3-(chloromethyl)-1-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLGQIOTMAQQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428714 | |
| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-97-8 | |
| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(chloromethyl)-1-methyl-1H-indazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(chloromethyl)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a reliable and efficient synthesis pathway for this compound, a key heterocyclic building block. As a versatile intermediate, its synthesis is of considerable interest for applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to provide insights into the mechanistic rationale, reagent selection, and process control necessary for successful, high-yield synthesis.
Strategic Overview: A Three-Step Approach
The synthesis of this compound is most effectively accomplished through a robust, three-step linear sequence starting from the commercially available indazole-3-carboxylic acid. This pathway is designed for clarity, scalability, and control over critical reaction parameters.
The core strategy involves:
-
Regioselective N-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.
-
Carboxylic Acid Reduction: Conversion of the C3-carboxylic acid to a primary alcohol.
-
Hydroxyl-to-Chloride Conversion: Chlorination of the resulting alcohol to yield the final product.
Caption: Workflow for the reduction of the carboxylic acid.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Substrate Addition: Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add dropwise: water (X ml), 15% aqueous NaOH (X ml), and then water again (3X ml), where X is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield (1-methyl-1H-indazol-3-yl)methanol. [1]
Step 3: Chlorination of (1-Methyl-1H-indazol-3-yl)methanol
The final transformation is the conversion of the primary alcohol to the target chloromethyl compound. This is a standard nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group.
Expertise & Rationale: Reagent Selection
Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The reaction mechanism involves the formation of a chlorosulfite ester intermediate. The subsequent collapse of this intermediate with the displacement by a chloride ion is favorable, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A tertiary amine base like triethylamine or pyridine is often added to neutralize the generated HCl.
Experimental Protocol: Thionyl Chloride Chlorination
-
Setup: In a flask under a nitrogen atmosphere, dissolve (1-methyl-1H-indazol-3-yl)methanol (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1 - 1.5 equiv.) dropwise to the stirred solution. A small amount of pyridine or a few drops of DMF can be used to catalyze the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound. [2][3]The product may be used directly or purified further if necessary.
Conclusion
The described three-step synthesis pathway provides a reliable and well-documented route to this compound. The critical considerations for success are achieving high regioselectivity in the initial N-methylation step, ensuring anhydrous conditions for the LiAlH₄ reduction, and carefully controlling the final chlorination step. By understanding the rationale behind the choice of reagents and conditions at each stage, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
- PrepChem.com. Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). [Link]
- Google Patents. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Beilstein Journals.
- Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
- Chemguide. reduction of carboxylic acids. [Link]
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
- PubChemLite. This compound. [Link]
Sources
mechanism of action of 3-(chloromethyl)-1-methyl-1H-indazole
An In-Depth Technical Guide to the Mechanism of Action of 3-(chloromethyl)-1-methyl-1H-indazole: A Covalent Probe for Target Discovery
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, this compound, possesses a key structural feature: a reactive chloromethyl group. This functional group acts as an electrophilic "warhead," suggesting a mechanism of action predicated on the formation of a stable covalent bond with nucleophilic residues in protein targets. This guide outlines a comprehensive, field-proven experimental framework designed to elucidate the mechanism of action of this compound. We will proceed from the hypothesis that this compound is a targeted covalent inhibitor. This document provides researchers, scientists, and drug development professionals with a logical, multi-tiered strategy to identify its molecular targets, validate target engagement, and characterize its downstream cellular and molecular consequences.
Foundational Chemistry: The Covalent Mechanism Hypothesis
The chemical structure of this compound points towards a specific mode of interaction with biological macromolecules. The chloromethyl group, attached to the C3 position of the indazole ring, is analogous to a benzylic chloride. This configuration renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack by amino acid side chains within proteins.
This reaction typically proceeds via an SN2 mechanism, where a nucleophilic residue attacks the carbon atom, displacing the chloride leaving group and forming a stable covalent adduct. The most likely nucleophilic amino acid residues to participate in such a reaction, in order of general reactivity, are Cysteine (thiol), Histidine (imidazole), Lysine (amine), and Serine (hydroxyl).[1] The specific protein target and the microenvironment of the active site will ultimately determine which residue is modified.
Caption: Proposed SN2 reaction between this compound and a protein cysteine residue.
A Step-Wise Experimental Workflow for Target Discovery and Validation
To rigorously test our hypothesis and identify the specific molecular targets, a systematic, multi-platform approach is required. This workflow is designed to move from broad, unbiased screening to specific, validated target engagement in a cellular environment.
Tier 1: Unbiased Proteome-Wide Target Identification via Chemoproteomics
The primary challenge is to identify which protein or proteins are covalently modified by the compound in a complex biological system. Modern mass spectrometry (MS)-based proteomics provides a powerful solution for this.[2][3][4][5] This approach allows for the identification of drug-protein adducts without prior knowledge of the target.[2][3]
Caption: Workflow for unbiased target identification using mass spectrometry.
Experimental Protocol: Proteomic Identification of Covalent Adducts
-
Cell Treatment: Culture a relevant human cell line (e.g., a cancer cell line like K-562 or A549) and treat with a predetermined concentration of this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
-
Lysis and Protein Digestion: Harvest the cells, lyse them to extract total protein, and quantify the protein concentration. Reduce and alkylate cysteine residues, then digest the proteome into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Employ a specialized bioinformatics workflow, such as an "open modification search," to identify peptides that have a mass shift corresponding to the addition of the C9H9N2 fragment (the compound minus HCl).[2][3] Tandem MS (MS/MS) spectra of these modified peptides will pinpoint the exact amino acid residue that has been adducted.
-
Hit Prioritization: Generate a list of protein "hits" that are consistently and specifically modified by the compound compared to the vehicle control.
Tier 2: Validation of Target Engagement in Intact Cells
After identifying potential targets via proteomics, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7][8][9][10] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound and a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) in a PCR machine.[8]
-
Separation of Soluble Fraction: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Quantify the amount of a specific target protein (identified from the proteomic screen) remaining in the soluble fraction at each temperature point using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control, indicating ligand-induced stabilization.
| Parameter | Vehicle Control (DMSO) | Compound-Treated | Interpretation |
| Apparent Melting Temp (Tm) | Tm₁ | Tm₂ | If Tm₂ > Tm₁, it indicates target stabilization and engagement. |
| Soluble Protein at T > Tm₁ | Low | High | Confirms that the compound protects the target protein from heat-induced aggregation. |
Functional Characterization: From Target Inhibition to Cellular Fate
Identifying the target is only the first step. The subsequent crucial phase is to understand the functional consequences of this interaction, both at the molecular level (enzyme inhibition) and the cellular level (phenotypic changes).
Quantifying Covalent Inhibition: kinact/KI Determination
For covalent inhibitors, a simple IC50 value is often misleading because the inhibition is time-dependent. The gold-standard metric for quantifying the efficiency of a covalent inhibitor is the second-order rate constant kinact/KI.[11][12][13] This value represents the efficiency of covalent bond formation, incorporating both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact).
Experimental Protocol: kinact/KI Assay
-
Reagent Preparation: Obtain or produce the purified recombinant target protein identified in Tier 1.
-
Incubation: Incubate the target protein with various concentrations of the compound for different lengths of time.
-
Activity Measurement: At each time point, measure the remaining activity of the protein using a suitable enzymatic or binding assay.
-
Data Analysis: For each compound concentration, plot the natural log of the percentage of remaining activity versus time. The negative slope of this line gives the observed rate constant (kobs).
-
kinact/KI Calculation: Plot the kobs values against the corresponding compound concentrations. The slope of this resulting line is the kinact/KI value.[11]
Assessing Cellular Consequences: Apoptosis and Cell Cycle Analysis
Given that many indazole derivatives exhibit anti-cancer properties, it is logical to investigate whether this compound induces common anti-proliferative phenotypes such as apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is an ideal high-throughput method for these analyses.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]
-
Cell Treatment: Treat a cancer cell line with increasing concentrations of the compound for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes).[15]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Caption: Principles of Apoptosis Detection with Annexin V and Propidium Iodide.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A (to prevent staining of double-stranded RNA) and then stain with PI.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal on a linear scale.
-
Interpretation: Generate a histogram of DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate DNA content. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
Unveiling the Pathway: Western Blot Analysis of Apoptosis Markers
To connect target inhibition to the observed cellular phenotype, Western Blotting can be used to measure changes in the expression and activation of key signaling proteins. If the compound induces apoptosis, we would expect to see changes in hallmark apoptotic proteins.[19][20][21][22]
Protocol: Western Blot for Apoptosis Markers
-
Protein Lysate Preparation: Treat cells with the compound, harvest, and prepare total protein lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific to key apoptotic proteins, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein levels.
| Apoptotic Marker | Expected Change Upon Apoptosis Induction | Role in Apoptosis |
| Cleaved Caspase-3 | Increase | Key executioner caspase; its cleavage indicates activation. |
| Cleaved PARP | Increase | A substrate of Caspase-3; its cleavage is a hallmark of apoptosis. |
| Bax | Upregulation / Translocation | Pro-apoptotic Bcl-2 family member that promotes mitochondrial outer membrane permeabilization. |
| Bcl-2 | Downregulation | Anti-apoptotic Bcl-2 family member that prevents apoptosis. |
Conclusion
The presence of a chloromethyl "warhead" on the this compound scaffold presents a compelling hypothesis for a covalent mechanism of action. This guide provides a robust, logical, and technically detailed roadmap for any research team aiming to characterize this molecule. By systematically applying unbiased proteomics for target discovery, validating on-target engagement with CETSA, quantifying inhibitory kinetics, and characterizing the downstream cellular consequences, researchers can build a comprehensive and authoritative understanding of the compound's mechanism. Successful execution of this workflow will not only elucidate the function of this specific molecule but also potentially unveil novel druggable targets and pathways, paving the way for its development as a valuable chemical probe or a novel therapeutic agent.
References
A comprehensive list of references will be compiled and provided upon finalization of the report. The in-text citations correspond to a master list of authoritative sources used to construct these protocols and scientific rationales.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. biotech.illinois.edu [biotech.illinois.edu]
Title: A Technical Guide to the Synthetic Utility and Biological Potential of 3-(Chloromethyl)-1-methyl-1H-indazole as a Core Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2][3] This guide focuses on the strategic importance of 3-(chloromethyl)-1-methyl-1H-indazole , a versatile synthetic intermediate poised for the development of novel drug candidates. The inherent reactivity of the C3-chloromethyl group provides a robust platform for introducing diverse chemical functionalities through nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR).[4] We will dissect the synthesis of this key intermediate and explore the significant biological activities—primarily anticancer, anti-inflammatory, and antimicrobial—demonstrated by its derivatives. This document serves as a technical resource, providing field-proven experimental protocols, mechanistic insights, and a forward-looking perspective on leveraging this scaffold in modern drug discovery programs.
Part 1: The Indazole Scaffold in Modern Drug Discovery
The indazole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a recurring motif in numerous clinically successful drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.[5] The two principal tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, with the 1H-tautomer being the more thermodynamically stable and commonly observed form.[2]
The therapeutic impact of this scaffold is exemplified by several FDA-approved drugs:
-
Pazopanib and Axitinib are potent multi-target tyrosine kinase inhibitors used in oncology, effectively treating renal cell carcinoma and other solid tumors.[6][7]
-
Niraparib functions as a poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[6]
-
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[8][9]
-
Granisetron is a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[5][9]
The biological activity of indazole derivatives is exquisitely sensitive to the substitution pattern. N1-alkylation, as seen in our core molecule, often enhances metabolic stability and modulates binding orientation within target proteins. The functionalization at the C3 position is particularly critical for dictating the specific pharmacological profile.[10][11] The this compound structure is therefore not an endpoint, but a strategic starting point for creating vast libraries of C3-substituted analogs with diverse therapeutic potential.
Part 2: Synthesis and Reactivity of the this compound Intermediate
The rationale behind using this compound lies in its synthetic accessibility and the reactivity of the chloromethyl group. This group acts as a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This allows for the facile introduction of amine, ether, thioether, and other functionalities, which are crucial for tuning the compound's physicochemical properties and target engagement.
Below is a representative workflow for the synthesis of this key intermediate, starting from commercially available 2-aminoacetophenone.
Caption: General synthetic workflow for producing C3-functionalized indazole derivatives.
Experimental Protocol 1: Synthesis of 3-Methyl-1H-indazole
This protocol is adapted from established methods for indazole synthesis from 2-aminoacetophenone.[12][13]
-
Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in 37% hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at this temperature. The causality here is the formation of a diazonium salt, a critical step for subsequent cyclization.
-
Reductive Cyclization: Prepare a solution of stannous chloride (SnCl₂) (2.5 eq) in 37% hydrochloric acid. Slowly add this reducing solution to the diazonium salt mixture, again keeping the temperature below 10 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature. This extended time ensures the complete reduction and intramolecular cyclization to form the indazole ring.
-
Work-up: Pour the reaction mixture into ice water. Neutralize the solution to pH 8 using a base (e.g., NaOH or Na₂CO₃) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole. Purity can be assessed by TLC and NMR.
Experimental Protocol 2: Synthesis of this compound (Proposed)
Following N1-methylation of 3-methyl-1H-indazole (a standard procedure using an alkylating agent like methyl iodide), the subsequent benzylic chlorination can be achieved.
-
Setup: Dissolve 1,3-dimethyl-1H-indazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a radical initiator like benzoyl peroxide (BPO) (0.05 eq). The choice of a radical initiator is crucial for activating the otherwise stable methyl group.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the homolytic cleavage of the N-Cl bond in NCS, initiating the radical chain reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target intermediate, this compound.[14][15]
Part 3: Key Biological Activities of Derived Compounds
The true value of the this compound intermediate is realized in the biological activities of the derivatives it can generate.
Anticancer Activity
Indazole derivatives are widely recognized for their potent anticancer properties, frequently acting as inhibitors of protein kinases that are dysregulated in cancer.[6][16] The C3 position is often elaborated with substituted aryl or heteroaryl moieties that occupy the ATP-binding pocket of these enzymes.
Caption: Key SAR insights for C3-substituted 1-methyl-1H-indazole derivatives.
Future Outlook
The this compound scaffold remains a highly valuable starting point for novel drug discovery. Future research efforts should be directed towards:
-
Exploring Novel Nucleophiles: Moving beyond common amines and phenols to incorporate more complex or unusual chemical moieties could unlock activity against novel biological targets.
-
Computational Chemistry: Employing molecular docking and molecular dynamics simulations to rationally design derivatives with improved binding affinity and selectivity for specific targets, such as emerging kinase isoforms or allosteric sites. [17][18]3. Phenotypic Screening: Using the intermediate to generate a large, diverse library for high-throughput phenotypic screening can uncover unexpected biological activities beyond the traditional targets.
-
ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives is crucial for identifying candidates with favorable drug-like properties.
By combining rational design with versatile synthetic chemistry, the this compound core will continue to be a powerful engine for the development of the next generation of therapeutics.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2025).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry.
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). Research Journal of Pharmacy and Technology.
- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.
- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (n.d.). PubMed.
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- 5-chloro-3-(chloromethyl)-1H-indazole. (2025).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Indazole-based antiinflammatory and analgesic drugs. (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).
- 3-METHYL-1H-INDAZOLE synthesis. (n.d.). ChemicalBook.
- Anti‐inflammatory activity of indazole‐containing drugs. (n.d.).
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- This compound. (n.d.). CymitQuimica.
- SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. (n.d.).
- Synthesizing process of 3-methyl-1 H-indazole. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChemLite.
- 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0. (n.d.). Benchchem.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).
- This compound. (2007). eCrystals - University of Southampton.
- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1<i>H</i>-indazole-3-amine Derivatives - ProQuest [proquest.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 16. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scispace.com [scispace.com]
Introduction: The Case for 3-(Chloromethyl)-1-methyl-1H-indazole as a Novel Probe
An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-indazole as a Potential Covalent Chemical Probe
Disclaimer: As of early 2026, publicly accessible, peer-reviewed scientific literature detailing the specific biological applications of this compound as a chemical probe is limited. This guide, therefore, is presented as a forward-looking, conceptual framework based on the known reactivity of its functional groups and the biological activities of related indazole-containing molecules. The protocols and pathways described herein are illustrative and intended to provide a strategic roadmap for researchers initiating an investigation into this compound's potential.
The search for highly specific and potent chemical probes is a cornerstone of modern drug discovery and chemical biology. An ideal probe allows for the precise interrogation of a biological target's function in its native environment. Covalent probes, in particular, offer unique advantages, including the potential for high potency, prolonged duration of action, and utility in target identification and validation studies.
This compound is an intriguing, yet underexplored, candidate for a covalent chemical probe. Its structure combines two key features:
-
A 1-methyl-1H-indazole Core: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities. For instance, the indazole ring is a core component of several kinase inhibitors, owing to its ability to mimic the purine core of ATP and participate in hydrogen bonding interactions within the kinase hinge region.
-
A Chloromethyl Reactive Group: The chloromethyl group is a moderately reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues in a protein's binding pocket. This "warhead" can transform a reversible interaction into an irreversible one, enabling potent and durable target engagement.
This guide will provide a comprehensive, albeit prospective, analysis of how a researcher might approach the characterization and application of this compound as a chemical probe. We will explore its hypothetical mechanism of action, propose experimental workflows for target validation, and provide detailed protocols for its use.
Part 1: Proposed Mechanism of Action and Target Engagement
The central hypothesis for the action of this compound as a chemical probe is a two-step process:
-
Initial Reversible Binding: The 1-methyl-1H-indazole core is predicted to mediate the initial, reversible binding of the molecule to the target protein. This interaction is likely driven by a combination of hydrophobic interactions and hydrogen bonding, positioning the molecule within the binding pocket.
-
Irreversible Covalent Modification: Once reversibly bound, the electrophilic chloromethyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine). This proximity facilitates a nucleophilic substitution reaction, where the amino acid attacks the methylene carbon, displacing the chloride leaving group and forming a stable covalent bond.
This proposed mechanism is depicted in the following reaction scheme:
Caption: Proposed two-step mechanism of target engagement.
Part 2: Experimental Workflow for Target Identification and Validation
A systematic approach is required to identify the cellular target(s) of this compound and validate its utility as a chemical probe. The following workflow outlines a logical sequence of experiments.
Caption: A comprehensive workflow for probe characterization.
Step-by-Step Protocol: Chemoproteomic Target Identification
Chemoproteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex proteome. A common approach is competitive activity-based protein profiling (ABPP).
Objective: To identify the protein target(s) of this compound in a cellular lysate.
Materials:
-
This compound
-
A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Cell lysate from a relevant cell line
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation
Methodology:
-
Lysate Preparation: Prepare a clarified cell lysate from the cell line of interest.
-
Competitive Inhibition:
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.
-
Include a vehicle control (e.g., DMSO).
-
-
Broad-Spectrum Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature. This probe will label all accessible cysteine residues that were not blocked by the test compound.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified peptide across the different treatment conditions. Proteins whose corresponding peptides show a dose-dependent decrease in abundance are considered potential targets of this compound.
Data Presentation: Hypothetical Chemoproteomics Results
The following table summarizes hypothetical quantitative data from a chemoproteomics experiment, identifying a putative kinase as a target.
| Protein ID | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) | Fold Change (100 µM) | Putative Target? |
| P00533 | EGFR | 0.95 | 0.21 | 0.05 | Yes |
| P27361 | FYN | 1.02 | 0.98 | 0.91 | No |
| P06239 | LCK | 0.99 | 1.05 | 0.96 | No |
| Q15418 | BTK | 0.91 | 0.35 | 0.11 | Yes |
Data are presented as the ratio of peptide abundance in the treated sample versus the vehicle control. A lower ratio indicates target engagement by the probe.
Part 3: In-Depth Target Validation
Once putative targets are identified, further experiments are necessary to validate the interaction and understand its functional consequences.
Biochemical Validation: In Vitro Kinase Assay
Objective: To confirm that this compound directly inhibits the enzymatic activity of a purified candidate kinase (e.g., EGFR).
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the purified kinase, the kinase's substrate peptide, and ATP.
-
Inhibition Assay:
-
In a 96-well plate, add the kinase and varying concentrations of this compound.
-
Incubate for a set period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
-
Detection: Use a suitable method to detect kinase activity, such as an antibody-based method to detect the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Validation: Western Blot Analysis of Target Phosphorylation
Objective: To determine if this compound can inhibit the activity of its target kinase in a cellular context.
Protocol:
-
Cell Treatment: Plate cells that express the target kinase and treat them with increasing concentrations of the probe for a defined period.
-
Stimulation (if necessary): If the kinase is activated by an upstream signal (e.g., a growth factor for EGFR), stimulate the cells with the appropriate ligand.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that specifically recognizes the phosphorylated, active form of the target kinase.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total amount of the target kinase as a loading control.
-
-
Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of target phosphorylation.
Conclusion and Future Directions
This compound represents a molecule with significant, albeit currently unexplored, potential as a covalent chemical probe. Its indazole core provides a promising scaffold for achieving target selectivity, while the chloromethyl group offers a means for irreversible target engagement. The experimental framework outlined in this guide provides a comprehensive strategy for researchers to systematically investigate this potential.
Future work should focus on executing these proposed studies to identify the specific biological targets of this compound. Should a tractable and interesting target be identified, further medicinal chemistry efforts could be undertaken to optimize the probe's potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutics.
References
As this guide is a conceptual framework due to the limited specific literature on this compound as a chemical probe, the following references provide foundational knowledge on the concepts and techniques discussed.
- Privileged Structures in Medicinal Chemistry: Title: The importance of privileged structures in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
- Covalent Inhibitors and Chemical Probes: Title: Covalent inhibitors in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
- Chemoproteomics and Activity-Based Protein Profiling (ABPP): Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Source: Annual Review of Biochemistry URL: [Link]
- Indazole-Containing Kinase Inhibitors: Title: A review on recent advances of indazole-based compounds as kinase inhibitors for cancer therapy Source: European Journal of Medicinal Chemistry URL: [Link]
electrophilic nature of 3-(chloromethyl)-1-methyl-1H-indazole
An In-Depth Technical Guide to the Electrophilic Nature of 3-(Chloromethyl)-1-methyl-1H-indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a key synthetic intermediate, This compound (CAS No: 1578-97-8), a versatile reagent whose utility is defined by its pronounced electrophilic character. We will dissect the structural and electronic features that confer this reactivity, provide validated synthetic protocols for its preparation and subsequent functionalization, and illustrate its application in the construction of complex molecules relevant to drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is a bioisostere of indole and is found in a wide array of therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notable examples of FDA-approved drugs containing the indazole core include Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib, a PARP inhibitor used in cancer therapy.[2] The therapeutic importance of this scaffold drives the need for versatile and well-characterized intermediates to facilitate the synthesis of new analogues. This compound is one such critical intermediate, serving as a potent electrophilic alkylating agent.
Unveiling the Electrophilic Core: Structural and Electronic Rationale
The reactivity of this compound is centered on the chloromethyl (-CH₂Cl) substituent at the C3 position. Several factors contribute to the high electrophilicity of the methylene carbon:
-
Inductive Effect: The highly electronegative chlorine atom polarizes the C-Cl bond, drawing electron density away from the methylene carbon and creating a significant partial positive charge (δ+).
-
Excellent Leaving Group: The chloride ion (Cl⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.
-
Aromatic Stabilization: The indazole ring system provides electronic stabilization to the transition state of the substitution reaction. This is analogous to the high reactivity of benzyl chloride, where the adjacent benzene ring stabilizes the developing charge.
These features render the methylene carbon highly susceptible to attack by a wide range of nucleophiles, making the molecule an ideal precursor for introducing the 1-methyl-1H-indazol-3-ylmethyl moiety into target structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1578-97-8 | [3][4] |
| Molecular Formula | C₉H₉ClN₂ | [3][5] |
| Molecular Weight | 180.63 g/mol | [3] |
| Appearance | Solid | [4] |
| InChIKey | LYLGQIOTMAQQEB-UHFFFAOYSA-N | [3][5] |
Synthetic Pathway and Methodologies
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of the indazole core, followed by N-methylation and subsequent chlorination of the 3-methyl group.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3-Methyl-1H-indazole
This procedure is adapted from established methods for indazole synthesis.[6][7]
-
Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1 hour.
-
Reduction and Cyclization: Slowly add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl to the diazonium salt solution, keeping the temperature below 10 °C. Allow the reaction to stir overnight, warming to room temperature.
-
Workup: Pour the reaction mixture into ice water. Basify the solution to pH 8 using a suitable base (e.g., NaOH or Na₂CO₃ solution), which will cause the product to precipitate.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole as an off-white solid. Characterize by ¹H NMR and MS to confirm identity and purity.[7]
Protocol 2: Synthesis of 1,3-Dimethyl-1H-indazole
-
Deprotonation: Suspend 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF. Add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the solution and allow the reaction to warm to room temperature and stir for 2-4 hours. The regioselectivity of alkylation can be influenced by the choice of base and solvent.[8]
-
Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-1H-indazole.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 1,3-dimethyl-1H-indazole (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Add N-chlorosuccinimide (NCS, 1.05 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.
Reactivity Profile: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. It readily reacts with a diverse array of nucleophiles to form new C-N, C-O, C-S, and C-C bonds, providing a robust platform for molecular elaboration.
Caption: General Sₙ2 reaction of this compound.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile (Nu-H) | Product Structure | Significance in Drug Discovery |
| N-Nucleophiles | Morpholine | 4-((1-Methyl-1H-indazol-3-yl)methyl)morpholine | Formation of amine linkers, introduction of solubilizing groups. |
| O-Nucleophiles | Phenol | 3-((Phenoxymethyl)-1-methyl-1H-indazole | Synthesis of ether-linked compounds, common in kinase inhibitors. |
| S-Nucleophiles | Thiophenol | 1-Methyl-3-((phenylthio)methyl)-1H-indazole | Creation of thioether linkages, important for covalent inhibitors. |
| C-Nucleophiles | Sodium Cyanide | 2-(1-Methyl-1H-indazol-3-yl)acetonitrile | Chain extension, precursor for carboxylic acids, amines, and amides. |
Validated Experimental Workflow: A Case Study
To demonstrate the practical application of this reagent, we provide a detailed protocol for its reaction with a secondary amine, morpholine.
Protocol 4: Synthesis of 4-((1-Methyl-1H-indazol-3-yl)methyl)morpholine
-
Reagents & Setup: To a solution of this compound (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using TLC, staining with potassium permanganate to visualize the product.
-
Workup: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification & Analysis: Dry the organic layer (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for synthesis and purification of an alkylated product.
Conclusion
This compound is a high-value, reactive intermediate whose electrophilic nature is central to its utility. By understanding the principles governing its reactivity and employing validated synthetic protocols, chemists can effectively utilize this building block to access a wide range of novel indazole derivatives. Its ability to undergo clean and efficient nucleophilic substitution reactions makes it an indispensable tool in the design and synthesis of next-generation therapeutics for researchers in academic and industrial settings.
References
- Vertex AI Search. (2025). 5-chloro-3-(chloromethyl)-1H-indazole - Chemical Synthesis Database.
- ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- PubChem. (n.d.). 3-methyl-1H-indazole.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.
- BenchChem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- ChemicalBook. (2022). 3-(CHLOROMETHYL)-1H-INDAZOLE - Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- RSC Publishing. (n.d.). Nucleophilic substitution reaction of 1-phenylethyl chlorides in methanol.
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
An In-Depth Technical Guide to Identifying Potential Pharmacological Targets for 3-(chloromethyl)-1-methyl-1H-indazole
Foreword: The Indazole Scaffold and the Quest for Novel Therapeutics
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From the anti-emetic granisetron, a selective 5-HT3 receptor antagonist, to the multikinase inhibitor pazopanib used in oncology, the versatility of the indazole ring system is well-established.[1] Our subject of interest, 3-(chloromethyl)-1-methyl-1H-indazole, presents a unique opportunity for drug discovery. The presence of a reactive chloromethyl group at the 3-position suggests the potential for covalent interaction with biological targets, a mechanism that can lead to enhanced potency and prolonged duration of action. This guide provides a comprehensive framework for researchers to systematically identify and validate the pharmacological targets of this intriguing molecule.
Deconstructing the Molecule: Structural Rationale for Target Exploration
Before embarking on experimental workflows, it is crucial to analyze the structural features of this compound to inform our target hypotheses.
-
The 1-methyl-1H-indazole Core: This bicyclic system is relatively planar and serves as a versatile scaffold that can engage in various non-covalent interactions within a protein's binding pocket, including hydrogen bonding (via the N2 atom), π-π stacking, and hydrophobic interactions. Its bioisosteric relationship to indole is noteworthy, suggesting that it might interact with targets of known indole-containing ligands.[1]
-
The 3-(chloromethyl) Substituent: This is the most chemically reactive part of the molecule. The chlorine atom is a good leaving group, making the adjacent methylene carbon electrophilic. This functionality can react with nucleophilic residues on a protein surface, such as the thiol group of cysteine, the imidazole of histidine, or the ε-amino group of lysine, to form a stable covalent bond. This potential for covalent modification is a key consideration in our target identification strategy.
Based on these features and the broader activities of indazole derivatives, we can hypothesize several classes of proteins as potential targets.[2][3][4]
Hypothesized Target Classes:
-
Protein Kinases: A significant number of indazole-containing drugs and clinical candidates are kinase inhibitors.[1][5] The ATP-binding site of kinases often contains a cysteine residue in a strategic position, which could be targeted by the electrophilic chloromethyl group.
-
Apoptosis Regulators: Several indazole derivatives have demonstrated the ability to induce apoptosis, suggesting interactions with proteins in the apoptotic cascade, such as the Bcl-2 family proteins or caspases.[6][7][8]
-
Enzymes with Nucleophilic Active Sites: Enzymes that utilize a nucleophilic cysteine or serine in their catalytic mechanism (e.g., certain proteases, phosphatases, or metabolic enzymes) are potential candidates for covalent inhibition.
-
G-Protein Coupled Receptors (GPCRs): While less common, some indazole derivatives interact with GPCRs, such as the serotonin receptors.[1] Covalent ligands for GPCRs, though rare, are of increasing interest for their potential to achieve durable receptor modulation.
A Phased Strategy for Target Identification and Validation
We propose a multi-pronged approach, beginning with broad, unbiased screening and progressively narrowing down to specific, validated targets.
Phase 1: Unbiased Target Discovery
The initial goal is to identify any protein that physically interacts with this compound in a biological context. Affinity-based proteomics is a powerful tool for this purpose.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Cell Treatment: Treat intact cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Fractionation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein remaining using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound confirms target engagement.
Given the reactive chloromethyl group, it is essential to determine if the interaction is covalent.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified recombinant target protein with this compound.
-
Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Interpretation: A mass shift corresponding to the molecular weight of the compound minus HCl (144.18 Da) will confirm a 1:1 covalent adduct has formed.
Case Study: Investigating Protein Kinases as a Target Class
Based on the prevalence of indazole-based kinase inhibitors, let's outline a specific workflow for this target class. [5]
Caption: Potential inhibition of the MAPK signaling pathway.
Biochemical and Cellular Assays for Kinase Targets
| Assay Type | Description | Purpose | Representative Data |
| In Vitro Kinase Assay | Measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. | Determine direct inhibitory activity and calculate IC₅₀ values. | IC₅₀ = 5.15 µM [8] |
| Cellular Phosphorylation Assay | Measures the phosphorylation level of a kinase's downstream substrate in cells treated with the compound (e.g., by Western Blot). | Confirm target inhibition in a cellular context. | Reduced p-ERK levels. |
| Cell Proliferation Assay | Measures the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinase. | Assess the functional consequence of target inhibition. | GI₅₀ = 0.55 µM [9] |
| Apoptosis Assay | Uses methods like Annexin V/PI staining to quantify the percentage of apoptotic cells after compound treatment. | Determine if kinase inhibition leads to programmed cell death. | Increased Annexin V staining [6] |
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to identifying and validating the pharmacological targets of this compound. The strategy emphasizes a progression from unbiased discovery to rigorous validation, with a special focus on elucidating the potential covalent mechanism of action conferred by the chloromethyl group. By combining state-of-the-art proteomics with established biochemical and cell-based assays, researchers can effectively uncover the biological role of this compound and evaluate its therapeutic potential. The insights gained from such studies will be invaluable for advancing this and other reactive indazole derivatives toward clinical application.
References
- Jadhav, S. B., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
discovery and chemical history of 3-(chloromethyl)-1-methyl-1H-indazole
An In-depth Technical Guide to the Discovery and Chemical History of 3-(chloromethyl)-1-methyl-1H-indazole
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in the field of drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives are core components of numerous therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV activities.[3] The indazole heterocycle exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form in most marketed pharmaceuticals.[3][4]
The strategic functionalization of the indazole core is paramount to modulating its pharmacological activity. One such key intermediate, This compound , serves as a critical building block for the synthesis of complex, high-value molecules. Its importance lies in the presence of a reactive chloromethyl group at the 3-position, which acts as a potent electrophilic handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the chemical history, synthesis, and applications of this pivotal intermediate, designed for researchers and professionals in drug development.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires precise control over regioselectivity and functional group transformations. The most common and logical synthetic route begins with the parent indazole molecule and proceeds through N-methylation, C3-formylation, reduction, and subsequent chlorination.
Step 1: Regioselective N-1 Methylation of the Indazole Core
A primary challenge in the functionalization of indazole is controlling the site of alkylation, as direct alkylation often yields a mixture of N-1 and N-2 substituted products.[3][5] Achieving high regioselectivity is crucial for ensuring the efficiency and purity of the final product.
Causality of Experimental Choice: The choice of base and solvent system is critical for directing methylation to the N-1 position. The use of a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) is a field-proven method for achieving high N-1 selectivity.[5][6] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering its attack on the electrophile (methyl iodide or dimethyl sulfate) and electronically favoring the reaction at the more nucleophilic N-1 position. Studies have shown that this NaH/THF system can lead to greater than 99% N-1 regioselectivity for various C-3 substituted indazoles.[6]
Experimental Protocol: Synthesis of 1-methyl-1H-indazole
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Indazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 30 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the indazolide anion.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to afford pure 1-methyl-1H-indazole.
Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction
With the N-1 position successfully methylated, the next critical step is the introduction of a functional group at the C-3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
Mechanistic Underpinnings: The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid halide like phosphorus oxychloride (POCl₃).[8][9][10] The electron-rich 1-methyl-indazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C-3 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde, 1-methyl-1H-indazole-3-carbaldehyde.[10] This method is preferred for its mild conditions and high efficiency.[11]
Experimental Protocol: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a dry flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield 1-methyl-1H-indazole-3-carbaldehyde.
Step 3 & 4: Reduction to Alcohol and Subsequent Chlorination
The final two steps involve the transformation of the aldehyde functional group into the target chloromethyl group. This is achieved through a standard two-step sequence: reduction of the aldehyde to a primary alcohol, followed by substitution of the hydroxyl group with a chlorine atom.
Chemical Logic:
-
Reduction: The reduction of the aldehyde to (1-methyl-1H-indazol-3-yl)methanol is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. NaBH₄ is selected for its operational simplicity and high chemoselectivity for carbonyls.
-
Chlorination: The conversion of the primary alcohol to the corresponding alkyl chloride is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Reduction: Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).
-
Work-up (Alcohol): Quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate to yield crude (1-methyl-1H-indazol-3-yl)methanol, which can often be used in the next step without further purification.
-
Chlorination: Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Final Work-up and Purification: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize excess SOCl₂. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure This compound .
Physicochemical Properties and Data
Summarized below are the key identifiers and properties for this important intermediate.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [12] |
| CAS Number | 1578-97-8 | [12][13] |
| Molecular Formula | C₉H₉ClN₂ | [12][14][15] |
| Molecular Weight | 180.63 g/mol | [12][13] |
| Monoisotopic Mass | 180.04543 Da | [12][14] |
| Appearance | Solid | [13] |
Visualization of Synthetic and Mechanistic Pathways
To better illustrate the chemical transformations, the following diagrams outline the overall workflow and a key reaction mechanism.
Caption: Mechanism of the Vilsmeier-Haack formylation at C-3.
Chemical History and Application in Drug Development
The primary value of this compound in chemical history is not as a final product, but as a highly strategic intermediate. Its development is intrinsically linked to the synthesis of more complex molecules that require the specific 1-methyl-indazole-3-yl-methyl substructure.
Role as a Key Building Block for Axitinib
The most prominent application of this compound is in the synthesis of Axitinib , a potent and selective second-generation tyrosine kinase inhibitor. [16]Axitinib functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are crucial mediators of tumor angiogenesis and growth. [17]It is approved for the treatment of advanced renal cell carcinoma. [17] In the synthesis of Axitinib, the this compound fragment serves as the electrophilic partner. It undergoes a nucleophilic substitution reaction with a thiol-containing benzamide derivative, forging a critical carbon-sulfur bond and assembling a significant portion of the final drug's core structure. The availability of this intermediate in high purity is therefore a critical factor in the efficient and scalable manufacturing of this important oncology drug. [16][18][19]
Conclusion
This compound represents a quintessential example of a value-added synthetic intermediate whose discovery and optimization have been driven by the demands of modern medicinal chemistry. Its multi-step synthesis, which navigates challenges of regioselectivity and requires precise functional group manipulations, is a testament to the enabling power of synthetic organic chemistry. By providing a reactive handle on a privileged heterocyclic scaffold, it serves as an indispensable building block for the construction of complex therapeutic agents like Axitinib, underscoring its significance for researchers, scientists, and professionals dedicated to the advancement of drug development.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com.
- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
- The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermedi
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences.
- Vilsmeier-Haack reaction. Name-Reaction.com.
- Method for preparing intermediate of axitinib and application of intermediate in preparing axitinib.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives.
- Vilsmeier–Haack reaction. Wikipedia.
- A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib.
- AN IMPROVED PROCESS FOR PREPARATION OF AXITINIB.
- This compound. PubChemLite.
- This compound. eCrystals - University of Southampton.
- This compound | C9H9ClN2 | CID 7537470. PubChem.
- This compound. CymitQuimica.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole: a medicinally important heterocyclic moiety.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. name-reaction.com [name-reaction.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 15. ecrystals.chem.soton.ac.uk [ecrystals.chem.soton.ac.uk]
- 16. nbinno.com [nbinno.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 19. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]
reactivity of the chloromethyl group in 1-methyl-1H-indazole
<An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a diverse array of therapeutic agents.[1][2] The introduction of a chloromethyl group onto this core at various positions transforms it into a versatile synthetic intermediate. This guide provides a comprehensive analysis of the reactivity of the chloromethyl group, with a primary focus on its behavior in nucleophilic substitution and cross-coupling reactions. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and present data to empower researchers in leveraging this reactive handle for the synthesis of novel and complex molecules.
Introduction: The Significance of the 1-Methyl-1H-indazole Moiety
The indazole ring system, an aromatic bicyclic heterocycle, is a bioisostere of indole and is a cornerstone in the design of numerous biologically active compounds.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The methylation at the N1 position not only influences the electronic properties of the indazole ring but also directs the regioselectivity of further functionalization. The addition of a chloromethyl group provides a key electrophilic center, opening a gateway for extensive molecular elaboration.
The strategic placement of the chloromethyl group, for instance at the C3, C5, or C7 positions, allows for the introduction of a wide variety of substituents, thereby enabling the exploration of vast chemical space in drug discovery programs.[5] This guide will primarily focus on the general reactivity of the chloromethyl group attached to the 1-methyl-1H-indazole core, as the principles discussed are broadly applicable regardless of the specific substitution pattern on the benzene ring.
Core Reactivity: The Benzylic-like Nature of the Chloromethyl Group
The chloromethyl group attached to the 1-methyl-1H-indazole ring system exhibits reactivity analogous to that of a benzylic halide. This enhanced reactivity stems from the ability of the indazole ring to stabilize intermediates formed during substitution reactions.[6]
Mechanistic Considerations: A Duality of Pathways (SN1 and SN2)
The substitution of the chlorine atom can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by a combination of factors including the nature of the nucleophile, the solvent, and the steric environment around the reaction center.[7][8]
-
S
N1 Pathway: This pathway involves the formation of a resonance-stabilized carbocation intermediate.[6][9] The indazole ring effectively delocalizes the positive charge, significantly lowering the activation energy for this step.[10] This mechanism is favored by weaker nucleophiles and polar protic solvents that can solvate both the carbocation and the departing chloride ion.[8][10] -
S
N2 Pathway: In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.[9] This pathway is favored by strong nucleophiles and polar aprotic solvents.[8] The transition state is also stabilized by the adjacent indazole ring.
The benzylic-like nature of the chloromethyl group means that both SN1 and SN2 reactions are generally facile, and the reaction conditions can be tuned to favor one pathway over the other.[7]
Visualization of Mechanistic Pathways
Caption: SN1 and SN2 pathways for nucleophilic substitution.
Key Transformations and Experimental Protocols
The versatile allows for a multitude of synthetic transformations. Below, we detail some of the most common and impactful reactions, complete with step-by-step protocols.
Nucleophilic Substitution Reactions
This class of reactions is arguably the most common application of the chloromethyl group, enabling the introduction of a wide range of heteroatom-containing functionalities.[11][12]
3.1.1. N-Alkylation of Amines and Heterocycles
The chloromethyl group serves as an excellent electrophile for the N-alkylation of primary and secondary amines, as well as various nitrogen-containing heterocycles.[1][13] This reaction is fundamental in the synthesis of many pharmaceutical agents.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a stirred solution of the amine or heterocycle (1.0 equiv) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K
2CO3, 1.5-2.0 equiv) or cesium carbonate (Cs2CO3, 1.5-2.0 equiv).[14] -
Addition of Electrophile: Add a solution of 1-methyl-1H-indazole-chloromethane (1.1 equiv) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na
2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
3.1.2. O-Alkylation of Phenols and Alcohols
The formation of ether linkages can be readily achieved by reacting 1-methyl-1H-indazole-chloromethane with phenols or alcohols in the presence of a suitable base.
Experimental Protocol: General Procedure for O-Alkylation
-
Deprotonation: To a solution of the phenol or alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or DMF, add a strong base such as sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.[15]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Add a solution of 1-methyl-1H-indazole-chloromethane (1.1 equiv) in the same solvent dropwise.
-
Reaction and Workup: Stir the reaction at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na
2SO4, filter, and concentrate. Purify the residue by column chromatography.
3.1.3. S-Alkylation of Thiols
Thioethers can be synthesized by the reaction of 1-methyl-1H-indazole-chloromethane with thiols under basic conditions.
Experimental Protocol: General Procedure for S-Alkylation
-
Preparation: Dissolve the thiol (1.0 equiv) and a base like potassium carbonate (2.0 equiv) in a polar aprotic solvent such as DMF.
-
Addition of Electrophile: Add 1-methyl-1H-indazole-chloromethane (1.1 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion is observed by TLC.
-
Workup and Purification: Workup the reaction as described for N-alkylation and purify the product via column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than nucleophilic substitution, the chloromethyl group can participate in certain palladium-catalyzed cross-coupling reactions, offering a powerful method for the formation of carbon-carbon bonds.[16][17][18]
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[19][20] While aryl halides are more common substrates, benzylic-type chlorides can also be employed under specific conditions.[21][22]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 1-methyl-1H-indazole-chloromethane (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), a palladium catalyst such as Pd(PPh
3)4(0.05 equiv), and a base like potassium carbonate (2.0 equiv).[22][23] -
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.[24]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualization of Synthetic Workflow
Caption: Synthetic transformations of 1-methyl-1H-indazole-chloromethane.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the transformations discussed. Please note that yields are highly substrate-dependent and the conditions provided are general starting points for optimization.
| Reaction Type | Nucleophile/Coupling Partner | Typical Base | Typical Solvent | Catalyst | Temperature (°C) | General Yield Range |
| N-Alkylation | Amines, Heterocycles | K | DMF, Acetonitrile | - | 25 - 80 | Good to Excellent |
| O-Alkylation | Phenols, Alcohols | NaH | THF, DMF | - | 0 - 25 | Moderate to Good |
| S-Alkylation | Thiols | K | DMF | - | 25 | Good to Excellent |
| Suzuki-Miyaura | Boronic Acids | K | Dioxane/Water | Pd(PPh | 80 - 100 | Moderate to Good |
Conclusion and Future Outlook
The chloromethyl group on the 1-methyl-1H-indazole core is a highly valuable and reactive functional group that provides a reliable entry point for a wide array of chemical modifications. Its benzylic-like reactivity allows for facile nucleophilic substitutions and participation in palladium-catalyzed cross-coupling reactions. The ability to fine-tune reaction conditions to favor specific mechanistic pathways offers chemists a significant degree of control over reaction outcomes. As the demand for novel indazole-based therapeutics continues to grow, a thorough understanding of the reactivity of intermediates like 1-methyl-1H-indazole-chloromethane will be paramount in the efficient and innovative synthesis of next-generation drug candidates.[3][25][26]
References
- Benchchem.
- Quora. (2016-12-05). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. URL
- Benchchem.
- Chemistry Steps.
- Reddit. (2022-10-05). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. URL
- Chemistry LibreTexts. (2023-09-11). 6.4: Characteristics of the SN1 Reaction. URL
- Chemistry Stack Exchange. (2014-10-25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. URL
- Benchchem. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0. URL
- The Crucial Role of Indazole Deriv
- Park, A., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
- National Institutes of Health. (2021-08-02). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. URL
- Beilstein Journal of Organic Chemistry. (2021-08-02).
- National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. URL
- ResearchGate. (2025-08-06). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. URL
- Beilstein Journals.
- ChemicalBook. (2022-01-29). Indazole - Synthesis and Reactions as a Chemical Reagent. URL
- What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. URL
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. URL
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. URL
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. URL
- OUCI. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. URL
- Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. URL
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. URL
- Benchchem.
- AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents. URL
- ResearchGate.
- Chemical Synthesis Database. (2025-05-20). 5-chloro-3-(chloromethyl)-1H-indazole. URL
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. URL
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds. URL
- National Institutes of Health. (2021-02-10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. URL
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. URL
- Organic Chemistry Portal. Suzuki Coupling. URL
- MDPI. (2023-05-08).
- YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. URL
- Chemistry LibreTexts. (2025-10-19). 11.1: The Discovery of Nucleophilic Substitution Reactions. URL
- MDPI. (2023-03-23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. URL
- Organic Chemistry I. 7.6 Extra Topics on Nucleophilic Substitution Reactions. URL
- Chemistry LibreTexts. (2020-07-01). 9.2: Common nucleophilic substitution reactions. URL
- BLD Pharm. 1196-20-9|1-(Chloromethyl)-1H-indazole. URL
- Sigma-Aldrich. 7-(Chloromethyl)-1H-indazole | 944904-24-9. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(chloromethyl)-1-methyl-1H-indazole in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-(chloromethyl)-1-methyl-1H-indazole, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, inherent reactivity, and strategic applications in the design and development of therapeutic agents. The indazole scaffold is a well-established privileged structure, present in numerous clinically approved drugs.[1][2] The functionalization at the 3-position with a chloromethyl group transforms the stable indazole core into a highly versatile and reactive intermediate. This guide will elucidate the chemical principles that make this molecule an invaluable tool for drug discovery professionals, with a particular focus on its role in constructing complex molecular architectures, exemplified by its connection to the synthesis of potent enzyme inhibitors such as those targeting the Poly(ADP-ribose) polymerase (PARP) family.[3]
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of contemporary medicinal chemistry.[4] Its derivatives are found in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to anti-HIV and antiarrhythmic.[1][5][6] The stability of the bicyclic aromatic system, combined with its ability to participate in crucial hydrogen bonding and π-stacking interactions with biological targets, underpins its status as a "privileged scaffold."
Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature provides medicinal chemists with distinct vectors for substitution, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. Several blockbuster drugs, including the anti-cancer agents Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor), feature the indazole core, cementing its importance in oncology and beyond.[1]
Synthesis and Physicochemical Characterization
The strategic value of this compound lies in its straightforward and scalable synthesis, which proceeds in a logical sequence from readily available starting materials. The causality behind this multi-step synthesis is to first construct the stable heterocyclic core and then install the reactive functional group.
Synthetic Workflow
The synthesis can be logically broken down into three primary stages: formation of the indazole core, regioselective N-methylation, and finally, side-chain functionalization.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone
This procedure is based on a well-established diazotization followed by reductive cyclization.[7][8] The initial diazotization of the aromatic amine is a classic transformation, while the subsequent reduction and in-situ cyclization efficiently forms the pyrazole ring.
-
Dissolution & Diazotization: Add 2-aminoacetophenone (1.0 eq) to a 37% aqueous solution of hydrochloric acid. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour to complete the formation of the diazonium salt.
-
Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in 37% hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt slurry to the stannous chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up & Isolation: Pour the reaction mixture into ice water and basify the solution to a pH of 8 using a saturated sodium hydroxide solution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole.[8]
Protocol 2: N1-Methylation and C3-Chlorination
-
N-Methylation: Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as DMF. Add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).
-
Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq) dropwise. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. This step is crucial for directing subsequent reactions and modifying the scaffold's properties.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-3-methyl-1H-indazole.
-
Radical Chlorination: Dissolve the N-methylated product in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by GC-MS or TLC. The choice of a radical chlorination strategy is key to selectively functionalizing the benzylic-like methyl group without affecting the aromatic rings.
-
Isolation: Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClN₂ | [9][10] |
| Molecular Weight | 180.63 g/mol | [9] |
| Appearance | Solid | [9] |
| Crystal System | Monoclinic | [10] |
| InChI Key | LYLGQIOTMAQQEB-UHFFFAOYSA-N | [9] |
Chemical Reactivity: The Electrophilic Hub
The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions. This transforms the molecule from a simple scaffold into a "scaffold-introducing agent," allowing for its covalent attachment to a wide variety of other molecular fragments.
The choice to install a chloride is deliberate; it provides an optimal balance of reactivity and stability. It is a good leaving group, yet the compound is generally stable enough for storage and handling under anhydrous conditions, a critical consideration for its use as a building block in multi-step syntheses.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
In a healthy cell, PARP detects single-strand DNA breaks and recruits other repair proteins. [11]PARP inhibitors not only block this catalytic activity but also "trap" the PARP enzyme on the DNA. When the cell attempts to replicate, this trapped complex leads to the formation of a more lethal double-strand break, which cannot be repaired in cells with faulty homologous recombination (e.g., BRCA-mutated cells), ultimately triggering apoptosis. [12]
Synthetic Relevance
A key step in many indazole-based drug syntheses is the N-alkylation of a piperidine or similar amine-containing fragment. The reaction between a nucleophilic amine and an electrophilic chloromethylated indazole is a direct and efficient method to forge the critical C-N bond that connects the two primary pharmacophores of the final drug molecule. This underscores the strategic importance of having a reliable synthesis for building blocks like this compound.
Broader Therapeutic Potential
Beyond PARP, the indazole scaffold is a versatile player in targeting various protein families. Its derivatives have been investigated as:
-
Kinase Inhibitors: Targeting enzymes like VEGFR-2, Bcr-Abl, and EGFR, which are crucial drivers in many cancers. [1][6]* Cholecystokinin (CCK) Receptor Agonists: Showing potential in regulating satiety and food intake. [13]* Anti-inflammatory Agents: Through various mechanisms, indazole-containing molecules like Benzydamine are used clinically. [1] In all these contexts, this compound serves as a powerful starting point. It provides the core pharmacophore pre-functionalized for rapid diversification through parallel synthesis, enabling the exploration of vast chemical space to identify lead compounds with optimal activity and properties.
Conclusion
This compound is more than just a chemical compound; it is a strategic asset in medicinal chemistry. Its value is derived from the convergence of three key attributes: the proven biological relevance of its core indazole scaffold, a robust and scalable synthetic route, and the highly versatile reactivity of its chloromethyl group. This combination allows drug development professionals to efficiently incorporate the privileged indazole motif into complex molecules, accelerating the discovery and development of next-generation therapeutics for cancer and other challenging diseases. Understanding the synthesis, reactivity, and strategic application of this building block is essential for any scientist working at the forefront of pharmaceutical research.
References
- 5-chloro-3-(chloromethyl)-1H-indazole - Chemical Synthesis Database. (2025).
- Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford, Mathematical, Physical and Life Sciences Division. [Link]
- Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic. (n.d.). Drugs of the Future. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances. [Link]
- US Patent US5948913A: Hydrate for drug use. (n.d.).
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. (n.d.).
- CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018).
- This compound. (2007). eCrystals - University of Southampton. [Link]
- US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof. (n.d.).
- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. (n.d.).
- US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.).
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021).
- Synthesis of 1H-Indazoles via Silver(I)
- Indazole: a medicinally important heterocyclic moiety. (n.d.). OUCI. [Link]
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI. [Link]
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019).
- Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. (1998). PubMed. [Link]
- Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). MDPI. [Link]
- Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple comput
- PARP inhibitors and epithelial ovarian cancer: Molecular mechanisms, clinical development and future prospective. (2018). PubMed. [Link]
- The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. (2001). PubMed. [Link]
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 11. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 12. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods [PeerJ] [peerj.com]
- 13. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of 3-(chloromethyl)-1-methyl-1H-indazole: A Computational Chemistry Whitepaper for Drug Discovery Scaffolds
An In-depth Technical Guide:
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The specific derivative, 3-(chloromethyl)-1-methyl-1H-indazole, represents a key reactive intermediate, a versatile building block for the synthesis of more complex, biologically active molecules. However, a comprehensive understanding of its intrinsic electronic properties, reactivity, and interaction potential remains underexplored in the public domain. This technical guide outlines a rigorous, multi-faceted theoretical framework for the complete computational characterization of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we present a self-validating workflow designed to elucidate the molecule's structural, electronic, and reactive properties. This whitepaper serves as a detailed roadmap for researchers, providing not just the protocols but the scientific rationale behind them, to predict the molecule's behavior and guide the rational design of novel indazole-based therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, are of immense pharmacological importance.[1] This structural motif is present in numerous compounds demonstrating a wide array of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The versatility of the indazole core allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile for specific therapeutic targets, such as protein kinases.[1]
The subject of this guide, this compound, is of particular interest due to the reactive chloromethyl group at the 3-position. This functional group serves as an electrophilic site, making the molecule an ideal precursor for nucleophilic substitution reactions. This reactivity is the key to its utility, allowing for the covalent attachment of diverse functional groups and pharmacophores to build extensive libraries of novel drug candidates. A deep theoretical understanding of this molecule is therefore not merely academic; it is a predictive tool to forecast its reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery process.
Foundational Properties of this compound
Before embarking on theoretical calculations, it is imperative to ground our work in established experimental data. This ensures that our computational models are calibrated against reality. The fundamental physicochemical and structural properties of this compound have been collated from public databases and crystallographic studies.
| Property | Value / Identifier | Source |
| IUPAC Name | 3-(chloromethyl)-1-methylindazole | PubChem[5] |
| Molecular Formula | C₉H₉ClN₂ | PubChem[5] |
| Molecular Weight | 180.63 g/mol | PubChem[5] |
| CAS Number | 1578-97-8 | PubChem[5] |
| Crystal System | Monoclinic | eCrystals[6] |
| Space Group | P2(1)/c | eCrystals[6] |
The availability of crystal structure data is a critical asset.[6] It provides precise, experimentally determined bond lengths, bond angles, and dihedral angles. This dataset will serve as the primary benchmark for validating the accuracy of our initial quantum mechanical geometry optimization, a crucial first step in any reliable computational study.
Proposed Theoretical Investigation Workflow
To comprehensively characterize this compound, we propose a multi-stage computational workflow. This process is designed to be logical and self-validating, where the outputs of earlier stages inform and confirm the reliability of subsequent, more complex analyses.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).
Step-by-Step Methodology:
-
Input: Use the optimized geometry from Protocol 4.1.
-
Software: The necessary orbital energies and coefficients are generated during the initial DFT calculation. Visualization can be done using software like GaussView or Avogadro.
-
Analysis:
-
Extract the energies of the HOMO and LUMO from the calculation output file.
-
Calculate the HOMO-LUMO energy gap (ΔE). A smaller gap suggests higher reactivity.
-
Generate and visualize the 3D plots of the HOMO and LUMO isosurfaces. This will show where the electron density is concentrated for donation (HOMO) and where it is most likely to be accepted (LUMO), providing specific insights into which atoms are the most reactive.
-
Protocol: Molecular Electrostatic Potential (MEP) Mapping
Causality: An MEP map provides a visual representation of the charge distribution across the molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, which is particularly relevant for a reactive intermediate like this compound.
Step-by-Step Methodology:
-
Input: Use the optimized geometry from Protocol 4.1.
-
Calculation: Generate the MEP surface by mapping the electrostatic potential onto the electron density surface. This is a standard calculation in most quantum chemistry packages.
-
Visualization:
-
Render the MEP surface, using a color spectrum.
-
Typically, red indicates regions of negative electrostatic potential (electron-rich, nucleophilic sites), such as lone pairs on nitrogen atoms.
-
Blue indicates regions of positive electrostatic potential (electron-poor, electrophilic sites), such as the hydrogen atoms or the carbon of the chloromethyl group.
-
Green indicates regions of neutral potential.
-
-
Interpretation: Analyze the map to pinpoint the most likely sites for chemical reactions. For this molecule, we would expect a strongly positive (blue) region around the CH₂Cl group, confirming its role as an electrophilic center.
Predicting Reactivity and Biological Interactions
With the fundamental electronic properties established, we can now move to higher-level predictions of the molecule's chemical behavior and its potential to interact with biological targets.
Global Reactivity Descriptors
Causality: The HOMO and LUMO energies can be used to calculate quantitative indices that describe the molecule's overall reactivity. These descriptors, derived from conceptual DFT, provide a more nuanced picture than the energy gap alone.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
These values can be calculated directly from the HOMO/LUMO energies obtained in Protocol 4.2 and provide a robust quantitative basis for comparing the reactivity of this compound with other synthetic intermediates.
Protocol: Molecular Docking (Proof-of-Concept)
Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is fundamental in drug design for predicting binding affinity and identifying key interactions. Given that indazole derivatives are known to target protein kinases, we propose a proof-of-concept docking study against a representative kinase to illustrate the protocol. [1]
Caption: Standard workflow for a molecular docking experiment.
Step-by-Step Methodology:
-
Receptor Selection: Obtain the crystal structure of a relevant protein target from the Protein Data Bank (PDB), for instance, a tyrosine kinase.
-
Receptor Preparation:
-
Use software like AutoDock Tools or Chimera.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Protocol 4.1.
-
Compute Gasteiger charges and define the active rotatable bonds.
-
-
Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the receptor.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the binding site and score them based on a force field.
-
Results Analysis:
-
Examine the predicted binding energies (in kcal/mol). More negative values indicate stronger binding.
-
Visualize the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the indazole derivative and the protein's amino acid residues.
-
Conclusion and Future Directions
This whitepaper has detailed a comprehensive and robust theoretical framework for the characterization of this compound. By systematically applying DFT and molecular modeling techniques, researchers can gain profound insights into the molecule's structural stability, electronic landscape, and inherent reactivity. The proposed workflow, validated against experimental crystal structure data, provides a high-confidence pathway to generate predictive data.
The results from these theoretical studies—specifically the MEP maps and reactivity descriptors—can directly guide synthetic chemists in designing more efficient reaction pathways. Furthermore, the FMO analysis and proof-of-concept docking protocols provide a clear roadmap for medicinal chemists to use this compound as a scaffold for designing novel ligands with potentially high affinity and selectivity for therapeutic targets. This integrated computational approach exemplifies a modern, rational strategy in drug discovery, promising to reduce experimental costs and accelerate the development of new, life-saving medicines.
References
- Cincione, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 295-307. [https://vertexaisearch.cloud.google.
- Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 5(9), 855-866. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5F80aH86JuSoP4ZajQDPSGz6MYgOLMf0wdaxkiVT1pxEDghkt4COWb-BTt4dzY4pHJSgrUJkscYXJzbyFl6ULZDeMkTL6tMsVGbNEomI7cGsNuU0QqRPhCKGP2lgXI3Ajss=]
- Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxV6hevnxCIkxPQ2MqsqxGhEby1dX_eiwj4zumykt678BBdJKwgm8gz7VtfTev6MfjdplcME_aWDIYv4xN5JcsSfoR1F-p5-8JxMp4EJhvii-zvQj-oYdcEi-OINzu9OBp2eLrO6NOG__gO1viHh58QDPR7xQLRXsfelzpPcqNEDMP6-VFLNS_VirkNn9_BxOEWLOL-HtQjyQc7Qz8lEq6s_Va9rq4wMKBOJKdrEw5JXo=]
- Cerecetto, H., & Gerpe, A. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. [https://vertexaisearch.cloud.google.
- Cincione, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjl5MeUYaIRY-cr3U17C6fc20APXu6mYL3K_VD4VmrBMBaffz_k8QGWJ4SMgY955wi9xvdBGQfGYEZeRSRRQWD_UllpPTPIJJ96I2zaAbzLdg_rcsJ9IcpfJwuxF0DFf6RJqMnp5Q1iKCl9-SaqPFwJEs6R5RnNPmAjGmHEi3ZPNHrYbrf4czK9dB4G6sHczgxUlhBFGcXlgcXBfqou1YB3Ry2fFVWwzQgjWHLWX3QIZqZOHd2UJFgE5HmuL9Cow==]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7537470, this compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoEPMCieRoOpYmX0yx137KSxG9UdpPZKx4fDuA6MzfI_uIHAPaTluxSp8dxt5YljpXQEJVfIe8-1fHJL2LFwpTkAYKt4UA-y1-5Ft336H8kH-_WGFhg6SzVp13hzYj7h06p859Mluijc4F9L3CCoqKC5i0qVbrn39JeYjqQmyZjKPuthMD1xwo4Q==]
- Hursthouse, M. B., & Huth, S. L. (2007). This compound. eCrystals - University of Southampton. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ynF-S1Vran1iGksjpK0eiPfomFNOGWqliKzi3bhQbu7oHZdJjDOZ3RW8sHE1m0NyNF6H5EVg4FeEEP3qGb7H54pyvX2Ew3We0xUF6AICpWAJOoV23yDCAQJevUj5VlM=]
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
Methodological & Application
Protocol for N-Alkylation using 3-(Chloromethyl)-1-methyl-1H-indazole: A Guide to Synthesis and Mechanistic Considerations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective roles.[1] The biological activity of these compounds is often profoundly influenced by the substitution pattern on the indazole ring, particularly at the N1 and N2 positions. Direct alkylation of the indazole core itself is frequently complicated by a lack of regioselectivity, leading to challenging isomeric mixtures.[2][3]
3-(Chloromethyl)-1-methyl-1H-indazole emerges as a valuable and specific electrophilic building block. With the N1 position already occupied by a methyl group, this reagent provides a direct and unambiguous route to introduce the 1-methyl-1H-indazol-3-ylmethyl moiety onto various nucleophiles. This application note provides a detailed protocol for the N-alkylation of amine nucleophiles using this reagent, grounded in an understanding of the underlying reaction mechanism and the rationale for specific experimental conditions.
Scientific Rationale and Mechanism
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The success of the reaction hinges on the careful selection of a base and solvent system to facilitate the desired transformation efficiently and cleanly.
Core Mechanistic Steps:
-
Deprotonation: A suitable base abstracts a proton from the amine nucleophile (R₂NH), generating a more potent nucleophilic anion (R₂N⁻). The choice of base is critical; for most primary and secondary amines, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It provides irreversible deprotonation, driving the reaction to completion.
-
Nucleophilic Attack: The resulting amine anion attacks the electrophilic methylene carbon (the carbon atom of the -CH₂Cl group) of this compound.
-
Displacement: This attack displaces the chloride leaving group in a concerted fashion, forming the new carbon-nitrogen bond and yielding the final N-alkylated product.
Causality Behind Experimental Choices:
-
Base Selection (Sodium Hydride): Sodium hydride (NaH) is a strong, non-coordinating base.[4] Its use ensures the complete and irreversible deprotonation of the amine nucleophile, which is often essential for achieving a high reaction rate and yield. Weaker bases, such as potassium carbonate, may result in an equilibrium and slower, incomplete reactions, particularly with less acidic amines.
-
Solvent System (Anhydrous THF): A polar aprotic solvent like tetrahydrofuran (THF) is optimal.[4] It effectively dissolves the organic reagents while not interfering with the highly reactive base or the generated nucleophile. Protic solvents (e.g., alcohols, water) are incompatible as they would immediately quench the sodium hydride.
-
Temperature Control: The protocol initiates the deprotonation at 0 °C. This is a crucial safety and control measure to manage the exothermic reaction between the base and the nucleophile and to prevent potential side reactions. The reaction is then allowed to warm to ambient temperature to ensure a sufficient rate for the SN2 substitution.
-
Inert Atmosphere: Sodium hydride reacts violently with water.[5] Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching the base and ensure reproducibility.
Caption: General SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound. The quantities can be scaled as needed.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, or other primary/secondary amine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure
Part A: Reaction Setup and Execution
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the amine nucleophile (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion, 1.2 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and that the gas outlet is not sealed.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indazole reagent is consumed.
Part B: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Data Presentation
Table 1: Example Reagent Quantities for a 5 mmol Scale Reaction
| Reagent/Material | Molar Equiv. | Mol. Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 180.64 | 5.0 | 903 mg |
| Amine Nucleophile (e.g., Morpholine) | 1.1 | 87.12 | 5.5 | 479 mg (0.48 mL) |
| Sodium Hydride (60% in oil) | 1.2 | 40.00 (as NaH) | 6.0 | 240 mg |
| Anhydrous THF | - | - | - | ~25 mL |
| Saturated aq. NH₄Cl | - | - | - | ~10 mL for quenching |
| Ethyl Acetate | - | - | - | ~100 mL for extraction |
Table 2: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows for reaction |
| Reaction Time | 12-18 hours | Typical duration for completion at room temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture |
| Monitoring | TLC (e.g., 30% EtOAc/Hexanes), LC-MS | To confirm consumption of starting material |
| Purification Method | Flash Column Chromatography (Silica Gel) | To isolate the product from impurities and byproducts |
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
This compound is a highly effective reagent for the targeted installation of the 1-methyl-1H-indazol-3-ylmethyl group onto amine nucleophiles. The protocol detailed herein, utilizing sodium hydride in THF, provides a robust and reliable method for achieving this transformation. By understanding the SN2 mechanism and the critical role of each reagent and condition, researchers can confidently apply and adapt this procedure to synthesize a diverse array of molecules for applications in drug discovery and development.
References
- PrepChem. (n.d.). Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com.
- Kinase Chem. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Kinase Chem.
- Oh, K., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.
- ResearchGate. (n.d.). Drugs incorporating 1-aryl-1H-indazoles. ResearchGate.
- Fallon, T. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound. PubChemLite.
- O'Connor, C. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Kamal, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Reddit.
- Royal Society of Chemistry. (n.d.). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Royal Society of Chemistry.
- PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed.
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
synthesis of novel compounds using 3-(chloromethyl)-1-methyl-1H-indazole
An Application Guide for the Synthesis of Novel Compounds Utilizing 3-(chloromethyl)-1-methyl-1H-indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its prevalence is due to its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound, a pivotal reagent for introducing the (1-methyl-1H-indazol-3-yl)methyl moiety into a diverse range of molecular frameworks. We will explore its reactivity, present validated protocols for key transformations, and offer insights into the causality behind experimental choices, empowering scientists to efficiently generate novel compound libraries for screening and development.
Reagent Overview: The Strategic Advantage of this compound
This compound is a highly valuable, specialized building block in synthetic chemistry. Its utility stems from two key structural features:
-
The Reactive Chloromethyl Group: The C3-chloromethyl group acts as a potent electrophile. Its reactivity is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
-
The N1-Methyl Group: The indazole ring possesses two nitrogen atoms (N1 and N2) that can participate in reactions like alkylation. Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N1 and N2 regioisomers, which can be challenging to separate and reduces the yield of the desired product.[5][6][7][8] The pre-installed methyl group at the N1 position on this reagent circumvents this common problem entirely, ensuring that reactions occur selectively at the chloromethyl site. This strategic modification simplifies reaction outcomes, streamlines purification, and improves overall synthetic efficiency.
Reagent Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1578-97-8[9] |
| Molecular Formula | C₉H₉ClN₂[9][10] |
| Molecular Weight | 180.63 g/mol [9] |
| Appearance | Solid[9] |
Core Synthetic Applications & Protocols
The primary application of this compound is as an alkylating agent. Below are detailed protocols for its reaction with common classes of nucleophiles.
Diagram: General Reactivity Workflow
The following diagram illustrates the versatility of the title reagent in reacting with various nucleophilic species to forge new chemical bonds.
Caption: Versatile SN2 reactions of this compound.
Protocol 2.1: N-Alkylation of Amines and Heterocycles
Causality & Rationale: This is the most common application, enabling the direct connection of the indazole core to amine-containing fragments, a key step in synthesizing many kinase inhibitors and other targeted therapies. A mild inorganic base like potassium carbonate is sufficient to deprotonate the amine nucleophile without promoting side reactions. A polar aprotic solvent like DMF or acetonitrile is chosen for its ability to dissolve the reactants and facilitate the SN2 mechanism.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the amine or N-H heterocycle (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Initiation: Add a solution of this compound (1.1 eq.) in DMF dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2.2: O-Alkylation of Phenols
Causality & Rationale: This protocol facilitates the synthesis of indazole-aryl ethers. Phenols are more acidic than aliphatic alcohols, thus a moderately strong base like K₂CO₃ is sufficient for deprotonation to the corresponding phenoxide. Acetonitrile is an excellent solvent choice here as it is polar, aprotic, and has a convenient boiling point for reactions requiring gentle heating.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile (ACN, 0.2 M).
-
Reaction Initiation: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 82 °C) and stir. Monitor the reaction by TLC for the disappearance of the phenol (typically 6-18 hours).
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by water and brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the product via silica gel chromatography.
Protocol 2.3: S-Alkylation of Thiols
Causality & Rationale: This method is used to form thioethers. Thiols are excellent nucleophiles and are generally more acidic than alcohols. A weak organic base like triethylamine (Et₃N) is often sufficient to generate the thiolate in situ. The reaction is typically fast and can often be performed at room temperature in a protic solvent like ethanol.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the thiol (1.0 eq.) in ethanol (EtOH, 0.3 M) in a flask. Add triethylamine (Et₃N, 1.5 eq.).
-
Reaction Initiation: Add a solution of this compound (1.05 eq.) in ethanol dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization.
Experimental Workflow and Data Management
A systematic approach is critical for reproducible results in synthetic chemistry.
Diagram: Standard Synthetic Workflow
Caption: A logical workflow for synthesis, purification, and analysis.
Table: Representative Reaction Summary
The following table summarizes expected outcomes for the protocols described above. Yields are representative and may vary based on the specific substrate and reaction scale.
| Protocol | Nucleophile | Product Type | Typical Conditions | Representative Yield |
| 2.1 | Aniline | N-((1-methyl-1H-indazol-3-yl)methyl)aniline | K₂CO₃, DMF, 60 °C | 85-95% |
| 2.2 | Phenol | 1-methyl-3-(phenoxymethyl)-1H-indazole | K₂CO₃, ACN, Reflux | 80-90% |
| 2.3 | Thiophenol | 1-methyl-3-((phenylthio)methyl)-1H-indazole | Et₃N, EtOH, RT | >90% |
Safety, Handling, and Troubleshooting
Authoritative Grounding: As a reactive alkylating agent, this compound must be handled with appropriate care. Alkyl halides are classified as potentially hazardous and can be irritants, lachrymators, and mutagens.
Core Safety Protocols:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of accidental contact, flush the affected area with copious amounts of water immediately.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
SDS: Always consult the Safety Data Sheet (SDS) for the most detailed handling and emergency information before use.[12]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive base (e.g., old K₂CO₃)- Insufficient temperature- Poor quality solvent (wet) | - Use freshly opened or dried base- Increase reaction temperature incrementally- Use anhydrous solvents |
| Multiple Products | - Reaction with solvent (e.g., hydrolysis)- Over-alkylation of product | - Ensure anhydrous conditions- Use a slight excess of the nucleophile instead of the alkylating agent |
| Starting Material Remains | - Insufficient reaction time- Stoichiometry imbalance | - Extend reaction time and continue monitoring- Re-verify calculations and add a small amount of the limiting reagent if appropriate |
Conclusion
This compound is a powerful and efficient reagent for the synthesis of diverse, N1-substituted indazole derivatives. Its strategic design eliminates the common issue of N1/N2 regioselectivity, thereby simplifying synthetic routes and improving yields. The protocols outlined in this guide provide a robust foundation for researchers to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. By understanding the causality behind the reaction conditions and adhering to safe laboratory practices, scientists can effectively leverage this building block to accelerate their research programs.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
- Synthesis of 1H-indazole derivatives.
- Indazole From Natural Resources And Biological Activity.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- This compound. eCrystals - University of Southampton. [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. 3-(CHLOROMETHYL)-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the Synthesis of N-Substituted (1-Methyl-1H-indazol-3-yl)methanamines
Introduction: The Strategic Importance of the 1-Methyl-1H-indazole-3-carboxamide Moiety
The 1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are integral to the development of therapeutics targeting a wide array of diseases. Notably, the antiemetic drug Granisetron, a selective 5-HT3 receptor antagonist, features this core structure, highlighting its significance in drug design and development.[1] The synthesis of N-substituted (1-methyl-1H-indazol-3-yl)methanamines via the reaction of 3-(chloromethyl)-1-methyl-1H-indazole with various amines is a key transformation for creating libraries of potential drug candidates. This document provides a comprehensive guide to the reaction conditions, protocols, and underlying mechanistic principles for this crucial synthetic step.
Reaction Mechanism and Key Considerations
The reaction of this compound with amines proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Key Factors Influencing Reaction Success:
-
Nucleophilicity of the Amine: The rate of reaction is directly influenced by the nucleophilicity of the amine. Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Stoichiometry and Potential for Over-alkylation: A common challenge in the N-alkylation of primary amines is the potential for di-alkylation, where the initially formed secondary amine reacts further with the electrophile. To favor mono-alkylation, an excess of the primary amine is often employed. For secondary amines, this is not a concern.
-
Role of the Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction. The choice of base is critical to prevent unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly used. The base should be non-nucleophilic to avoid competing with the amine reactant.
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the amine salt without strongly solvating the nucleophilic amine, thus enhancing its reactivity.
-
Reaction Temperature: The reaction temperature influences the reaction rate. While gentle heating can accelerate the reaction, excessive temperatures may lead to decomposition or the formation of byproducts. Room temperature to moderate heating (40-80 °C) is typical for these transformations.
Visualizing the Reaction Workflow
Caption: General workflow for the Sₙ2 reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization may be required for specific substrates.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Ethylamine)
Objective: To synthesize N-((1-methyl-1H-indazol-3-yl)methyl)ethanamine.
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Amine Addition: Add a solution of ethylamine (2.0-5.0 eq) in a suitable solvent dropwise to the stirred suspension at room temperature. The use of an excess of the primary amine helps to minimize dialkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-((1-methyl-1H-indazol-3-yl)methyl)ethanamine.
Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Piperidine)
Objective: To synthesize 1-methyl-3-(piperidin-1-ylmethyl)-1H-indazole.
Materials:
-
This compound
-
Piperidine
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq) to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux (if necessary) until the reaction is complete as monitored by TLC or LC-MS.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up and Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-methyl-3-(piperidin-1-ylmethyl)-1H-indazole.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound. Note that yields are highly dependent on the specific amine and reaction conditions and may require optimization.
| Amine | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | K₂CO₃ | DMF | 60-80 | 12-24 |
| Benzylamine | TEA | ACN | RT - 50 | 6-12 |
| Morpholine | K₂CO₃ | DMF | RT - 60 | 4-8 |
| Diethylamine | DIPEA | THF | RT - Reflux | 8-16 |
| Pyrrolidine | Na₂CO₃ | ACN | RT | 2-6 |
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more polar apathetic solvent like DMF or DMSO. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the chloromethyl starting material.
-
Side Reactions: The primary side reaction with primary amines is dialkylation. Using a larger excess of the amine can suppress this. For sterically hindered amines, longer reaction times and higher temperatures may be necessary.
-
Purification Challenges: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue. Alternatively, purification via conversion to a hydrochloride salt, followed by recrystallization and subsequent liberation of the free base, can be an effective strategy.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse range of N-substituted (1-methyl-1H-indazol-3-yl)methanamines. By carefully selecting the appropriate base, solvent, and reaction temperature, and by understanding the underlying SN2 mechanism, researchers can efficiently generate novel indazole derivatives for applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting field.
References
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
- Semantic Scholar. Synthesis of Granisetron Hydrochloride. [Link]
- Google Patents. An improved process for the preparation of granisetron hydrochloride. WO2007054784A1.
- New Drug Approvals. GRANISETRON. [Link]
- Google Patents.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
- PubChem. Granisetron (JAN/USAN/INN). [Link]
- Google Patents. Synthesizing process of 3-methyl-1 H-indazole. CN105198813A.
- Google Patents. Process for preparing granisetron and its salt. CN1451660A.
- PrepChem. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Link]
- National Center for Biotechnology Information. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
- Beilstein Journal of Organic Chemistry.
Sources
The Strategic Utility of 3-(chloromethyl)-1-methyl-1H-indazole in Modern Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of contemporary medicinal chemistry.[1] Its structural rigidity, coupled with its ability to participate in a variety of intermolecular interactions, has rendered it a "privileged scaffold" in the design of targeted therapeutics.[2] A multitude of indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1] Several blockbuster drugs, such as the tyrosine kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical and commercial significance.[3][4]
This application note focuses on a particularly valuable, yet specialized, building block: 3-(chloromethyl)-1-methyl-1H-indazole . The presence of a reactive chloromethyl group at the 3-position of the N-methylated indazole core makes this compound a potent electrophile, ideal for the strategic introduction of the indazole moiety into a wide array of molecular architectures. This guide will provide an in-depth analysis of its applications, detailed protocols for its use, and a discussion of the underlying chemical principles that make it a powerful tool for drug discovery professionals.
Core Applications in Drug Discovery: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its capacity as an efficient alkylating agent. The chloromethyl group is an excellent electrophile for reaction with a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the facile construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many drug molecules.
A prime example of a therapeutic agent with a closely related structure is Granisetron , a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation therapy.[5][6] While the commercial synthesis of Granisetron typically involves the amidation of 1-methyl-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine,[7][8] this compound serves as an excellent starting point for the synthesis of Granisetron analogs and other bioactive compounds requiring the introduction of a methylene-linked 1-methyl-1H-indazol-3-yl moiety.
The workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of indazole derivatives.
Scientific Integrity and Logic: Causality in Experimental Design
The choice of this compound as a building block is predicated on a sound understanding of its chemical reactivity. The electron-withdrawing nature of the indazole ring system enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack. The N-methylation at the 1-position prevents competing N-alkylation reactions on the indazole core itself, a common side reaction when using unsubstituted indazoles.[9][10]
The selection of reaction conditions is critical for achieving high yields and purity. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to solubilize the reactants and facilitate the SN2 reaction mechanism. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of amine nucleophiles.
Experimental Protocols: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction using this compound.
Protocol 1: Synthesis of 1-methyl-3-(morpholinomethyl)-1H-indazole
Objective: To synthesize 1-methyl-3-(morpholinomethyl)-1H-indazole via nucleophilic substitution of this compound with morpholine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 180.63 | 1578-97-8 |
| Morpholine | 87.12 | 110-91-8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.81 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add morpholine (1.05 mL, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in hexanes, to afford 1-methyl-3-(morpholinomethyl)-1H-indazole as a pale yellow oil.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of 1-methyl-3-(morpholinomethyl)-1H-indazole.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.[11]
Conclusion
This compound is a highly versatile and reactive building block that offers a strategic advantage in the synthesis of complex, biologically active molecules. Its ability to efficiently introduce the privileged 1-methyl-1H-indazol-3-yl moiety makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, accelerating the development of novel therapeutics.
References
- Zhang, L., et al. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. 2018;23(4):765.
- O'Donovan, D. H., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:2098-2111.
- Master Organic Chemistry. Alkylation of Amines (Sucks!).
- O'Donovan, D. H., et al. Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. 2021.
- Shaikh, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(3):569-601.
- Cen, J. Synthesis of Granisetron Hydrochloride. Chinese Journal of Pharmaceuticals. 2012;43(1):35-36.
- ResearchGate. Examples of bioactive compounds containing indole or indazole.
- Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(9):3895.
- New Drug Approvals. GRANISETRON.
- ResearchGate. Examples of drugs and other bioactive molecules containing benzimidazole motif.
- International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review.
- ResearchGate. Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug.
- Li, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. 2021;41:128021.
- PubChem. Granisetron.
- Patsnap. Synthetic process of 3-methyl-1h-indazole.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. 2023.
Sources
- 1. preprints.org [preprints.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluationof Novel HIF1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-(chloromethyl)-1-methyl-1H-indazole
An In-Depth Guide to the Experimental Use of 3-(chloromethyl)-1-methyl-1H-indazole
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group attached to a stable 1-methyl-indazole core, makes it an ideal electrophile for introducing the indazole moiety into a wide range of molecules. The indazole scaffold itself is a privileged structure found in numerous pharmacologically active compounds, recognized for its ability to participate in biologically relevant interactions.[1][2][3]
The most prominent application of this reagent is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4][5][6] This highlights the industrial and pharmaceutical relevance of mastering reactions with this compound. This guide provides a detailed exploration of its reactivity, safety considerations, and step-by-step protocols for its application in common synthetic transformations, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Physicochemical Properties and Safety & Handling
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
Data Presentation: Key Properties
| Property | Value | Source |
| CAS Number | 1578-97-8 | [7] |
| Molecular Formula | C₉H₉ClN₂ | [7][8] |
| Molecular Weight | 180.63 g/mol | [8] |
| Appearance | Solid | [7] |
| InChIKey | LYLGQIOTMAQQEB-UHFFFAOYSA-N | [7][8] |
Safety & Handling Protocols
This compound, like many alkylating agents, must be handled with care. While not classified as acutely hazardous, it is a potential irritant and should be treated with respect.[9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[10] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[9]
-
Waste Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
-
Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. In case of inhalation or ingestion, seek immediate medical attention.[10][11]
Core Reactivity: The Nucleophilic Substitution Pathway
The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism.[12][13] The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a nucleophile.[14] The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), rendering it stable in solution.[12]
Causality of Reaction Conditions:
-
Nucleophile: The success of the reaction depends on the nucleophile's strength. Common nucleophiles include amines, phenoxides, thiolates, and carbanions.
-
Base: When using neutral nucleophiles like amines or phenols, a base is required to either deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger for the HCl generated during the reaction. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred.[15][16][17]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are ideal.[18] They can solvate the cation of the base (e.g., Na⁺ or K⁺) while not strongly solvating the nucleophile, thus preserving its reactivity.[16][17][19]
Application Note 1: N-Alkylation of a Secondary Amine
This protocol details the coupling of this compound with a generic secondary amine, a common step in the synthesis of pharmacologically active molecules.
Experimental Rationale: The reaction is performed using potassium carbonate (K₂CO₃) as a moderately strong base in DMF. K₂CO₃ is sufficient to neutralize the HCl byproduct without being overly reactive, and DMF is an excellent solvent for this class of reaction due to its high boiling point and ability to dissolve a wide range of organic substrates and inorganic salts.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF (to make a ~0.5 M solution with respect to the amine).
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (1.1 equiv.) in a small amount of anhydrous DMF dropwise to the flask.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL). The use of water removes the DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Stoichiometry and Conditions
| Reagent | Molar Equiv. | Purpose |
| Secondary Amine | 1.0 | Nucleophile |
| This compound | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Acid Scavenger) |
| DMF | - | Solvent |
| Temperature | 60-70 °C | - |
| Typical Yield | 75-95% | - |
Visualization: N-Alkylation Workflow
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. research.ucc.ie [research.ucc.ie]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
applications of 3-(chloromethyl)-1-methyl-1H-indazole in cancer cell lines
As a Senior Application Scientist, this guide provides a comprehensive overview of the applications of indazole derivatives in cancer cell line research. While specific data for 3-(chloromethyl)-1-methyl-1H-indazole is not extensively available in current literature, the indazole scaffold is a cornerstone in the development of numerous anti-cancer agents. This document will, therefore, focus on the broader applications of the indazole core, using well-documented derivatives as illustrative examples to guide researchers in this field.
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs. These include kinase inhibitors such as Pazopanib, Merestinib, Entrectinib, and Axitinib, which are used in the treatment of various cancers.[1] The versatility of the indazole ring allows for the synthesis of a diverse range of derivatives with potent and selective anti-tumor activities.
Case Study 1: An Indazole Derivative (Compound 2f) in Breast Cancer
A notable example of a potent indazole derivative, referred to as compound 2f , has demonstrated significant anti-proliferative activity against multiple cancer cell lines, with particularly detailed studies in the 4T1 breast cancer cell line.[1][2]
Mechanism of Action: Induction of Apoptosis via the ROS-Mitochondrial Pathway
Compound 2f has been shown to induce apoptosis in 4T1 cells in a dose-dependent manner.[1][2] The underlying mechanism involves an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1][2] This disruption of the mitochondria triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] The cascade culminates in the activation of executioner caspases, such as cleaved caspase-3, leading to programmed cell death.[1][2] Furthermore, this compound has been observed to inhibit the migration and invasion of 4T1 cells.[1][2]
Caption: Mechanism of Compound 2f in 4T1 cells.
Case Study 2: A 1H-Indazole-3-amine Derivative (Compound 6o) in Leukemia
Another derivative, a 1H-indazole-3-amine termed compound 6o , has shown promising and selective inhibitory effects against the K562 chronic myeloid leukemia cell line.[3][4]
Mechanism of Action: Apoptosis Induction via the p53/MDM2 Pathway
Compound 6o has been found to induce apoptosis and affect the cell cycle in K562 cells.[3][4] The proposed mechanism involves the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway.[3][4] By disrupting the interaction between p53 and its negative regulator MDM2, p53 can accumulate and trigger the transcription of pro-apoptotic genes, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of Compound 6o in K562 cells.
Case Study 3: A 1,3-Dimethyl-6-amino-1H-indazole Derivative (Compound 7) in Hypopharyngeal Carcinoma
A 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7 , has been identified as a potent anti-cancer agent against hypopharyngeal carcinoma (FaDu) cells.[5]
Mechanism of Action: IDO1 Inhibition and ERK Pathway Activation
Compound 7 acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a role in immune evasion in cancer.[5] In addition to its IDO1 inhibitory activity, this compound induces apoptosis and selectively activates the extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in FaDu cells.[5] The activation of the ERK pathway, in this context, is linked to the induction of apoptosis. Furthermore, compound 7 has been shown to suppress cell migration, which is associated with a reduction in the expression of matrix metalloproteinase 9 (MMP9).[5]
Caption: Mechanism of Compound 7 in FaDu cells.
Summary of In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for the discussed indazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2f | Multiple | Various | 0.23–1.15 | [1][2] |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [3][4] |
| 6o | A549 | Lung Cancer | >40 | [3] |
| 6o | PC-3 | Prostate Cancer | >40 | [3] |
| 6o | Hep-G2 | Hepatoma | >40 | [3] |
| 6o | HEK-293 | Normal Kidney Cells | 33.2 | [3][4] |
Protocols for In Vitro Evaluation
Here are detailed protocols for key experiments to assess the anti-cancer effects of novel indazole derivatives.
Caption: General workflow for evaluating novel anti-cancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.[6]
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[3]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Indazole derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cell lines (e.g., K562)
-
6-well plates
-
Indazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the indazole derivative at various concentrations (e.g., 0, 10, 12, 14 µM for compound 6o) for 48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Protocol 3: Analysis of Protein Expression by Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and analyze the band intensities. Normalize to a loading control like GAPDH.
Conclusion
The indazole scaffold is a highly valuable core structure for the development of novel anti-cancer therapeutics. The derivatives discussed herein demonstrate a range of mechanisms, including the induction of apoptosis through various signaling pathways and the inhibition of key cancer-related enzymes. While this compound itself requires further investigation, it represents a potential starting point for the synthesis of new derivatives. The protocols provided offer a robust framework for researchers to evaluate the anti-cancer properties of such novel compounds in various cancer cell lines.
References
[2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [1] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [7] Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure. [8] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [3] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [9] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [10] Spots on 1H‐Indazole Incorporation into Thiazole Moiety‐Hybrid Heterocycles, Strong Efficacy as Small Molecules with Antimicrobial, Antineoplastic Activity, and In‐Silico Studies. ResearchGate. [11] Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [12] Navigating the Structure-Activity Landscape of 3-Methyl-1H-Indazole Derivatives as Potent Anti-Cancer Agents. Benchchem. [4] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [5] Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [6] In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [13] Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [14] Cell-mediated cytotoxicity for melanoma tumor cells: detection by a (3H) proline release assay. PubMed.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 14. Cell-mediated cytotoxicity for melanoma tumor cells: detection by a (3H) proline release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(Chloromethyl)-1-methyl-1H-indazole for the Synthesis of Potent Kinase Inhibitors
Abstract: The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This guide provides a detailed technical overview and actionable protocols for utilizing 3-(chloromethyl)-1-methyl-1H-indazole, a key reactive intermediate, in the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the strategic rationale for its application in targeting critical oncogenic signaling pathways.
Introduction: The Strategic Importance of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[4][5] Within this landscape, indazole-containing compounds have emerged as a highly successful class of inhibitors, with several reaching the market, including Axitinib and Entrectinib.[1][6][7]
The 1-methyl-1H-indazole moiety, specifically, serves as an excellent bioisostere for other hinge-binding motifs and provides a rigid scaffold for orienting substituents to achieve high potency and selectivity.[8][9] this compound is a particularly valuable building block. Its chloromethyl group at the C3 position acts as a reactive electrophilic handle, enabling covalent bond formation with nucleophilic residues on partner fragments, typically through N-alkylation. This direct and efficient coupling strategy is central to the modular assembly of complex inhibitor structures.
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for the effective use of this versatile reagent.
Reagent Profile and Safety Precautions
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.64 g/mol |
| Appearance | Off-white to light yellow solid |
| Reactivity | The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution. The compound is sensitive to moisture and strong bases. |
Handling and Storage
Safe and effective use of this compound necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (inspect gloves prior to use).[10]
-
Hazard Profile: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Avoid breathing dust, fumes, or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Protect from moisture, as it can lead to hydrolysis of the chloromethyl group.
-
Spill & Disposal: In case of a spill, collect the material mechanically (avoid generating dust) and place it in a suitable container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Core Synthetic Strategy: Nucleophilic Alkylation
The primary application of this compound in kinase inhibitor synthesis is as an electrophile in S_N2 reactions. The chlorine atom is a good leaving group, and the adjacent benzylic-like carbon is readily attacked by nucleophiles such as amines, thiols, or phenoxides, which are commonly present in other fragments of the target inhibitor.
The general reaction is illustrated below. The choice of base and solvent is critical for achieving high yields and preventing side reactions. A non-nucleophilic, moderately strong base is typically preferred to deprotonate the nucleophile without reacting with the electrophile.
Caption: General S_N2 reaction for coupling the indazole moiety.
Experimental Protocols
Protocol 1: General N-Alkylation of an Amine-Containing Heterocycle
This protocol describes a general method for coupling this compound with a generic amine-containing fragment (R-NH₂), a common step in constructing many kinase inhibitors.
A. Rationale for Component Selection:
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are chosen for their ability to dissolve a wide range of organic substrates and for their high boiling points, which allow for heating to drive the reaction to completion. They are polar aprotic solvents, which are ideal for S_N2 reactions.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate many amine nucleophiles without causing decomposition of the starting material. Diisopropylethylamine (DIPEA) is an alternative non-nucleophilic organic base that can be used if substrates are sensitive to inorganic bases.
-
Temperature: The reaction is often performed at an elevated temperature (60-80 °C) to increase the reaction rate. Monitoring is crucial to prevent decomposition.
B. Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine-containing substrate (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Anhydrous DMF or ACN
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Nitrogen or Argon line for inert atmosphere
-
TLC plates (silica gel) or LC-MS for reaction monitoring
C. Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-containing substrate (1.0 equiv) and anhydrous DMF (to make a ~0.1 M solution).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) to the stirring solution.
-
Electrophile Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the limiting starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Standard experimental workflow for N-alkylation protocol.
Protocol 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time.2. Deactivated nucleophile or electrophile.3. Base is not strong enough. | 1. Increase temperature incrementally (e.g., to 90 °C) or allow to react longer.2. Check the purity of starting materials.3. Switch to a stronger base like Cs₂CO₃ or NaH (use with caution in an appropriate solvent like THF).[8][9] |
| Low Yield | 1. Decomposition of starting material or product.2. Formation of side products (e.g., elimination, dimer).3. Loss during workup or purification. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a more hindered, non-nucleophilic base (e.g., DIPEA). Ensure stoichiometry is accurate.3. Perform extractions carefully; optimize chromatography conditions. |
| Multiple Products | 1. If the nucleophile has multiple reactive sites.2. Isomerization or rearrangement. | 1. Use protecting groups to block alternative reactive sites.2. Re-evaluate reaction conditions; lower temperature may improve selectivity. |
Application in Kinase Inhibitor Design
The 1-methyl-1H-indazole-3-yl)methyl moiety is a component of inhibitors targeting a range of kinases critical to cancer progression.
-
Tyrosine Kinases (e.g., VEGFR, FGFR): Many indazole derivatives are potent inhibitors of kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[14][15][16] Blocking these pathways can inhibit tumor growth and metastasis.
-
Serine/Threonine Kinases (e.g., Aurora, PLK4): Indazole-based compounds have been developed as inhibitors of kinases that regulate mitosis, such as Aurora kinases and Polo-like kinase 4 (PLK4).[1][17][18] Inhibition of these targets leads to mitotic arrest and apoptosis in cancer cells.
Below is a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a high-utility building block for the synthesis of targeted kinase inhibitors. Its straightforward reactivity via nucleophilic substitution allows for the efficient and modular construction of complex molecules. By understanding the principles of its reactivity and adhering to the robust protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics for cancer and other proliferative diseases.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29).
- Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld. (2025, October 10). BioWorld. [Link]
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024, December 5).
- Indazole derivatives as inhibitors of FGFR1 - ResearchGate. (n.d.).
- Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.).
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor 1 (FGFR1) | Bentham Science Publishers. (2021, October 1). Bentham Science. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journal of Organic Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021, August 2).
- Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem - NIH. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). American Chemical Society. [Link]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (2021, October 21).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
A Robust and Scalable Synthesis of 3-(Chloromethyl)-1-methyl-1H-indazole: A Key Intermediate for Pharmaceutical Development
An Application Note and Protocol for the Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)-1-methyl-1H-indazole is a critical building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors used in oncology.[1][2] This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of this key intermediate. The described four-step synthetic route begins with the readily available starting material, indole, and proceeds through the formation of 1H-indazole-3-carboxaldehyde, selective N1-methylation, reduction to the corresponding alcohol, and final chlorination. The methodology emphasizes scalability, safety, process control, and high purity of the final product, making it suitable for drug development and manufacturing environments.
Strategic Overview of the Synthetic Pathway
The synthesis of indazole derivatives is a cornerstone of modern medicinal chemistry.[3][4] Our selected strategy for this compound is designed for efficiency and scalability. It circumvents potential regioselectivity issues by establishing the indazole core first, followed by a controlled N-methylation. This approach ensures a high-purity final product by minimizing the formation of the undesired N2-methyl isomer.
The four primary stages of the synthesis are:
-
Indazole Formation: Conversion of indole to 1H-indazole-3-carboxaldehyde via an acid-mediated nitrosation and rearrangement.[5][6]
-
N1-Methylation: Selective alkylation at the N1 position of the indazole ring to produce 1-methyl-1H-indazole-3-carbaldehyde.
-
Aldehyde Reduction: Reduction of the aldehyde functional group to a primary alcohol using a mild and selective reducing agent.
-
Hydroxyl-Chloro Substitution: Conversion of the primary alcohol to the target chloromethyl derivative using a standard chlorinating agent.
Caption: Overall four-step synthetic route.
Detailed Experimental Protocols & Scientific Rationale
Step 1: Synthesis of 1H-Indazole-3-carboxaldehyde
Principle & Rationale: This transformation proceeds via a multi-step pathway initiated by the nitrosation of indole at the C3 position.[6] The resulting oxime intermediate undergoes a water-mediated ring-opening, followed by a cyclization to form the stable 1H-indazole ring.[5][6] Using a slow addition of the indole solution to the acidic nitrite mixture at low temperatures is critical to control the reaction rate, manage the exotherm, and minimize the formation of dimeric side products.[7]
Protocol:
-
Reagent Preparation: In a suitable jacketed reactor, prepare a solution of sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water and DMF (approx. 1:1 v/v). Cool the solution to 0 °C with vigorous stirring.
-
Acidification: Slowly add 2 N hydrochloric acid (HCl, 7.0 equiv.) to the sodium nitrite solution, ensuring the temperature is maintained at 0-5 °C. Stir the resulting mixture for 10-15 minutes.
-
Indole Addition: In a separate vessel, dissolve indole (1.0 equiv.) in DMF. Using a syringe pump or a controlled-rate addition funnel, add the indole solution dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction & Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC or HPLC.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (3x) and a saturated brine solution (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) or by recrystallization to afford 1H-indazole-3-carboxaldehyde as a solid.[8]
Step 2: N1-Selective Methylation of 1H-Indazole-3-carboxaldehyde
Principle & Rationale: The N-alkylation of indazoles can occur at either the N1 or N2 position. N1-alkylation is generally favored under basic conditions with an appropriate alkylating agent.[9] The use of a strong base like sodium hydride (NaH) deprotonates the indazole, forming an anion that preferentially attacks the methylating agent. The choice of solvent and temperature is key to maximizing the N1/N2 ratio.
Protocol:
-
Inert Atmosphere: To a dry, inerted reactor, add anhydrous DMF. Cool the solvent to 0 °C.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the cold DMF.
-
Substrate Addition: Dissolve 1H-indazole-3-carboxaldehyde (1.0 equiv.) in anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Methylation: Add iodomethane (CH₃I, 1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).
-
Quenching & Work-up: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to isolate 1-methyl-1H-indazole-3-carbaldehyde.
Step 3: Reduction to (1-methyl-1H-indazol-3-yl)methanol
Principle & Rationale: The reduction of the aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice for large-scale operations due to its high selectivity for aldehydes, operational simplicity, and improved safety profile compared to stronger reducing agents like lithium aluminum hydride. The reaction is typically performed in an alcoholic solvent.
Protocol:
-
Dissolution: In a reactor, dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv.) in methanol. Cool the solution to 0-5 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC/HPLC).
-
Quenching: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the solvent.
-
Work-up: Add water to the residue and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield (1-methyl-1H-indazol-3-yl)methanol, which can often be used in the next step without further purification.
Step 4: Chlorination to this compound
Principle & Rationale: The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. This step must be conducted in an anhydrous environment and under a fume hood.
Protocol:
-
Setup: In a dry reactor under an inert atmosphere (N₂ or Ar), dissolve (1-methyl-1H-indazol-3-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Chlorination: Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise to the solution. A vigorous evolution of gas (SO₂ and HCl) will be observed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor for the disappearance of the starting material by TLC/HPLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralization & Extraction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral (pH ~7-8). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure solid.[10]
Process Data Summary
The following table summarizes typical reagent quantities and expected outcomes for the synthesis. Values are based on a 1.0 mole scale of the initial indole starting material.
| Step | Key Reagent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Purity (HPLC) |
| 1 | NaNO₂ (8.0) | DMF / H₂O | 0 → 25 | 12-15 | 70-85% | >95% |
| 2 | NaH (1.2), CH₃I (1.1) | DMF | 0 → 25 | 2-4 | 80-90% | >98% |
| 3 | NaBH₄ (1.5) | Methanol | 0 → 25 | 2-4 | 90-98% | >98% |
| 4 | SOCl₂ (1.5) | DCM | 0 → 25 | 3-5 | 85-95% | >99% |
Analytical & Quality Control
Trustworthiness through Validation: Each step of this protocol incorporates checkpoints to ensure the reaction is proceeding as expected and that the material is of sufficient quality for the subsequent step.
-
Thin Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of all isolated intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[10]
Caption: Experimental workflow with integrated QC checkpoints.
Large-Scale Synthesis & Safety Considerations
Scaling up chemical reactions requires careful attention to safety and process parameters.
-
Hazardous Reagents:
-
Sodium Nitrite: A strong oxidizer. Avoid contact with acidic materials outside of the controlled reaction conditions.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Iodomethane: A carcinogen and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Thionyl Chloride: Corrosive and reacts with water to release toxic gases (SO₂ and HCl). All operations must be performed in a fume hood.
-
-
Exothermic Reactions: The initial nitrosation (Step 1), deprotonation with NaH (Step 2), and quenching of reagents (Steps 2 & 4) can be exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a large scale.
-
Gas Evolution: Steps 2 (H₂) and 4 (SO₂, HCl) produce significant amounts of gas. The reactor must be equipped with a proper venting system connected to a scrubber to neutralize acidic gases.
-
Process Safety: A thorough process safety investigation, including differential scanning calorimetry (DSC) on key intermediates, is recommended before scaling to production quantities to identify any potential thermal hazards.[11]
References
- Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Organic Chemistry Portal (2024). Synthesis of indazoles. Organic Chemistry Portal.
- Chemical Synthesis Database (2025). 5-chloro-3-(chloromethyl)-1H-indazole. ChemSynthesis.
- Cailly, T., et al. (2020). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv.
- Google Patents (2001). Process for preparing 1-methylindazole-3-carboxylic acid. EP1484321A1.
- Google Patents (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
- Chen, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information.
- Ministry of the Environment, Japan (n.d.). III Analytical Methods. Environmental Monitoring and Management.
- ResearchGate (2022). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
- Patsnap (2015). Synthetic process of 3-methyl-1h-indazole. Eureka.
- ResearchGate (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate.
- Tandon, N., et al. (2021). Pathways for the synthesis of indazole derivatives. ResearchGate.
- El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society.
- Google Patents (2015). Synthesizing process of 3-methyl-1 H-indazole. CN105198813A.
- Wang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Organic Syntheses (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Syntheses.
- Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 3-(Chloromethyl)-1-methyl-1H-indazole in the Synthesis of Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Moiety
The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4][5] The functionalization of the indazole core, particularly through the introduction of substituents via stable C-N, C-O, or C-S bonds, is a critical strategy for modulating biological activity and optimizing pharmacokinetic profiles.
3-(Chloromethyl)-1-methyl-1H-indazole emerges as a highly valuable and versatile reagent for this purpose. Possessing a reactive chloromethyl group at the C3 position, it acts as a potent electrophile, enabling the direct introduction of the '1-methyl-1H-indazol-3-ylmethyl' moiety onto a wide range of nucleophilic substrates. This guide provides an in-depth exploration of its reactivity, application-focused protocols, and the critical scientific reasoning behind the experimental design for its use in synthesizing complex heterocyclic compounds.
Section 1: Reagent Profile and Safety Mandates
Physicochemical Characteristics
A clear understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1578-97-8 | [6][7] |
| Molecular Formula | C₉H₉ClN₂ | [6][7] |
| Molecular Weight | 180.63 g/mol | [6] |
| Appearance | Solid | [7] |
| SMILES | CN1C2=CC=CC=C2C(=N1)CCl | [8] |
| InChI Key | LYLGQIOTMAQQEB-UHFFFAOYSA-N | [6][7][8] |
Critical Safety & Handling Protocols
This compound is a reactive alkylating agent and requires careful handling to ensure personnel safety.
-
Hazard Profile : Classified as a skin, eye, and respiratory irritant.[9] Alkylating agents, as a class, should be treated as potentially toxic and handled with appropriate caution.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations, a lab coat, and nitrile or neoprene gloves.[10][11] Inspect gloves prior to use.
-
Handling :
-
Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Avoid all direct contact with skin and eyes.[10] In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes.[9][12]
-
Wash hands and face thoroughly after handling.[13]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9][10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][13]
Section 2: The Chemical Rationale of Reactivity
The utility of this compound lies in the predictable and efficient reactivity of its C3-substituent. The chloromethyl group is analogous to a benzylic halide. The chlorine atom is an excellent leaving group, and the adjacent indazole ring system can stabilize the transition state of a nucleophilic substitution reaction. This electronic configuration makes the methylene carbon a prime electrophilic site, highly susceptible to attack by a wide range of nucleophiles.
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. This reaction is highly reliable and allows for the covalent linkage of the indazole core to other heterocyclic systems, phenols, thiols, and other nucleophilic molecules.
Section 3: Application in Heterocyclic Synthesis via N-Alkylation
One of the most powerful applications of this compound is the N-alkylation of other nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, triazoles). This reaction forms a stable carbon-nitrogen bond, effectively tethering the indazole pharmacophore to another bioactive scaffold.
Causality Behind Experimental Choices
The success of an N-alkylation reaction is critically dependent on the careful selection of base and solvent.
-
Base Selection : The goal is to deprotonate the N-H of the nucleophilic heterocycle to generate the corresponding anion, a much more potent nucleophile. Sodium hydride (NaH) is an excellent choice.[1][14] It is a strong, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction environment.
-
Solvent Selection : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[1][14][15] They are capable of solvating the cation of the base (e.g., Na⁺) but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophilic anion. The anhydrous nature is critical, as NaH reacts violently with water.
-
Temperature Control : The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution.[14][16] The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Protocol 1: General Procedure for N-Alkylation of an Azole Heterocycle
This protocol is a self-validating system designed for high-yield, regioselective N-alkylation on a laboratory scale.
Materials:
-
Nucleophilic Heterocycle (e.g., 1H-imidazole, 1H-1,2,4-triazole) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the nucleophilic heterocycle (1.0 eq).
-
Dissolution : Add sufficient anhydrous THF to dissolve the starting material (target concentration ~0.1-0.2 M).
-
Deprotonation : Cool the stirred solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) in small portions. Caution : Hydrogen gas is evolved. Ensure the reaction is well-ventilated and vented (e.g., via a needle to a bubbler).
-
Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation : Re-cool the mixture to 0 °C. In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via a syringe or dropping funnel.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed.
-
Quenching : Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Section 4: Broadening the Scope: O- and S-Alkylation
The same fundamental Sₙ2 reactivity allows this compound to be used for the alkylation of oxygen and sulfur nucleophiles. This is particularly useful for synthesizing aryl ethers and thioethers, which are common motifs in drug molecules.
-
For Phenols (O-Alkylation) : Phenols are less acidic than many N-H heterocyles. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a solvent like DMF or acetonitrile is often sufficient to facilitate the reaction, which may require heating (e.g., 60-80 °C).
-
For Thiols (S-Alkylation) : Thiols are excellent nucleophiles and are generally more acidic than the corresponding alcohols. The same conditions used for N-alkylation (e.g., NaH in THF) can be highly effective, often proceeding rapidly even at room temperature.
By understanding the core principles of the Sₙ2 reaction, these protocols can be logically adapted to a wide array of nucleophilic substrates, making this compound a truly versatile tool in the synthetic chemist's arsenal.
References
- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
- PubChemLite. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- University of Southampton. (2007). This compound. eCrystals. [Link]
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]
- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
- ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- Der Pharma Chemica. (n.d.).
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
- Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. [Link]
- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 3-(chloromethyl)-1-methyl-1H-indazole as a Covalent Probe for Biochemical Assays
Introduction
In the landscape of modern drug discovery and chemical biology, covalent probes have emerged as powerful tools for interrogating protein function, identifying novel therapeutic targets, and developing potent and selective inhibitors.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-(chloromethyl)-1-methyl-1H-indazole in the development of biochemical assays. This compound belongs to the class of targeted covalent inhibitors (TCIs) that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[4] The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds such as protein kinase inhibitors.[5] The inclusion of a reactive chloromethyl group at the 3-position of the 1-methyl-1H-indazole core transforms it into an electrophilic probe capable of reacting with nucleophilic amino acid residues on a target protein.
The primary mechanism of action for this compound involves the alkylation of nucleophilic residues, with a particular reactivity towards the thiol group of cysteine residues due to their high nucleophilicity and relatively low abundance in proteins.[4][6] This covalent modification allows for the stable labeling of target proteins, enabling a variety of biochemical and proteomic analyses.[6] This guide will detail the principles, protocols, and data analysis for using this compound as a covalent probe, with a focus on ensuring scientific rigor and generating reproducible results.
Mechanism of Covalent Modification
The reactivity of this compound is conferred by the electrophilic chloromethyl group. The proposed mechanism for the covalent modification of a cysteine residue is a nucleophilic substitution reaction (SN2). The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride leaving group. This results in the formation of a stable thioether bond between the indazole moiety and the cysteine residue of the target protein.
Figure 1: Mechanism of covalent modification of a cysteine residue by this compound.
Application: Covalent Labeling and Inhibition of a Target Protein
This section provides a detailed protocol for a typical biochemical assay to assess the covalent modification and inhibitory potential of this compound against a purified protein of interest known to possess a reactive cysteine residue.
I. Materials and Reagents
-
Target Protein: Purified protein of interest with a known or suspected reactive cysteine residue.
-
This compound: (MW: 180.63 g/mol )[7]
-
Inactive Control Compound: A structurally similar analog of this compound lacking the reactive chloromethyl group (e.g., 1,3-dimethyl-1H-indazole). This is crucial to demonstrate that the observed effects are due to covalent modification and not just non-covalent binding.[3]
-
Assay Buffer: Buffer composition should be optimized for the stability and activity of the target protein (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Quenching Reagent: A thiol-containing molecule like dithiothreitol (DTT) or glutathione (GSH) to stop the covalent reaction.
-
SDS-PAGE analysis: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, protein standards, loading buffer, and appropriate staining solution (e.g., Coomassie Brilliant Blue or silver stain).
-
Mass Spectrometry (MS) analysis: High-purity solvents (acetonitrile, water, formic acid), and access to an LC-MS/MS system.[8][9][10]
II. Experimental Protocol: Covalent Labeling and Activity Assay
This protocol is designed to first assess the covalent labeling of the target protein and then to determine the inhibitory effect of the compound on the protein's activity.
Sources
- 1. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Note & Protocols: Strategic Use of Protecting Groups in the Functionalization of 3-(Chloromethyl)-1-methyl-1H-indazole
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of protecting groups in reactions involving 3-(chloromethyl)-1-methyl-1H-indazole. This key synthetic building block features a reactive benzylic-like chloride, making it a valuable electrophile for introducing the 1-methyl-indazole moiety into target molecules. However, its utility in complex, multi-step syntheses is often dictated by the chemoselective management of other functional groups within the reacting nucleophile. This guide moves beyond simple reaction protocols to explain the causal logic behind choosing specific protecting group strategies, focusing on orthogonal approaches for amines, alcohols, and thiols. We provide validated, step-by-step protocols, comparative data tables, and decision-making workflows to empower scientists to design robust and efficient synthetic routes.
Strategic Overview: Reactivity and the Rationale for Protection
The this compound scaffold is of significant interest in medicinal chemistry. The N-1 position is already alkylated, which simplifies reactions by preventing competing N-alkylation at the indazole core and directs functionalization towards the C-3 position. The primary site of reactivity is the chloromethyl group, which acts as an excellent electrophile for SN2 reactions with a wide range of nucleophiles.
The core challenge, and the focus of this guide, does not lie in protecting the indazole starting material itself. Instead, the strategic imperative arises when the nucleophilic partner in the reaction is multifunctional. In the synthesis of complex molecules, a nucleophile may possess multiple reactive sites (e.g., both an amine and a hydroxyl group). Direct reaction with this compound would likely result in a mixture of N- and O-alkylated products, leading to low yields and difficult purification.
Protecting group strategy, therefore, is about temporarily masking one functional group on the nucleophile to allow the desired, selective reaction to occur at another. The ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to the conditions of the subsequent alkylation reaction.
-
Easy to remove (labile) under specific conditions that do not affect the newly formed bond or other functionalities in the molecule.[1][2]
The concept of orthogonality is paramount. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling precise, sequential modifications of a complex molecule.[1][3][4]
Workflow for Protected Reactions
The general workflow for utilizing a protecting group strategy in this context is visualized below. This three-stage process ensures high chemoselectivity and is fundamental to the successful synthesis of complex target molecules.
Caption: General workflow for a protected SN2 reaction.
Application & Protocols: Orthogonal Strategies for Common Nucleophiles
We will now explore protecting group strategies for three common classes of nucleophiles: amines, alcohols, and thiols. The choice of protecting group is dictated by its stability to the basic or neutral conditions typically required for the SN2 reaction and the orthogonality of its cleavage conditions.
Case Study: Reactions with Amino Alcohols (N-Alkylation vs. O-Alkylation)
A common scenario in drug development is the need to alkylate the nitrogen of an amino alcohol. To prevent competitive O-alkylation, the hydroxyl group must be protected. Silyl ethers are an excellent choice due to their ease of installation, stability to non-acidic and non-fluoride conditions, and mild, orthogonal removal.
Selected Protecting Group: tert-Butyldimethylsilyl (TBS/TBDMS)
-
Rationale: The TBS group is sterically hindered, making it robust to many reaction conditions, including the basic conditions often used for N-alkylation.[4] Its removal is achieved with fluoride sources (e.g., TBAF) or acid, which are conditions orthogonal to the formation of the C-N bond and the stability of other common protecting groups like Boc or Cbz.[5]
Protocol 1: O-Protection of an Amino Alcohol with TBS-Cl
-
Preparation: To a solution of the amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M), add triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) portion-wise over 10 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the O-TBS protected amino alcohol.
Protocol 2: N-Alkylation with this compound
-
Preparation: Dissolve the O-TBS protected amino alcohol (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile (0.2 M).
-
Reaction: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv), followed by this compound (1.1 equiv).
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor for the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the fully protected product.
Protocol 3: Selective Deprotection of the TBS Ether
-
Preparation: Dissolve the purified product from Protocol 2 (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at room temperature.
-
Monitoring: Stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding water. Extract the final product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by chromatography or crystallization if necessary.
Case Study: Reactions with Amines Bearing Additional N-H Moieties
For nucleophiles containing multiple amine functionalities of differing reactivity (e.g., a primary aliphatic amine and a less reactive aromatic amine or amide), one must be protected. The tert-butoxycarbonyl (Boc) group is a workhorse in this context.
Selected Protecting Group: tert-Butoxycarbonyl (Boc)
-
Rationale: The Boc group is exceptionally stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., TFA in DCM).[6][7] This provides perfect orthogonality with the basic conditions used for alkylation.
Protocol 4: Boc-Protection of a Primary/Secondary Amine
-
Preparation: Dissolve the amine (1.0 equiv) in a suitable solvent such as DCM or THF (0.2 M). Add triethylamine (1.5 equiv).
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution. If the reaction is sluggish, a catalytic amount of DMAP can be added.
-
Monitoring: Stir at room temperature for 2-16 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M citric acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine, which is often pure enough for the next step.
After N-alkylation of the remaining free amine using the conditions in Protocol 2, the Boc group is removed as follows:
Protocol 5: Acid-Mediated Deprotection of the Boc Group
-
Preparation: Dissolve the N-Boc protected product (1.0 equiv) in DCM (0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Monitoring: Remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (2x).
-
Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Data Summary and Strategic Selection
The choice of a protecting group is a critical decision in a synthetic plan. The following table summarizes the stability and cleavage conditions for commonly used protecting groups relevant to reactions with this compound.
| Protecting Group | Functional Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) | Orthogonality Note |
| tert-Butoxycarbonyl | Amine | Boc | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl) | Orthogonal to Bn, TBS, and Fmoc groups.[6] |
| Benzyl | Amine, Alcohol | Bn | Acid, Base, Nucleophiles | H₂/Pd/C (Hydrogenolysis) | Orthogonal to acid/base labile groups. Not suitable if molecule has other reducible groups.[6] |
| Fluorenylmethyloxycarbonyl | Amine | Fmoc | Acid, H₂ | Base (Piperidine, DBU) | Orthogonal to Boc and Bn. Often used in peptide synthesis.[8] |
| tert-Butyldimethylsilyl | Alcohol | TBS/TBDMS | Base, H₂, Mild Acid | Strong Acid, Fluoride (TBAF) | Orthogonal to Bn and Fmoc. Cleaved by conditions that also remove Boc.[5] |
| Trityl | Thiol, Alcohol | Trt | Base, H₂ | Mild Acid | Highly acid-sensitive. Good for protecting primary alcohols or thiols.[6] |
Decision-Making Framework for Orthogonal Protection
When faced with a multifunctional nucleophile, a logical decision-making process is required. The following diagram illustrates a strategic approach for a molecule containing both an amine and a hydroxyl group.
Caption: Decision tree for selecting an orthogonal strategy.
Conclusion
The effective functionalization of this compound in the context of complex molecule synthesis is fundamentally dependent on a robust and well-planned protecting group strategy. By focusing on the protection of the nucleophilic partner, chemists can achieve high levels of chemoselectivity, leading to cleaner reactions, higher yields, and simplified purification. The principles of orthogonality, coupled with a deep understanding of the stability and lability of common protecting groups like Boc, TBS, and Bn, are essential tools. The protocols and strategic frameworks provided in this guide offer a comprehensive resource for scientists to confidently and successfully incorporate this valuable indazole building block into their synthetic programs.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Collot, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- ACS Publications. (2006).
- ACS Publications. (n.d.).
- Zhan, Z., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- PrepChem.com. (n.d.). Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. [Link]
- University of Bristol. (n.d.).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Organic Chemistry Frontiers. (2023).
- K. C. Nicolaou, et al. (1998).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Tetrahedron Letters. (2005).
- Organic Synthesis. (n.d.). Protecting Groups.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Wiley-VCH. (n.d.).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (2025).
- University of Groningen. (2015).
- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole. [Link]
- NIH National Center for Biotechnology Information. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(chloromethyl)-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis and purification of 3-(chloromethyl)-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate common byproducts, ultimately improving your yield, purity, and overall success.
Our approach is grounded in mechanistic principles and practical laboratory experience to provide you with not just steps to follow, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My final product shows two distinct spots on TLC/peaks in HPLC with the same mass. What is the likely impurity?
Question: I've completed the synthesis of this compound, likely from the chlorination of 1-methyl-1H-indazole-3-methanol. However, my LC-MS analysis shows two major peaks with the same molecular weight as my target compound. How can I identify the major byproduct and prevent its formation?
Answer: This is a classic and frequently encountered issue in indazole chemistry. The most probable byproduct is the regioisomeric 3-(chloromethyl)-2-methyl-2H-indazole .
Causality and Mechanism: The root cause of this isomeric impurity often lies not in the final chlorination step, but in the synthesis of your starting material, 1-methyl-1H-indazole-3-methanol. The precursor, 3-methyl-1H-indazole (or a related 3-substituted indazole), has two nucleophilic nitrogen atoms (N1 and N2). When you perform the N-methylation, the alkyl group can attach to either nitrogen.[1][2][3]
Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, and the ratio is highly dependent on the reaction conditions such as the base, solvent, and electrophile used.[2][4] The 1H-indazole tautomer is generally more stable, but under certain conditions, the N2 position can be kinetically or even thermodynamically favored.[1][4] If this isomeric mixture of "1-methyl" and "2-methyl" indazole precursors is used in the subsequent chlorination step, you will inevitably produce a mixture of the final isomeric products.
Identification Strategy: You can distinguish between the N1 and N2 isomers using advanced NMR techniques.
-
¹H NMR: The chemical shift of the N-methyl protons will be different for the two isomers. Typically, the N1-methyl protons appear slightly more downfield than N2-methyl protons. The aromatic proton splitting patterns will also differ subtly.
-
¹³C NMR: The chemical shift of the N-methyl carbon will be a key differentiator.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This is a definitive method. For the desired N1-isomer, you should observe an NOE correlation between the N-methyl protons and the proton at the C7 position of the indazole ring. For the N2-isomer, an NOE would be expected between the N-methyl protons and the protons at both the C3-CH₂ and C7 positions.
Prevention and Optimization Protocol: To favor the formation of the desired N1-isomer during the initial methylation step:
-
Use a Strong, Non-nucleophilic Base in an Aprotic Solvent: A combination like sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) tends to favor N1 alkylation.[4] The indazole anion is formed, and steric hindrance at the N2 position (due to the C3 substituent) often directs the electrophile to N1.
-
Thermodynamic Control: In some cases, equilibration can favor the more stable N1 isomer. Heating the reaction mixture for an extended period might improve the N1:N2 ratio.[3]
-
Purify the Methylated Intermediate: The most robust solution is to separate the N1 and N2 methylated isomers before the chlorination step. This is typically achievable via column chromatography.
Issue 2: My reaction is sluggish, and the primary impurity appears to be unreacted starting material.
Question: I am treating 1-methyl-1H-indazole-3-methanol with thionyl chloride (SOCl₂), but I'm observing a significant amount of starting material even after several hours. What's causing the incomplete conversion?
Answer: Incomplete conversion during chlorination of hydroxymethyl groups with SOCl₂ is often related to the reaction conditions, specifically temperature and the presence of a base.
Causality and Mechanism: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. For this intermediate to collapse to the desired alkyl chloride, a chloride ion must displace the chlorosulfite group (SN2 or SNi mechanism).
-
Insufficient Temperature: The activation energy for this step may not be met at room temperature, leading to a slow reaction.
-
Lack of a Base/Catalyst: While the reaction can proceed without a base, small amounts of a tertiary amine like triethylamine or pyridine can act as a catalyst. The base can also neutralize the HCl generated during the reaction, which can sometimes interfere with the desired pathway.
Troubleshooting & Optimization Workflow:
Caption: Workflow for troubleshooting incomplete chlorination.
Detailed Protocol for Chlorination:
-
Dissolve 1-methyl-1H-indazole-3-methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise over 15-20 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is stalled, gently heat to 40°C.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Issue 3: I'm observing a byproduct with a mass corresponding to a dimer.
Question: My mass spectrometry data shows a peak at approximately double the mass of my expected product. What is this species and how is it formed?
Answer: This is likely a dimeric byproduct, formed by the reaction of the highly reactive this compound product with a nucleophile in the reaction mixture.
Causality and Mechanism: The chloromethyl group at the 3-position is benzylic-like and is therefore a potent electrophile, susceptible to SN2 reactions. If any nucleophilic species are present, dimerization can occur.
-
Scenario A: Unreacted Starting Material: If your starting material contains un-methylated 3-methyl-1H-indazole, its N-H group is nucleophilic and can attack the chloromethyl group of the product.
-
Scenario B: Hydrolysis and Ether Formation: If water is present, the product can hydrolyze back to the alcohol. This alcohol can then act as a nucleophile, attacking another molecule of the product to form a bis(1-methyl-1H-indazol-3-yl)methyl ether.
Prevention Strategy:
-
Ensure Complete N-Methylation: Verify the purity of your 1-methyl-1H-indazole-3-methanol starting material to ensure no residual N-H indazole is present.
-
Strict Anhydrous Conditions: Use anhydrous solvents and reagents for the chlorination step to prevent hydrolysis and subsequent ether formation. Drying solvents and glassware thoroughly is critical.
Caption: Formation pathway of dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in a sample of this compound?
A1: The most common impurities can be categorized as follows:
-
Isomeric Byproducts: 3-(chloromethyl)-2-methyl-2H-indazole is the most likely and often most difficult to separate impurity.
-
Starting Materials: Unreacted 1-methyl-1H-indazole-3-methanol.
-
Hydrolysis Product: The product can hydrolyze back to 1-methyl-1H-indazole-3-methanol if exposed to moisture during workup or storage.
-
Solvents: Residual solvents from the reaction (e.g., DCM, toluene) or purification (e.g., ethyl acetate, hexanes) are common.
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Paramagnetic Impurities: Trace metals from reagents or reaction vessels can cause significant line broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous. Diluting the sample may resolve this.
-
Chemical Exchange: While less common for this specific molecule once purified, if there are acidic or basic impurities, it could promote exchange phenomena.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the deuterated solvent.
Q3: What is the best way to purify crude this compound?
A3: The preferred method is flash column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity.
-
TLC Monitoring: The N1 and N2 isomers often have very similar Rf values, so careful analysis of TLC plates is necessary. Using a developing system that gives good separation (a difference in Rf of ~0.1) is key. The product itself is relatively non-polar.
-
Alternative: Recrystallization can be effective if the crude product is of reasonable purity (>90%).[5] A solvent system of ethyl acetate/hexanes or isopropanol/water could be explored.
Q4: How should I store the purified this compound?
A4: The compound is a reactive alkylating agent and is sensitive to moisture.
-
Temperature: Store at low temperatures (0-4°C).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Moisture: Keep in a tightly sealed container with a desiccant. This will prevent hydrolysis back to the corresponding alcohol.
Data Summary Table
| Compound Name | Structure | Molecular Weight | Common Analytical Observations |
| This compound (Product) | CN1C2=CC=CC=C2C(=N1)CCl | 180.63 g/mol [6][7] | The desired N1-isomer. |
| 3-(chloromethyl)-2-methyl-2H-indazole (Isomer) | CN1N=C(CCl)C2=CC=CC=C21 | 180.63 g/mol | Major regioisomeric impurity. Slightly different chemical shifts in NMR and retention time in HPLC compared to the N1-isomer. |
| 1-methyl-1H-indazole-3-methanol (Starting Material) | CN1C2=CC=CC=C2C(=N1)CO | 162.19 g/mol | Unreacted precursor. More polar than the product, will have a lower Rf on TLC. |
| Bis(1-methyl-1H-indazol-3-yl)methyl ether (Dimer) | C(OC(C1=NN(C)C2=CC=CC=C21))C1=NN(C)C2=CC=CC=C21 | 306.36 g/mol | High molecular weight byproduct. Significantly less polar than the starting material. |
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Development of a selective and scalable N1-indazole alkyl
- Development of a selective and scalable N1-indazole alkylation.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. [Link]
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of 1H-Indazoles via Silver(I)
- Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. University of Illinois Urbana-Champaign. [Link]
- This compound. eCrystals - University of Southampton. [Link]
- This compound. PubChemLite. [Link]
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]
- This compound. PubChem. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Alkylation of 3-(Chloromethyl)-1-methyl-1H-indazole
Welcome to the technical support center for the alkylation of 3-(chloromethyl)-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your desired N-alkylated indazole products. The indazole scaffold is a critical component in many therapeutic agents, and achieving high regioselectivity in its alkylation is a common challenge.[1][2][3][4][5][6][7][8][9] This document will provide a structured approach to overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of this compound.
Q1: Why is my reaction yield consistently low or showing no conversion?
Low or no conversion in an alkylation reaction can stem from several factors, ranging from the reactivity of your starting materials to the specific conditions of your reaction setup.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The acidity of the N-H proton on the nucleophile is a critical factor. If the base is not strong enough to deprotonate the nucleophile effectively, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.[10]
-
Poor Solubility: The insolubility of either the base or the resulting indazole salt in the chosen solvent can severely limit the reaction rate.
-
Solution: Ensure your solvent is appropriate for all reaction components. For instance, using carbonate bases with a non-polar solvent like THF may result in poor solubility.[10] In such cases, a more polar aprotic solvent like DMF or DMSO might be a better choice, although this can sometimes lead to a mixture of N1 and N2 isomers.[1][2] Phase-transfer catalysis can also be an effective strategy to overcome solubility issues.[12][13][14][15][16]
-
-
Inactive Alkylating Agent: The this compound may have degraded, or the leaving group (chloride) may not be sufficiently reactive under the chosen conditions.
-
Solution: Verify the integrity of your alkylating agent. If reactivity is an issue, consider converting the chloride to a better leaving group, such as an iodide, in situ by adding a catalytic amount of sodium or potassium iodide.[12] Alternatively, using an alkyl tosylate can also enhance reactivity.[2][6][11]
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Q2: How can I minimize the formation of the undesired N2-alkylated isomer?
The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, which can be challenging to separate.[1][6]
Strategies for High N1-Selectivity:
-
Choice of Base and Solvent: This is the most critical factor influencing regioselectivity. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[2][7][8][9][10] This is often attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[2][6]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6][7] Conditions that allow for equilibration, such as longer reaction times or elevated temperatures, can favor the formation of the more stable N1-alkylated product.[7][10]
-
Alternative Methodologies: A two-step, one-pot procedure involving an aldehyde as the alkylating agent precursor followed by reduction has been shown to selectively yield the N1 isomer under thermodynamic control.[17][18]
Q3: I'm having difficulty separating the N1 and N2 isomers. What can I do?
The similar polarities of N1 and N2 isomers often make their separation by column chromatography a significant challenge.[10]
Recommendations:
-
Optimize for Selectivity: The most effective approach is to optimize the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the need for a difficult separation.[10] Revisit the strategies outlined in Q2 to improve the regioselectivity of your reaction.
-
Advanced Chromatographic Techniques: If a mixture is unavoidable, employ high-performance column chromatography with a shallow solvent gradient to improve resolution.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer in the mixture to alter its polarity, facilitating separation. The directing group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q4: What are the most critical parameters to consider for a successful alkylation of this compound?
The success of this alkylation hinges on a careful interplay of several factors:
-
Base Selection: The choice of base dictates the degree of deprotonation and can influence the regioselectivity. Strong bases like NaH generally favor N1-alkylation.[2][7][8][9]
-
Solvent Choice: The solvent affects the solubility of reactants and can influence the reactivity of the nucleophile. Polar aprotic solvents like DMF can increase reaction rates but may lead to mixtures of isomers, while non-polar aprotic solvents like THF often provide better N1 selectivity when paired with a strong base.[1][2][19][20][21][22]
-
Temperature and Reaction Time: These parameters are crucial for achieving complete conversion and can influence the thermodynamic versus kinetic product distribution.[7][10]
Q5: What is the role of Phase-Transfer Catalysis (PTC) in this type of alkylation?
Phase-transfer catalysis can be a powerful tool, especially when dealing with reactants that have poor solubility in the desired solvent system.[12][13][14][15][16]
How it works: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated nucleophile from an aqueous or solid phase into the organic phase where the alkylating agent resides. This increases the effective concentration of the nucleophile in the organic phase, leading to a higher reaction rate.[12][15]
Benefits of PTC:
-
Allows the use of less expensive and more environmentally friendly inorganic bases like potassium carbonate.[12][14]
-
Can enable the use of a wider range of solvents.[14]
-
Often leads to higher yields and cleaner reactions.
Q6: Are there alternative methods for introducing an alkyl group at the N1 position of an indazole?
Yes, besides direct alkylation, other synthetic strategies can be employed:
-
Mitsunobu Reaction: While often favoring N2-alkylation, the Mitsunobu reaction can be an option, particularly if direct alkylation proves problematic.[1][7][8] It involves reacting the indazole with an alcohol in the presence of a phosphine and an azodicarboxylate.
-
Reductive Amination: A two-step process involving the condensation of the indazole with an aldehyde to form an enamine, followed by hydrogenation, has been developed as a highly selective and scalable method for N1-alkylation.[17][18]
-
De Novo Synthesis: In some cases, it may be more efficient to construct the N1-alkylated indazole ring from acyclic precursors. Various methods exist for the synthesis of the indazole core.[3][4][5][23][24][25][26]
Data & Protocols
Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| K₂CO₃ | DMF | 120 | 58:42 | 72 (combined) | [17][18] |
| Cs₂CO₃ | Dioxane | 90 | >95:5 | >90 | [6][11] |
| NaH | THF | 50 | >99:1 | High | [7][8][9] |
| K₂CO₃ | THF | RT | No Reaction | 0 | [7][8] |
This table is a representative summary and actual results may vary depending on the specific substrate and reaction conditions.
Protocol 1: Highly N1-Selective Alkylation using NaH/THF
This protocol is optimized for achieving high N1-regioselectivity.[7][8][9][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the this compound (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Visual Guides
Diagram 1: General Workflow for Indazole Alkylation
Caption: A decision tree for troubleshooting low conversion in indazole alkylation.
References
- PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]
- N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkyl
- Steric effects and solvent effects on SN2 reactions. PubMed. [Link]
- Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc. [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]
- SN2 Effect of Solvent. OpenOChem Learn. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- Industrial Phase-Transfer C
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- Solvent Effects on Sn2 Reactions. YouTube. [Link]
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Development of a selective and scalable N1-indazole alkyl
- Development of a selective and scalable N 1-indazole alkylation. RSC Advances (RSC Publishing). [Link]
- Solvent Effects in SN2 Reactions - Lecture Notes | CHE 255. Studocu. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- 5-chloro-3-(chloromethyl)-1H-indazole.
- Indazole synthesis. Organic Chemistry Portal. [Link]
- This compound. PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. research.ucc.ie [research.ucc.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 19. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. docsity.com [docsity.com]
- 23. caribjscitech.com [caribjscitech.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Indazole synthesis [organic-chemistry.org]
- 26. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-(chloromethyl)-1-methyl-1H-indazole
Welcome to the dedicated technical support guide for researchers working with 3-(chloromethyl)-1-methyl-1H-indazole. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification strategy, and ensure the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized from 1-methyl-1H-indazole-3-methanol via chlorination. Therefore, impurities can be categorized as follows:
-
Unreacted Starting Material: The most common impurity is the starting alcohol, 1-methyl-1H-indazole-3-methanol. Its presence indicates an incomplete reaction.
-
Over-reaction Byproducts: While less common for this specific transformation, harsh conditions could potentially lead to the formation of di-chloro or other undesired species.
-
Regioisomers: Depending on the initial synthesis of the indazole core, you might encounter regioisomers. For instance, if the methylation step to create the 1-methyl-indazole precursor was not completely selective, you could have the 2-methyl isomer present.[1]
-
Hydrolysis Products: this compound is susceptible to hydrolysis, especially in the presence of moisture or basic conditions, which would revert it back to the starting alcohol (1-methyl-1H-indazole-3-methanol).
-
Residual Solvents & Reagents: Solvents used during the reaction and workup (e.g., toluene, DMF, ethyl acetate) and residual chlorinating agents (e.g., thionyl chloride byproducts) are common process-related impurities.[2]
Q2: My crude product is a dark oil instead of the expected solid. What does this indicate and how should I proceed?
A2: An oily or dark-colored crude product often suggests the presence of significant impurities that are depressing the melting point and interfering with crystallization. This is a common issue.
Causality: The primary culprits are often residual solvents and colored byproducts from the reaction. For example, reactions involving thionyl chloride can generate colored impurities if not performed at the correct temperature or quenched properly.
Recommended Action:
-
Initial Solvent Removal: Ensure all volatile solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn high-boiling solvents like DMF.
-
Aqueous Wash: If you haven't already, dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane) and perform an aqueous wash. A wash with a saturated sodium bicarbonate solution can help neutralize any residual acid, followed by a brine wash to remove excess water.[3]
-
Chromatography: This is the most effective next step. Column chromatography is highly recommended to separate the target compound from both polar (e.g., starting alcohol) and non-polar impurities.[4]
Q3: What is the recommended purification strategy for achieving >99% purity of this compound?
A3: A two-step purification process is generally the most robust approach for achieving high purity:
-
Flash Column Chromatography: This is the primary workhorse for removing the bulk of impurities. A silica gel stationary phase is standard. The mobile phase typically consists of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing, will effectively separate the less polar product from the more polar starting alcohol and other polar impurities.[3]
-
Recrystallization: After chromatography, recrystallization is an excellent final polishing step. It is highly effective at removing trace impurities and results in a crystalline solid with high purity. The choice of solvent is critical and may require some screening. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common choices could include isopropanol, ethanol, or a hexane/ethyl acetate mixture.
This combined approach addresses a wide range of impurities, leveraging the separating power of chromatography and the purification strength of crystallization.
Purification Workflow Diagram
Caption: A typical workflow for purifying crude this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity during column chromatography. | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the compounds. | Optimize TLC First: Systematically test different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) on a TLC plate to find the ratio that gives the best separation (ΔRf > 0.2). Try a Different Solvent System: Consider switching one of the mobile phase components (e.g., use dichloromethane instead of ethyl acetate). |
| Low recovery of product after column chromatography. | Product is highly soluble in the mobile phase: The product may have run through the column too quickly. Adsorption onto Silica: The basic nitrogen atoms in the indazole ring can sometimes interact strongly with the acidic silica gel, causing streaking and poor recovery. | Reduce Mobile Phase Polarity: Start with a less polar solvent mixture. Use a Neutralizing Agent: Add a small amount of triethylamine (~0.1-1%) to the mobile phase. This will deactivate the acidic sites on the silica gel and improve the elution of your basic compound. |
| Product fails to crystallize after chromatography. | Presence of "Oiling Out": The solution becomes supersaturated too quickly, or residual impurities are still present, inhibiting crystal lattice formation. | Slow Cooling: Allow the hot solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Avoid rapid cooling. Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to initiate crystallization. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates a nucleation site for crystal growth. Add an Anti-Solvent: Slowly add a non-polar solvent (like hexane) dropwise to the solution until it becomes slightly cloudy, then warm slightly to redissolve and cool slowly. |
| ¹H NMR shows broad peaks after purification. | Residual Paramagnetic Impurities: Trace metals (e.g., from reagents) can cause peak broadening. Tautomerism or Rotamers: While less likely for this specific molecule, complex NMR spectra can sometimes arise from different conformations.[1] | Filter through Celite/Silica: Dissolve the sample in a suitable solvent and pass it through a small plug of Celite or silica gel to remove particulate or adsorbed impurities. Check Sample Concentration: Very high concentrations can also lead to broader peaks. Dilute the sample. |
| Product degrades upon standing after purification. | Instability of the Chloromethyl Group: The C-Cl bond is reactive and susceptible to hydrolysis or reaction with nucleophiles. Exposure to Light or Air: Some heterocyclic compounds can be sensitive to oxidation or photodegradation. | Store Under Inert Atmosphere: Store the purified solid under nitrogen or argon. Protect from Light: Use an amber vial for storage. Low Temperature Storage: Store at low temperatures (e.g., -20°C) to slow down potential degradation pathways. |
Experimental Protocol: Standard Purification by Flash Chromatography
This protocol provides a detailed, step-by-step methodology for purifying crude this compound.
1. Preparation and Setup:
-
TLC Analysis: First, analyze your crude material by TLC to identify the product spot and estimate the number of impurities. Test various hexane/ethyl acetate solvent systems to find one that places your product at an Rf value of approximately 0.3-0.4.
-
Column Packing: Select an appropriately sized silica gel column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column using the chosen non-polar solvent (hexane) as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a solvent like acetone, add silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and carefully add this to the top of your packed column.
2. Elution and Fraction Collection:
-
Begin eluting the column with 100% hexane (or your chosen non-polar solvent).
-
Gradually increase the polarity by adding your polar solvent (ethyl acetate). You can do this stepwise (e.g., 2% EtOAc, then 5%, then 10%) or with a continuous gradient if you have an automated system.
-
Collect fractions in test tubes and monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation.
3. Isolation and Analysis:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[4]
References
- eCrystals - University of Southampton. (2007). This compound.
- El-Shorbagy, A., et al. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
- ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis.
- PubChemLite. (n.d.). This compound.
- Biosynth. (n.d.). This compound | 1578-97-8.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- CymitQuimica. (n.d.). This compound.
- Google Patents. (n.d.).
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- Wang, C., et al. (2023).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Hu, Y., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using 3-(chloromethyl)-1-methyl-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(chloromethyl)-1-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for working with this highly reactive alkylating agent. Our goal is to help you anticipate challenges, resolve common issues, and ensure the success and integrity of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable synthetic intermediate, primarily used to introduce the (1-methyl-1H-indazol-3-yl)methyl moiety into target molecules. Its utility stems from the reactive chloromethyl group at the C3 position, which acts as a potent electrophile for nucleophilic substitution reactions. However, this high reactivity is also the source of common experimental challenges, including side reactions, reagent degradation, and purification difficulties. This guide will address these issues directly.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the handling, storage, and fundamental reactivity of this compound.
Q1: What is the primary reactivity of this compound and what safety precautions are critical?
A1: The compound is a potent electrophilic alkylating agent. The C-Cl bond in the chloromethyl group is activated by the adjacent indazole ring system, making it susceptible to nucleophilic attack.
Crucially, this high reactivity corresponds to significant safety hazards. According to its GHS classification, this compound is designated as H314, meaning it causes severe skin burns and eye damage , and H335, indicating it may cause respiratory irritation [1].
Mandatory Safety Protocols:
-
Always handle this reagent inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a flame-retardant lab coat, and chemical splash goggles.
-
Avoid inhalation of dust or vapors.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
Q2: How should I properly store this reagent to ensure its stability?
A2: The chloromethyl group is highly susceptible to hydrolysis. Moisture, even atmospheric, will lead to the formation of the corresponding alcohol, 3-(hydroxymethyl)-1-methyl-1H-indazole. This is the most common degradation product and impurity.
Storage Recommendations:
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dry place, away from heat and direct sunlight. A desiccator cabinet is an ideal storage environment.
-
Do not store near strong bases, amines, or alcohols, as slow reactions can occur even in the solid state over time[2].
Q3: I've purchased a new bottle of this compound. What is the most likely impurity I should test for?
A3: The most common impurity, both from manufacturing and degradation, is the hydrolysis product: 3-(hydroxymethyl)-1-methyl-1H-indazole . This byproduct is significantly more polar than the starting material. You can quickly check for its presence by running a thin-layer chromatography (TLC) plate. The hydrolysis product will appear as a lower Rf spot that may stain more intensely with permanganate stain compared to the parent chloride.
Part 2: Troubleshooting Guide for Common Side Reactions
This guide uses a problem-and-solution format to address specific issues encountered during alkylation reactions.
Problem 1: My reaction yield is low, and I've isolated a significant amount of a polar, water-soluble byproduct.
Symptom: TLC or LC-MS analysis shows a major byproduct with a mass corresponding to [M-Cl+OH]. For this compound (MW: 180.63), this byproduct would have a mass of 162.19 g/mol .
Causality: This is the classic signature of hydrolysis. The chloromethyl group has reacted with water instead of your intended nucleophile. This is exacerbated by:
-
Wet Solvents: Using solvents from bottles that have been opened multiple times without proper anhydrous technique.
-
Hygroscopic Bases: Using bases like potassium carbonate (K2CO3) that have absorbed atmospheric moisture.
-
Extended Reaction Times at High Temperatures: These conditions can accelerate the rate of hydrolysis, especially if trace moisture is present.
Solutions & Protocol:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere.
-
Use freshly distilled anhydrous solvents or solvents from a solvent purification system (SPS).
-
Use a fresh bottle of any base or dry it thoroughly before use.
-
-
Optimize Reaction Kinetics: The alkylation of your nucleophile should be kinetically favored over hydrolysis.
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate your nucleophile at a low temperature before adding the alkylating agent. This creates a more potent nucleophile that can react more quickly. The use of NaH in an aprotic solvent like THF is a robust system for favoring N-alkylation[3][4][5].
-
Temperature Control: Add the this compound solution dropwise at a lower temperature (e.g., 0 °C) before slowly warming to room temperature. This minimizes the energy available for the competing hydrolysis reaction.
-
Problem 2: My reaction is clean by TLC, but my final product mass is low after workup and purification.
Symptom: The reaction appears to go to completion, but significant material is lost during the aqueous workup or is difficult to recover from the purification column.
Causality: The product of your reaction might have unexpected solubility properties. If you have alkylated a polar molecule, the resulting indazole-containing product may have partial water solubility, leading to losses during the extraction phase. Furthermore, the basic nitrogen atoms on the indazole ring can cause the compound to streak on silica gel chromatography if not handled correctly.
Solutions & Protocol:
-
Modified Workup:
-
After quenching the reaction, perform multiple extractions (at least 3-4) with your organic solvent to ensure complete recovery from the aqueous phase.
-
If the product is suspected to be highly water-soluble, consider back-extraction of the aqueous layer after acidification/basification, or evaporation of the aqueous layer and trituration of the resulting solid.
-
-
Chromatography Optimization:
-
To prevent streaking on silica gel, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et3N) or ammonia in methanol is effective.
-
Run a gradient elution, starting with a non-polar solvent system and gradually increasing polarity to ensure sharp peaks and good separation.
-
Problem 3: I am seeing an unexpected product with a mass corresponding to [M+Solvent-Cl].
Symptom: When using alcohol-based solvents like methanol or ethanol, LC-MS analysis reveals a byproduct with a mass corresponding to the incorporation of the solvent molecule (e.g., formation of a methoxymethyl or ethoxymethyl ether).
Causality: Alcohols are nucleophiles. While they are weaker nucleophiles than a deprotonated amine or phenol, they can compete for the electrophilic chloromethyl group, especially under neutral or slightly basic conditions at elevated temperatures.
Solutions & Protocol:
-
Solvent Selection: Switch to a non-nucleophilic, aprotic solvent.
-
Tetrahydrofuran (THF): Excellent choice, especially when used with NaH[5][6].
-
N,N-Dimethylformamide (DMF): A common choice for its high polarity and boiling point, but must be scrupulously dried.
-
Acetonitrile (ACN): Another polar aprotic option. .
-
Dioxane: Can be effective, particularly with bases like cesium carbonate[5][7].
-
Data & Visualization
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Primary Recommendation | Secondary Actions |
| Major polar byproduct (Mass = 162) | Hydrolysis of the chloromethyl group. | Use rigorously dried solvents and reagents. | Add alkylating agent at 0 °C; use a stronger, non-hygroscopic base (e.g., NaH). |
| Product streaking on silica column | Basic nature of the indazole product. | Add 1% triethylamine to the chromatography eluent. | Use a different stationary phase (e.g., alumina) or reverse-phase HPLC. |
| Product with mass of [M+Solvent-Cl] | Solvolysis (reaction with solvent). | Switch to an aprotic solvent (THF, DMF, ACN). | Avoid using alcohol-based solvents unless they are the intended reactant. |
| Reagent has a visible brown/yellow tint | Degradation over time. | Purify the reagent before use by recrystallization or a short silica plug. | Purchase a new bottle and store it properly under an inert atmosphere. |
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired alkylation pathway versus the common hydrolysis side reaction.
Caption: Decision tree for identifying common reaction byproducts.
Part 3: Validated Experimental Protocols
Protocol 1: General N-Alkylation of a Secondary Amine using NaH/THF
This protocol is optimized for high efficiency and minimal side reactions by leveraging a strong base in an aprotic solvent.[3][5]
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add the secondary amine (1.0 equiv).
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution at 0 °C.
-
Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
In a separate flame-dried flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous THF.
-
Re-cool the reaction mixture to 0 °C.
-
Add the solution of the alkylating agent dropwise via syringe over 10-15 minutes.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, typically modified with 1% triethylamine to prevent streaking.
-
References
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.
- University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORK Open Research Archive.
- PubChem. This compound.
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.
- Valdés, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- BenchChem.
- Beilstein Journal of Organic Chemistry. (2024).
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific.
Sources
- 1. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Optimizing Solvent Conditions for 3-(chloromethyl)-1-methyl-1H-indazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-(chloromethyl)-1-methyl-1H-indazole. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for introducing the 1-methyl-1H-indazol-3-yl)methyl moiety.[1][2][3] However, its synthesis can be challenging due to the reactive nature of the chloromethyl group and the potential for side reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection in achieving high yield and purity. My goal is to equip you with the scientific rationale behind experimental choices, enabling you to diagnose issues and rationally optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yield is a common issue and can often be traced back to suboptimal solvent conditions that promote side reactions or cause poor reagent solubility.
-
Causality: The primary cause of low yield is often the formation of the bis(1-methyl-1H-indazol-3-yl)methane byproduct. This occurs when the product, this compound, reacts with another molecule of the deprotonated starting material, 1-methyl-1H-indazole. The solvent's properties directly influence the rate of this and other side reactions.
-
Solvent Polarity: Highly polar aprotic solvents like DMF or DMSO can increase the solubility of the indazole salt, but may also accelerate the rate of the undesired SN2 reaction that forms the dimer byproduct.
-
Reagent Stability: The choice of chloromethylating agent (e.g., formaldehyde/HCl, chloromethyl methyl ether) and its stability in the chosen solvent is critical. Some reagents may decompose or form non-productive complexes in certain solvents.
-
Product Stability: The product itself can be unstable. Protic solvents (like alcohols) or nucleophilic solvents can react with the chloromethyl group, leading to decomposition and reduced yield. The product is also sensitive to moisture.
-
-
Strategic Solution: A systematic solvent screening is the most effective approach. Start with inert, aprotic solvents of varying polarity.
-
Non-polar Aprotic: Toluene, Dioxane
-
Halogenated Aprotic: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Polar Aprotic: Acetonitrile (ACN), Tetrahydrofuran (THF)[1][2]
Run small-scale parallel reactions in each solvent, keeping temperature, stoichiometry, and reaction time constant. Monitor the reactions by TLC or HPLC to track the consumption of starting material and the formation of both the desired product and the key bis-indazole byproduct.[4]
-
Question 2: I'm observing a significant impurity with a mass corresponding to bis(1-methyl-1H-indazol-3-yl)methane. How can solvent choice mitigate this?
Answer: This is the most common and problematic byproduct. Its formation is a classic example of a subsequent reaction outcompeting the desired transformation. Your solvent choice is the primary tool to control this.
-
Mechanistic Insight: The formation of this dimer is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile is the 1-methyl-1H-indazole anion (or neutral molecule, depending on the conditions), and the electrophile is your product, this compound. To minimize this, you must control the concentration and/or reactivity of the nucleophile.
-
Solvent-Based Mitigation Strategy:
-
Use Less Polar Solvents: Switching from highly polar solvents (like DMF) to less polar aprotic solvents (like THF, dioxane, or even toluene) can be highly effective.[5] Less polar solvents can reduce the solubility and/or nucleophilicity of the indazole starting material, thereby slowing the rate of dimer formation relative to the primary chloromethylation reaction.
-
Control Reagent Addition: Regardless of the solvent, adding the chloromethylating agent slowly to the solution of 1-methyl-1H-indazole can help maintain a low concentration of the starting material, favoring its reaction with the agent over reacting with the newly formed product.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C) will decrease the rate of all reactions, but it often has a more pronounced effect on the higher activation energy pathway leading to the byproduct.
-
Question 3: My reaction appears to stall before the 1-methyl-1H-indazole is fully consumed. What role does the solvent play?
Answer: A stalled reaction points to issues with solubility, reagent deactivation, or product inhibition. The solvent is a key factor in all three.
-
Solubility Issues: As the reaction proceeds, the starting material is consumed and the product, which has different physical properties, is formed. The product or reaction intermediates may precipitate out of a poorly chosen solvent, effectively halting the reaction.
-
Solution: Choose a solvent system where both the starting material and the product are reasonably soluble. You may need a co-solvent system. For example, if your reaction starts in THF but the product is more soluble in DCM, a mixture might maintain homogeneity. Visual inspection of the reaction mixture for unexpected precipitation is crucial.
-
-
Reagent Deactivation: The chloromethylating agent or the base used can be deactivated by certain solvents or trace impurities (like water).
-
Solution: Always use anhydrous solvents, especially when working with moisture-sensitive reagents like thionyl chloride or strong bases like sodium hydride.[1][5] Using a more robust solvent that does not react with your reagents is paramount. For instance, THF is generally preferred over ethyl acetate when using NaH because it is less susceptible to deprotonation.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a solvent screening protocol? A1: For the chloromethylation of 1-methyl-1H-indazole, a good starting point is to screen a halogenated solvent like Dichloromethane (DCM), an ether like Tetrahydrofuran (THF), and a non-polar aromatic solvent like Toluene. These three cover a useful range of polarities and are generally inert under typical chloromethylation conditions.
Q2: How does temperature interact with solvent choice? A2: Temperature and solvent choice are intrinsically linked. A solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure. For this synthesis, it's often advantageous to run the reaction at a controlled, lower temperature (e.g., 0-10 °C) to improve selectivity and minimize byproduct formation. Therefore, solvents with low freezing points like DCM and THF are excellent choices. Higher temperatures, while increasing reaction rate, will almost certainly lead to more of the bis-indazole byproduct.
Q3: Are there known stability issues of this compound in certain solvents? A3: Yes. The product is an active alkylating agent. It is unstable in nucleophilic solvents. Protic solvents like methanol or ethanol will lead to the formation of the corresponding methoxymethyl or ethoxymethyl ether. It is also highly susceptible to hydrolysis, so anhydrous conditions are critical during work-up and storage.[6] For long-term storage, it should be kept as a solid under an inert atmosphere, and solutions should be prepared fresh.
Q4: How does the reaction solvent impact purification? A4: The reaction solvent can significantly simplify or complicate purification.
-
Column Chromatography: If you plan to purify by column chromatography, using a reaction solvent that is also a component of your eluent system (or is more volatile, like DCM) can make the work-up easier.[4][7] For example, running the reaction in DCM allows for simple filtration of any solids and direct loading onto a silica column.
-
Recrystallization: If recrystallization is the goal, the ideal reaction solvent would be one from which the product precipitates upon cooling while the impurities remain in solution. Alternatively, a solvent that can be easily removed under vacuum to allow for a solvent swap to a suitable recrystallization system is desirable.[7]
Data & Protocols
Table 1: Comparative Analysis of Solvents for Chloromethylation
| Solvent | Type | Dielectric Constant (ε) | Typical Temp. (°C) | Expected Outcome |
| Dichloromethane (DCM) | Halogenated Aprotic | 9.1 | 0 to RT | Good starting point. Balances solubility and reactivity. |
| Tetrahydrofuran (THF) | Ethereal Aprotic | 7.6 | 0 to RT | Often provides high N-1 regioselectivity in alkylations.[1][2] Good for minimizing byproducts. |
| Toluene | Aromatic Aprotic | 2.4 | 0 to 50 | Low polarity can suppress dimer formation but may suffer from low solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 0 to RT | Higher polarity may increase reaction rate but risks lower selectivity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 0 to RT | High polarity. Generally not recommended due to high risk of byproduct formation.[5] |
Protocol 1: Step-by-Step Solvent Screening for Optimal Conditions
-
Preparation: In parallel, set up four oven-dried round-bottom flasks equipped with magnetic stir bars, under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To each flask, add 1-methyl-1H-indazole (1 equiv).
-
Solvent Addition: Add the screening solvent (DCM, THF, Toluene, ACN) to each respective flask to create a 0.2 M solution.
-
Cooling: Cool all flasks to 0 °C in an ice-water bath.
-
Chloromethylating Agent: Slowly add the chloromethylating agent (e.g., prepared solution of formaldehyde and HCl, or a commercial reagent) (1.1 equiv) dropwise to each flask over 20 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress every 30 minutes by taking a small aliquot from each flask and analyzing by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).[4]
-
Analysis: Compare the TLC plates for the consumption of starting material, formation of the product (this compound), and the appearance of the less polar bis-indazole byproduct.
-
Quenching & Work-up: Once the starting material is consumed in the most promising reaction, quench by carefully adding a saturated sodium bicarbonate solution. Extract the product with the appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Evaluation: Analyze the crude product from the most successful reaction by ¹H NMR or LC-MS to quantify the ratio of product to byproduct, confirming the optimal solvent.
Visual Guides
Caption: Troubleshooting workflow for optimizing the synthesis reaction.
References
- Maguire, M. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Maguire, M. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Maguire, M. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc.
- Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.
- Valdés-Jiménez, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- BenchChem (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
- Liskon Biological (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
- BenchChem (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
solubility challenges with 3-(chloromethyl)-1-methyl-1H-indazole
Technical Support Center: 3-(chloromethyl)-1-methyl-1H-indazole
Introduction
This compound is a key heterocyclic intermediate in synthetic and medicinal chemistry, valued for its reactive chloromethyl group and indazole core.[1][2] However, its utility is often hampered by solubility challenges, which can complicate reaction setup, purification, and biological screening. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and overcoming these challenges. We will explore the physicochemical properties of this compound and offer a series of structured troubleshooting steps and validated protocols to ensure consistent and successful experimental outcomes.
Physicochemical Properties Overview
Understanding the fundamental properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure—a fusion of a benzene and pyrazole ring—makes it largely nonpolar, which dictates its behavior in various solvents.[3]
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₉ClN₂ | PubChem[4][5] | Indicates a relatively small, predominantly hydrocarbon-based structure. |
| Molecular Weight | 180.63 g/mol | PubChem[4][5] | Moderate molecular weight, not inherently problematic for solubility. |
| Predicted XlogP | 2.0 | PubChemLite[6] | A positive logP value indicates a preference for lipophilic (non-aqueous) environments, predicting poor water solubility. |
| Physical Form | Solid | CymitQuimica[5] | As a solid, it requires energy to break the crystal lattice before it can dissolve. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
For initial experiments, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective solvents for creating stock solutions due to their strong solvating power for a wide range of organic molecules.
Q2: I tried dissolving the compound in methanol/ethanol, but it didn't work well. Why?
While methanol and ethanol are polar solvents, their protic nature (due to the -OH group) can be less effective at solvating the largely nonpolar indazole ring system compared to aprotic solvents like DMSO or DMF. The "like dissolves like" principle suggests that a less polar or a strong polar aprotic solvent would be more suitable.
Q3: Can I use heat to help dissolve the compound?
Yes, gentle warming can be effective. Heating the solvent increases its kinetic energy, which can help overcome the crystal lattice energy of the solid compound. However, caution is advised. Due to the reactive chloromethyl group, prolonged exposure to high temperatures, especially in nucleophilic solvents, could potentially lead to degradation or side reactions. It is recommended to warm solutions to no more than 37-40°C.
Q4: My compound dissolves in DMSO initially but precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "antisolvent precipitation." It occurs because the compound is poorly soluble in the final aqueous medium. To mitigate this, you can:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final mixture, if your experiment can tolerate it. Typically, keeping the final DMSO concentration below 1% is advisable for biological assays.
-
Try a different co-solvent system. For example, a mixture of ethanol and water might keep the compound in solution more effectively than a simple DMSO/water mixture.
Q5: How should I store stock solutions of this compound?
Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored tightly sealed at -20°C or -80°C to minimize degradation and prevent water absorption. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to resolving solubility problems, from initial dissolution to application in aqueous media.
Diagram: Troubleshooting Workflow
The following diagram illustrates a logical progression for addressing solubility challenges.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 3-(chloromethyl)-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, offering robust troubleshooting strategies grounded in mechanistic principles.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from the commercially available 1H-indazole-3-carboxylic acid. The general pathway involves:
-
N-Methylation: Regioselective methylation at the N1 position of the indazole ring.
-
Reduction: Conversion of the carboxylic acid (or its ester) at the C3 position to a hydroxymethyl group.
-
Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.
Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured approach to identifying and resolving these issues.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis? A1: The most critical challenge is achieving regioselectivity during the N-methylation step (Step 1). Alkylation of the indazole anion can occur at both the N1 and N2 positions, leading to a mixture of isomers that can be difficult to separate.[1][2][3] Reaction conditions, including the choice of base, solvent, and electrophile, play a crucial role in directing the selectivity.[3]
Q2: Why is my chlorination reaction (Step 3) giving a low yield or a complex mixture? A2: The chlorination of the benzylic-type alcohol is sensitive and can lead to side reactions. The primary side reaction is the formation of a dimeric ether or a diarylmethane-type byproduct, where a second molecule of the starting alcohol is alkylated by the newly formed product.[4][5] This is particularly prevalent at higher temperatures or if the product is not removed promptly from the reaction environment.
Q3: How stable is the final product, this compound? A3: The product is a reactive alkylating agent and should be handled with care. It can be sensitive to moisture and nucleophiles. For long-term storage, it is advisable to keep it in a dry, cool, and inert atmosphere. Due to its reactivity, it is often best to use it immediately in the subsequent synthetic step.
Detailed Troubleshooting Guides
Stage 1: N-Methylation of 1H-Indazole-3-Carboxylic Acid
Problem 1: My reaction yields a mixture of N1 and N2-methylated isomers.
-
Plausible Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the kinetic N2 product over the typically more thermodynamically stable N1 product.[3]
-
Solvent Effects: Polar aprotic solvents like DMF can solvate the cation of the base, leading to a more "naked" and reactive indazole anion, which can decrease selectivity. Bookser et al. noted that solvent choice can significantly influence regioselectivity.[3]
-
Base and Counter-ion: The nature of the base and its counter-ion (e.g., Na+, K+, Cs+) can influence the site of alkylation. Larger, softer cations may coordinate differently with the indazole anion.
-
-
Troubleshooting & Solutions:
-
Optimize Base and Solvent: A common and effective system for promoting N1 selectivity is using sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF).[3] This combination has been shown to provide excellent N1 regioselectivity for a range of indazole substrates.
-
Change Methylating Agent: While methyl iodide is common, dimethyl sulfate can sometimes offer different selectivity profiles.[6]
-
Temperature Control: Run the deprotonation at 0 °C and allow the reaction to slowly warm to room temperature after the addition of the methylating agent. This can favor the thermodynamic product.
-
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole methylation.
Problem 2: The reaction is sluggish or does not proceed to completion.
-
Plausible Causes:
-
Inactive Base: Sodium hydride is extremely sensitive to moisture. If it has been improperly stored or handled, it will be inactive.[7]
-
Poor Solubility: 1H-Indazole-3-carboxylic acid may have limited solubility in certain solvents like THF, especially at low temperatures.
-
Insufficient Deprotonation: The carboxylic acid proton is acidic, but the N-H proton also needs to be removed. Stoichiometry is key; at least two equivalents of a strong base are theoretically needed if starting from the acid. Many procedures first convert the acid to its methyl ester to circumvent this issue.[8]
-
-
Troubleshooting & Solutions:
-
Use Fresh Base: Ensure you are using a fresh bottle of NaH (as a mineral oil dispersion) and handle it under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Esterify First: A more reliable route involves first converting the carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).[9] The resulting ester is more soluble and requires only one equivalent of base for deprotonation, leading to a cleaner reaction.[8]
-
Co-solvent/Temperature: If proceeding with the acid, consider using a co-solvent like DMF in small amounts to aid solubility, or run the reaction at a slightly elevated temperature after the initial deprotonation.
-
Stage 2: Reduction to (1-Methyl-1H-indazol-3-yl)methanol
Problem: The reduction is incomplete, or the workup is problematic.
-
Plausible Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄) may be insufficient.
-
Emulsion during Workup: The quenching of LiAlH₄ reactions can form gelatinous aluminum salts that lead to emulsions and make extraction difficult, trapping the product and lowering the isolated yield.
-
Reaction Temperature: Running the reaction at too low a temperature may render it sluggish, while too high a temperature can increase side products.
-
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF) is anhydrous and the reaction is run under an inert atmosphere.
-
Use a Fieser Workup: To avoid emulsions, use a carefully controlled quenching procedure (Fieser workup). For a reaction with 'X' g of LiAlH₄, add dropwise at 0 °C:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water Stir vigorously until a granular white precipitate forms, which can be easily filtered off. The product will remain in the organic filtrate.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | LiAlH₄ or Vitride® | LiAlH₄ is a powerful and standard reagent for this transformation. Vitride® can sometimes offer a less hazardous alternative with an easier workup. |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are standard for LiAlH₄ reductions. |
| Temperature | 0 °C to reflux | Add LiAlH₄ at 0 °C, then allow to warm to room temperature or gently reflux to ensure complete reaction. |
| Workup | Fieser Method | Prevents the formation of problematic emulsions and improves isolated yield. |
Table 1: Recommended Conditions for the Reduction Step.
Stage 3: Chlorination of (1-Methyl-1H-indazol-3-yl)methanol
Problem 1: Low yield and formation of a high molecular weight, insoluble byproduct.
-
Plausible Causes:
-
Diarylmethane Formation: The primary cause is often the formation of a diarylmethane-type byproduct. The desired product, this compound, is a reactive electrophile that can be attacked by the nucleophilic starting material (the alcohol), leading to a dimer.[4][5] This side reaction is favored by higher temperatures and prolonged reaction times.
-
Reagent Decomposition: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can decompose, especially in the presence of impurities.
-
-
Troubleshooting & Solutions:
-
Inverse Addition: Add the solution of the alcohol dropwise to a solution of the chlorinating agent (e.g., SOCl₂ in CH₂Cl₂) at 0 °C. This maintains an excess of the chlorinating agent throughout the addition, ensuring the alcohol is rapidly converted to the product and minimizing its concentration to prevent dimerization.
-
Use a Milder Reagent: If harsh reagents like SOCl₂ consistently cause issues, consider an Appel reaction (PPh₃, CCl₄). While requiring stoichiometric phosphine oxide removal, it often proceeds under milder conditions.
-
Temperature Control: Maintain a low temperature (0 °C or below) throughout the reaction. Do not let the reaction warm until TLC confirms the consumption of starting material.
-
Caption: Decision tree for troubleshooting low yield in the chlorination step.
Exemplary Experimental Protocols
Protocol 1: Esterification of 1H-Indazole-3-carboxylic acid
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise. Caution: Exothermic reaction, releases HCl gas. Perform in a well-ventilated fume hood.
-
After addition, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until TLC shows complete conversion.[9]
-
Cool the reaction and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate, which can often be used without further purification.
Protocol 2: N1-Methylation of Methyl 1H-indazole-3-carboxylate
-
To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (2x) to remove the oil.
-
Add anhydrous THF to the NaH. Cool the suspension to 0 °C.
-
Add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.[8]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (e.g., hexanes/ethyl acetate) to isolate the N1-methylated product.
Protocol 3: Chlorination using Thionyl Chloride
-
Dissolve thionyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an argon atmosphere. Cool to 0 °C.
-
In a separate flask, dissolve (1-methyl-1H-indazol-3-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂.
-
Add the alcohol solution dropwise to the stirred thionyl chloride solution at 0 °C.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash carefully with saturated aqueous NaHCO₃, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting this compound is often used directly without further purification.
References
- PrepChem. Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid.
- Google Patents. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Chemical Synthesis Database. 5-chloro-3-(chloromethyl)-1H-indazole.
- Durham E-Theses. New studies in aromatic chloromethylation.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Organic Chemistry Portal. Indazole synthesis.
- Google Patents. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- American Chemical Society. List of Reagents for Chlorination.
- Reddit. Indazole synthesis discussion.. Mechanism of this reaction?.
- Journal of the Chemical Society, Perkin Transactions 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles.
- PubChem. This compound.
- ResearchGate. Common reagents used for chlorination.
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Google Patents. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
- National Institutes of Health. Development of a selective and scalable N1-indazole alkylation.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- University of Southampton. This compound - eCrystals.
- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid.
- Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- J-STAGE. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- Sciencemadness.org. CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS.
- PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).
- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- ResearchGate. Chloromethylation of Aromatic Compounds.
- PubChem. 3-methyl-1H-indazole.
Sources
- 1. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. sciencemadness.org [sciencemadness.org]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
preventing decomposition of 3-(chloromethyl)-1-methyl-1H-indazole during reactions
Welcome to the technical support center for 3-(chloromethyl)-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable but sensitive reagent. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The primary liability of this compound lies in the high reactivity of its chloromethyl group, which is analogous to a benzylic halide. This reactivity makes it an excellent alkylating agent but also susceptible to degradation. The two main decomposition pathways are:
-
Hydrolysis/Solvolysis: In the presence of water or other nucleophilic solvents (e.g., methanol, ethanol), the chloro group can be displaced to form the corresponding alcohol (3-(hydroxymethyl)-1-methyl-1H-indazole) or ether byproducts. This is a common issue if non-anhydrous conditions are used.
-
Self-Alkylation (Oligomerization): The indazole nucleus of one molecule can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This intermolecular nucleophilic substitution leads to the formation of dimers and higher-order oligomers, which appear as significant, high-molecular-weight impurities. This process is often accelerated by elevated temperatures and high concentrations. Studies on similar reactive agents, such as certain chloromethyl ketone derivatives, have also shown degradation pathways involving reactions between molecules to form oligomers[1].
General factors known to affect the stability of chemical compounds, such as temperature, pH, light, and oxidation, should also be carefully controlled[2][3].
Sources
catalyst selection for 3-(chloromethyl)-1-methyl-1H-indazole coupling reactions
Technical Support Center: Catalyst Selection for 3-(Chloromethyl)-1-methyl-1H-indazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your synthetic challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.
The this compound scaffold is a valuable building block in medicinal chemistry. However, the presence of the chloromethyl group and the indazole ring system can present unique challenges in cross-coupling reactions. This guide will address common issues and provide solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is showing little to no conversion. What are the likely causes and how can I fix it?
A1: Low or no yield in a Suzuki-Miyaura coupling of this substrate often points to a few key areas: catalyst activation, ligand choice, or reaction conditions. The C(sp³)-Cl bond in the chloromethyl group is generally less reactive than aryl chlorides in oxidative addition to palladium(0).[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the boronic acid, base, and solvent, are pure and anhydrous. Moisture can lead to protodeboronation of the boronic acid, a common side reaction.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Selection: This is the most critical factor. For a less reactive C(sp³)-Cl bond, a highly active catalyst system is necessary.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed Pd(0) source or a more easily reduced Pd(II) precatalyst.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition step with alkyl chlorides.[2][4] Ligands like SPhos, XPhos, and RuPhos have proven effective for challenging couplings.[2][5] N-heterocyclic carbene (NHC) ligands are also powerful alternatives for coupling aryl chlorides and may show efficacy here.[6][7]
-
dot
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Issue 2: Formation of Side Products
Q2: I'm observing significant amounts of a hydrodehalogenated side product (1,3-dimethyl-1H-indazole) in my Buchwald-Hartwig amination. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly when the desired reaction is slow. It can arise from β-hydride elimination from a palladium-amide intermediate or from other pathways.[8]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is crucial. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like BrettPhos and RuPhos are designed to promote the desired C-N reductive elimination over side reactions.[9]
-
Base Selection: The base plays a more complex role than simply acting as a proton scavenger.[10][11][12] While strong, non-nucleophilic bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃. In some cases, soluble organic bases like DBU can be effective, but their impact on the reaction rate can be concentration-dependent.[10][11][13]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation.
Issue 3: Catalyst Deactivation
Q3: My Sonogashira coupling starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
A3: Catalyst deactivation in Sonogashira couplings can be due to several factors, especially the formation of inactive palladium species or issues with the copper co-catalyst.
Potential Causes and Solutions:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[14] Ensure the reaction is rigorously degassed. Copper-free Sonogashira protocols are also an option.[15][16]
-
Catalyst Poisoning: The indazole nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this.
-
Formation of Inactive Pd Black: This indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by choosing a more robust ligand system.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for general C-C coupling with this compound?
A1: There is no single "magic bullet" catalyst. However, a good starting point for Suzuki-Miyaura coupling with this challenging substrate would be a system known for its high activity with alkyl chlorides.[17]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are generally effective.[18] |
| Solvent | Toluene or Dioxane | Common solvents for Suzuki couplings.[4] |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive chlorides. |
Q2: When should I choose a phosphine ligand versus an N-heterocyclic carbene (NHC) ligand?
A2: Both phosphine and NHC ligands are excellent choices for cross-coupling, but they have different strengths.
-
Phosphine Ligands (e.g., Buchwald biarylphosphines): These are the most well-established ligands for a wide range of cross-coupling reactions.[2][4] They offer a high degree of tunability in terms of steric bulk and electronic properties. For many standard transformations, they are the first choice.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors and often form highly stable and active palladium complexes.[7] They can be particularly effective for couplings involving less reactive aryl chlorides and may offer enhanced catalyst stability at high temperatures.[6][19]
dot
Caption: Comparison of phosphine and NHC ligands.
Q3: How does the choice of base influence the reaction outcome?
A3: The base plays a critical role in several steps of the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][20][21] In Buchwald-Hartwig aminations, the base deprotonates the amine or the amine-palladium complex to generate the active nucleophile.[8]
The choice of base can affect:
-
Reaction Rate: Stronger bases generally lead to faster reactions, but can also promote side reactions.[9]
-
Substrate Compatibility: Some functional groups are sensitive to strong bases like NaOtBu. In these cases, milder bases like K₂CO₃ or K₃PO₄ are preferred.[9]
-
Solubility: The choice between an inorganic base (e.g., K₃PO₄) and a soluble organic base (e.g., DBU) can impact the homogeneity of the reaction mixture.[10][11][13]
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vial, add this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[4]
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
dot
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
References
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health.
- Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization. ACS Catalysis.
- Suzuki reaction. Wikipedia.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A New Class of NHC-Based Pd Complexes for Challenging Cross-Couplings of Aryl Chlorides. Sigma-Aldrich.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. National Institutes of Health.
- NHC−Pdcycle catalyzed Suzuki‐Miyaura cross‐coupling of (hetero)aryl chlorides. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions. Organic Letters.
- N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- comparing the efficacy of different catalysts for indazole synthesis. Benchchem.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. Benchchem.
- Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. ResearchGate.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Sonogashira Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to DNA Alkylating Agents in Oncology: Evaluating 3-(chloromethyl)-1-methyl-1H-indazole Against Established Therapeutics
In the landscape of oncology, the strategic disruption of cancer cell proliferation remains a cornerstone of therapeutic intervention. Among the earliest and most enduring classes of chemotherapeutic agents are the DNA alkylating agents, compounds that exert their cytotoxic effects by covalently modifying the DNA of cancer cells. This guide provides a comparative analysis of a novel investigational compound, 3-(chloromethyl)-1-methyl-1H-indazole, within the broader context of established alkylating agents used in cancer treatment. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview and practical experimental frameworks for comparative evaluation.
The Enduring Relevance of Alkylating Agents in Oncology
Alkylating agents represent a diverse class of compounds that share a common mechanism of action: the transfer of an alkyl group to various nucleophilic sites on DNA.[1] This process can lead to a range of cytotoxic lesions, including DNA strand breakage, the formation of cross-links within the DNA structure, and abnormal base pairing.[2] Ultimately, this damage disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis, proving particularly effective against the rapidly dividing nature of cancer cells.[2]
Historically, the development of alkylating agents for cancer therapy emerged from observations of the cytotoxic effects of sulfur mustards during World War I. This led to the synthesis of nitrogen mustards and the dawn of modern chemotherapy. Today, this class includes a wide array of drugs with distinct chemical properties, efficacy profiles, and toxicities.
A Profile of Established Alkylating Agents
For the purpose of this comparative guide, we will focus on a selection of well-characterized alkylating agents that represent different subclasses and are in clinical use.
Table 1: Overview of Selected Clinically Utilized Alkylating Agents
| Alkylating Agent | Class | Brief Mechanism of Action | Common Clinical Applications |
| Cyclophosphamide | Nitrogen Mustard | A prodrug that is metabolically activated in the liver to form active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is the primary alkylating agent, forming DNA cross-links. | Lymphomas, leukemias, breast and ovarian cancers, and a range of solid tumors. |
| Chlorambucil | Nitrogen Mustard | A bifunctional alkylating agent that forms covalent bonds with DNA, leading to inter- and intra-strand cross-linking, which disrupts DNA replication and transcription. | Chronic lymphocytic leukemia (CLL), Hodgkin's lymphoma, and non-Hodgkin's lymphoma. |
| Temozolomide (TMZ) | Triazene | A prodrug that spontaneously converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) under physiological conditions. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. | Glioblastoma multiforme and anaplastic astrocytoma. |
| Bendamustine | Nitrogen Mustard/Purine Analog Hybrid | Possesses a dual mechanism of action, acting as both an alkylating agent and a purine analog. It forms DNA cross-links and may also interfere with DNA repair pathways. | Chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma. |
The Indazole Scaffold: A Promising Frontier in Anticancer Drug Discovery
The indazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates for the treatment of cancer.[3][4] While many of these, such as axitinib and pazopanib, function as kinase inhibitors, the indazole scaffold itself offers a versatile template for the design of novel therapeutic agents with diverse mechanisms of action.[5] Recent research has highlighted the potential of various indazole derivatives to induce apoptosis and inhibit cancer cell proliferation, underscoring the therapeutic promise of this heterocyclic system.[6][7]
Introducing the Investigational Compound: this compound
Within this context of promising indazole-based anticancer agents, we turn our attention to this compound.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.63 g/mol [8] |
| Appearance | Solid[9] |
| CAS Number | 1578-97-8[9] |
The chemical structure of this compound is notable for the presence of a chloromethyl group at the 3-position of the indazole ring. This functional group is a key feature of many classical alkylating agents, as the carbon-chlorine bond is susceptible to nucleophilic attack by electron-rich sites on DNA, such as the N7 position of guanine. This suggests a plausible mechanism of action for this compound as a DNA alkylating agent.
To date, there is a notable absence of published biological data specifically characterizing the cytotoxic and DNA-damaging effects of this compound in the scientific literature. Therefore, the following sections will provide a framework of established experimental protocols to enable a thorough and objective comparison of this investigational compound with established alkylating agents.
A Framework for Comparative Experimental Evaluation
To ascertain the potential of this compound as an anticancer agent and to objectively compare its performance against other alkylating agents, a series of in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for these key experiments.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the comparator alkylating agents (e.g., cyclophosphamide, chlorambucil, temozolomide, bendamustine) in culture medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Following the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.[11]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that inhibits cell growth by 50%.[12]
-
Table 2: Representative IC₅₀ Values of Established Alkylating Agents in Various Cancer Cell Lines
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5[2] |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4[2] | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4[2] |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3[2] |
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[2]
Evaluation of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA damage at the level of the individual cell. It is based on the principle that fragmented DNA from damaged cells will migrate further in an agarose gel under electrophoresis than intact DNA from healthy cells, creating a "comet" shape.
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound and comparator agents as described for the MTT assay.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[13]
-
-
Embedding Cells in Agarose:
-
Cell Lysis:
-
Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 60 minutes at 4°C to lyse the cells and nuclear membranes, leaving behind the DNA embedded in the agarose.[13]
-
-
DNA Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR® Green I.[13]
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the DNA damage using specialized image analysis software. The extent of DNA damage is typically expressed as the percentage of DNA in the comet tail or the tail moment (a product of the tail length and the fraction of DNA in the tail).[15]
-
Assessment of Cell Cycle Perturbations: Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16] Alkylating agents often induce cell cycle arrest at specific checkpoints, and this assay can elucidate these effects.
-
Cell Culture and Treatment:
-
Seed and treat cells in 6-well plates with this compound and comparator agents for a specified duration (e.g., 24 or 48 hours).[16]
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events per sample.[16]
-
-
Data Interpretation:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Visualizing the Scientific Workflow and Mechanisms
To further clarify the experimental and mechanistic aspects discussed, the following diagrams are provided.
Caption: A streamlined workflow for the comparative in vitro evaluation of alkylating agents.
Caption: The general mechanism of action for DNA alkylating agents leading to apoptosis.
Conclusion and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compound this compound, with its reactive chloromethyl group, presents a compelling case for investigation as a potential DNA alkylating agent. While direct biological data is currently lacking, the experimental framework outlined in this guide provides a clear and robust pathway for its evaluation.
By systematically applying these well-established in vitro assays, researchers can determine the cytotoxic potency, DNA-damaging capabilities, and effects on cell cycle progression of this novel compound. A direct comparison with clinically relevant alkylating agents such as cyclophosphamide, chlorambucil, temozolomide, and bendamustine will be crucial in positioning this compound within the therapeutic landscape. Such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the promising class of indazole-based anticancer compounds.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15949. [Link]
- Lu, Y., Liang, H., & Chen, Z. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4120. [Link]
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]
- Zhang, Y., Zhou, Y., & Liu, C. (2021). Comet Assay for DNA Damage. Bio-protocol, 11(14), e4085. [Link]
- McGill University. (2015). Comet Assay Protocol. [Link]
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15949. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
- CLYTE Technologies. (2025).
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2023).
- PubChem. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
- Al-Ostoot, F. H., Al-Anazi, A. M., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, A. S., & Al-Amri, J. F. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(23), 8443. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- UC San Diego Moores Cancer Center. (n.d.). Flow Cytometry - Protocols - Cell Cycle Analysis by DNA Content. [Link]
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole. [Link]
- Sample, D., Hursthouse, M. B., Huth, S. L., & Withnell, J. (2007). This compound. University of Southampton, Crystal Structure Report Archive. [Link]
- Vidal, J., Garcia-Gimenez, J. L., & Pallardó, F. V. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4029. [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
- El-Gamal, M. I., Al-Ameen, M. A., Al-Shaeri, M., Al-Said, M. S., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(20), 3732. [Link]
- Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- BioWorld. (2025). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. [Link]
- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
- Chayah, K., El Messaoudi, N., El Badaoui, H., El Kazzouli, S., Bouissane, L., & Ghamali, M. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 5(3), 1756-1768. [Link]
- Chavda, S., East, T., Jones, G. B., & Thurston, D. E. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(4), 649–658. [Link]
- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- Ohnishi, M., Senda, N., Satoh, Y., & Itoh, H. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 8(5), 2007–2012. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Rizwan, M. (2022).
Sources
- 1. nursingcecentral.com [nursingcecentral.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Comet Assay for DNA Damage [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Reactivity Showdown: A Comparative Guide to 3-(Chloromethyl)- and 3-(Bromomethyl)-1-methyl-1H-indazole in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the indazole scaffold is a privileged motif, offering a versatile platform for structural diversification. The introduction of substituents at the 3-position via its methyl-halide derivatives is a common and critical step. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 3-(chloromethyl)-1-methyl-1H-indazole and 3-(bromomethyl)-1-methyl-1H-indazole. Understanding their differential reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of target molecules.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by several factors, including the nature of the nucleophile, the solvent, and the inherent properties of the substrate itself. In the case of 3-(halomethyl)-1-methyl-1H-indazoles, the primary determinant of their comparative reactivity is the identity of the halogen atom, which functions as the leaving group.
The carbon-halogen bond strength and the stability of the resulting halide anion are key considerations. The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a larger, more polarizable, and weaker base. This translates to a lower activation energy for the transition state in nucleophilic substitution reactions involving the bromomethyl derivative. Consequently, 3-(bromomethyl)-1-methyl-1H-indazole is anticipated to be significantly more reactive than its chloro-analogue.
This heightened reactivity of benzylic-like bromides often allows for the use of milder reaction conditions, shorter reaction times, and a broader range of nucleophiles compared to the corresponding chlorides.
Reactivity Profile at a Glance: A Comparative Table
The following table summarizes the expected differences in reactivity and typical reaction parameters for nucleophilic substitution reactions involving the two title compounds.
| Feature | This compound | 3-(Bromomethyl)-1-methyl-1H-indazole | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| Typical Reaction Temperature | Room temperature to elevated temperatures (e.g., 50-80 °C) | 0 °C to room temperature | Lower activation energy for the bromo-derivative. |
| Typical Reaction Time | Several hours to overnight | Minutes to a few hours | Faster reaction kinetics with the bromo-derivative. |
| Choice of Base | Often requires a stronger base (e.g., NaH, K₂CO₃) | Can often proceed with milder bases (e.g., Et₃N, DIPEA) | The higher reactivity of the bromide requires less forcing conditions. |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally effective. | A wider range of solvents, including less polar ones like THF, can be used. | Milder conditions allow for greater solvent flexibility. |
| Side Reactions | Higher temperatures may lead to increased side product formation. | Milder conditions generally lead to cleaner reactions. | Minimizing thermal stress on the reactants and products. |
| Cost-Effectiveness | Generally less expensive starting material. | Generally more expensive starting material. | Reflects the relative abundance and industrial processes for chlorination vs. bromination. |
Experimental Validation: A Representative Nucleophilic Substitution Protocol
To illustrate the practical implications of these reactivity differences, we present a detailed, side-by-side protocol for the synthesis of 3-(azidomethyl)-1-methyl-1H-indazole, a versatile intermediate for further functionalization, via nucleophilic substitution with sodium azide.
Synthesis of 3-(Azidomethyl)-1-methyl-1H-indazole
Caption: Comparative workflow for the synthesis of 3-(azidomethyl)-1-methyl-1H-indazole.
Materials:
-
This compound or 3-(Bromomethyl)-1-methyl-1H-indazole (1.0 eq)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller (for the chloro-derivative)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure for this compound (Route A):
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(azidomethyl)-1-methyl-1H-indazole.
Procedure for 3-(Bromomethyl)-1-methyl-1H-indazole (Route B):
-
To a round-bottom flask under an inert atmosphere, add 3-(bromomethyl)-1-methyl-1H-indazole (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(azidomethyl)-1-methyl-1H-indazole.
Mechanistic Considerations
Both reactions are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (azide ion) attacks the electrophilic benzylic-like carbon, and the halide is displaced in a single, concerted step.
Caption: Generalized Sₙ2 mechanism for the azidation reaction.
The lower activation energy of the transition state for the bromo-derivative, due to the better leaving group ability of bromide, accounts for its faster reaction rate.
Conclusion and Practical Recommendations
The choice between 3-(chloromethyl)- and 3-(bromomethyl)-1-methyl-1H-indazole as a synthetic precursor will depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.
-
For rapid, high-yielding reactions under mild conditions , 3-(bromomethyl)-1-methyl-1H-indazole is the superior choice. Its enhanced reactivity allows for shorter reaction times, lower temperatures, and potentially the use of a wider array of sensitive nucleophiles.
-
When cost is a primary concern and the nucleophile is robust , this compound may be a suitable alternative. However, researchers should be prepared to employ more forcing conditions, which may necessitate further optimization to minimize side product formation.
In drug development, where efficiency and predictability are paramount, the upfront cost of the more reactive bromo-derivative can often be offset by savings in time, energy, and purification costs, ultimately leading to a more streamlined and reliable synthetic process.
References
- BenchChem. A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
- BenchChem. A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.
- BenchChem. Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.
A Comparative Guide to the Analytical Characterization of 3-(chloromethyl)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Building Block
3-(Chloromethyl)-1-methyl-1H-indazole, with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol , is a reactive indazole derivative.[1][2] Its utility in drug discovery and development necessitates a well-defined analytical control strategy. The presence of a reactive chloromethyl group and the potential for isomeric impurities underscore the importance of employing orthogonal analytical techniques for comprehensive characterization. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the unambiguous identification and purity assessment of this compound.
Structural Elucidation and Confirmation: A Multi-technique Approach
The primary goal of characterization is to confirm the molecular structure and identify any potential impurities. A combination of NMR and MS is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[3]
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[3]
-
The anticipated chemical shifts are based on the known effects of substituents on the indazole ring system.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| N-CH₃ | ~3.8 | ~35 | Methyl group attached to a nitrogen atom in a heterocyclic ring. |
| CH₂Cl | ~4.8 | ~40 | Methylene group adjacent to a chlorine atom and an aromatic ring. |
| Aromatic CHs | 7.0 - 8.0 | 110 - 140 | Protons and carbons in the benzene ring of the indazole system. |
| Quaternary Cs | - | 120 - 150 | Carbons of the indazole ring system with no attached protons. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving sufficient resolution of the aromatic proton signals, which may exhibit complex splitting patterns. The selection of the deuterated solvent should be based on the sample's solubility; CDCl₃ is a common first choice for many organic molecules.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment | Significance |
| 180/182 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 145 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 117 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
Causality Behind Experimental Choices: EI is a "hard" ionization technique that induces fragmentation, providing a characteristic fingerprint for the molecule. This is particularly useful for structural confirmation.[4] The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature to look for in the molecular ion peak.
Caption: Workflow for Mass Spectrometry analysis.
Purity Assessment: The Role of Chromatography
While spectroscopic methods confirm the structure of the main component, chromatography is essential for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for assessing the purity of pharmaceutical intermediates.[5]
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the indazole chromophore)
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient might run from 20% to 95% organic phase over 20 minutes.
-
Table 3: Comparison of Analytical Methods for this compound
| Technique | Primary Application | Strengths | Limitations |
| NMR | Structural Elucidation | Unambiguous structure confirmation, identification of major components. | Lower sensitivity for trace impurities, requires relatively pure sample for simple spectra. |
| MS | Molecular Weight Confirmation | High sensitivity, provides molecular formula information. | Isomers are often indistinguishable without fragmentation, "soft" ionization may not provide structural detail. |
| HPLC-UV | Purity Assessment & Quantification | Excellent for separating mixtures, quantitative, robust, and widely available. | Does not provide structural information for unknown impurities without a coupled mass spectrometer (LC-MS). |
Self-Validating System: The combination of these techniques creates a self-validating system. NMR and MS confirm the identity of the main peak observed in the HPLC chromatogram. The HPLC method, in turn, quantifies the purity of the material that was structurally elucidated. Potential impurities to monitor for include starting materials, over-alkylated or di-chlorinated species, and regioisomers.[6]
Caption: Workflow for HPLC purity analysis.
Conclusion: An Integrated Analytical Strategy
The robust characterization of this compound relies on an integrated approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides definitive structural confirmation, while mass spectrometry verifies the molecular weight and offers clues to the structure through fragmentation. HPLC is the cornerstone for assessing purity and profiling impurities. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby supporting the integrity of the overall synthetic process.
References
- 5-chloro-3-(chloromethyl)-1H-indazole - Chemical Synthesis Database. (2025).
- This compound - eCrystals - University of Southampton. (2007). University of Southampton. [Link]
- Wiley-VCH 2007 - Supporting Inform
- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
- This compound | C9H9ClN2 | CID 7537470 - PubChem. (n.d.). PubChem. [Link]
- This compound - PubChemLite. (n.d.). PubChemLite. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]
- Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC - NIH. (n.d.).
- (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (2022).
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. (n.d.).
- CAS No : 106649-02-9 | Product Name : 1-Methyl-1H-indazole-3-carbonyl Chloride. (n.d.).
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020). Collaborative International Pesticides Analytical Council. [Link]
- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (n.d.).
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]
- Analytical Methods (Royal Society of Chemistry) | 12513 Publications | 69328 Citations | Top authors | Related journals - SciSpace. (n.d.). SciSpace. [Link]
- Product chemistry - Relevant impurities of technical active substances - BVL.bund.de. (n.d.). Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. [Link]
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). MDPI. [Link]
- 1H-Imidazole, 1-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
Sources
A Comparative Guide to the Structural Validation of Novel 3-(chloromethyl)-1-methyl-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural determination of a novel synthetic compound is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. The indazole scaffold is a privileged structure in modern pharmacology, present in a range of approved drugs.[1][2] However, its synthesis, particularly N-alkylation, can yield multiple regioisomers, demanding a rigorous and multi-faceted validation approach.
This guide provides an in-depth, experience-driven framework for the structural validation of a novel 3-(chloromethyl)-1-methyl-1H-indazole derivative. Moving beyond a simple recitation of techniques, we will explore the causality behind our analytical choices, demonstrating how an orthogonal, self-validating workflow provides the highest degree of confidence in the final structural assignment.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of N-methylated indazoles can result in substitution at either the N-1 or N-2 position, leading to distinct chemical entities with potentially different biological activities and patentability. The primary analytical challenge is, therefore, not merely to confirm the presence of an indazole core but to definitively establish the precise location of the methyl and chloromethyl substituents. This requires a suite of analytical techniques that, in concert, leave no room for ambiguity.
Caption: Integrated workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Causality: The first step in characterization is to confirm the elemental composition. While standard mass spectrometry provides a nominal mass, HRMS delivers an exact mass measurement, typically to four or five decimal places.[3][4] This precision is critical for distinguishing between isobaric compounds (different formulas, same nominal mass). For halogenated compounds, HRMS is also invaluable for observing the characteristic isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak.[5] Observing this pattern is a crucial piece of evidence confirming the presence of a single chlorine atom.
Data Summary: HRMS of C₉H₉ClN₂
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |
| [M+H]⁺ Mass | 181.05271 | 181.05298 | 1.5 |
| [M+2+H]⁺ Mass | 183.04976 | 183.05001 | 1.4 |
| Isotopic Ratio | ~3:1 | Observed | - |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Agilent 6545 Q-TOF or a Thermo Scientific Orbitrap Exploris.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Data Acquisition: Acquire data in the m/z range of 100-500. Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.
-
Analysis: Process the spectrum to determine the exact mass of the [M+H]⁺ ion and confirm the presence and ratio of the [M+2+H]⁺ isotopic peak. Compare the measured exact mass to the theoretical mass calculated for the elemental formula C₉H₉ClN₂.
NMR Spectroscopy: Mapping the Molecular Connectivity
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an irrefutable assignment of the 1-methyl-3-(chloromethyl) isomer.
-
¹H NMR: Provides information on the number of unique protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to, providing definitive C-H bond information.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this specific challenge. It reveals correlations between protons and carbons that are two or three bonds away.[9] The key correlation for confirming N-1 methylation is the signal between the N-methyl protons and the carbons of the indazole ring, specifically C3 and C7a. The absence of a correlation to C7 would rule out N-2 methylation.
Caption: Key HMBC correlations confirming the 1,3-substitution pattern.
Comparative Analysis: NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Novel this compound (Hypothetical Data) | Pazopanib (Indazole Core, Literature Values) | Causality of Shift Difference |
| N-CH₃ (¹H) | ~4.10 | ~4.25 | Different substitution at C3 and C5 alters the electronic environment. |
| CH₂Cl (¹H) | ~4.95 | N/A | Unique to the novel derivative. |
| H-4 (¹H) | ~7.75 | ~7.60 | The electron-withdrawing nature of the chloromethyl group deshields adjacent protons. |
| N-CH₃ (¹³C) | ~35.5 | ~35.0 | Minor variation due to overall molecular structure. |
| CH₂Cl (¹³C) | ~40.0 | N/A | Unique to the novel derivative. |
| C3 (¹³C) | ~142.0 | ~145.0 | Direct attachment of the chloromethyl group significantly influences the C3 chemical shift. |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.[10]
-
HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker systems).[11]
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz (e.g., hmbcgplpndqf on Bruker systems). This value is a good compromise for observing both ²J and ³J correlations.[8]
-
Analysis: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Systematically assign all proton and carbon signals, building the molecular framework based on COSY, HSQC, and crucially, HMBC correlations.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Proof
Expertise & Causality: While the combination of HRMS and NMR provides an exceptionally strong case for the structure, SC-XRD offers the ultimate, unambiguous proof.[12] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing how X-rays are diffracted by the crystal lattice.[13][14] It provides definitive confirmation of connectivity, regiochemistry, and stereochemistry, serving as the "gold standard" in structural chemistry. The existence of a published crystal structure for this compound provides an authoritative reference for comparison.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[16] This is often the most challenging step. Attempt slow evaporation from various solvents (e.g., ethyl acetate, dichloromethane, methanol) or solvent/anti-solvent diffusion (e.g., layering hexane over a dichloromethane solution).
-
Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[17]
-
Data Collection: Use a modern diffractometer equipped with a CCD or CMOS detector. Data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[12]
FT-IR Spectroscopy: Functional Group Confirmation
Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds.[18] While not a primary tool for determining connectivity in this case, it serves as a rapid and simple quality check to confirm the presence of expected functional groups and the overall structural class. For our target molecule, we would expect to see characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and C-Cl stretching. Comparing the spectrum to a known indazole derivative can further support the assignment.[19][20]
Data Summary: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Observation |
| Aromatic C-H Stretch | 3100-3000 | Present |
| Aliphatic C-H Stretch | 3000-2850 | Present |
| Aromatic C=C/C=N Stretch | 1620-1450 | Multiple bands present |
| C-Cl Stretch | 800-600 | Present |
Conclusion: A Self-Validating, Multi-Technique Approach
The structural validation of a novel compound like this compound is a systematic process of evidence accumulation. No single technique can provide the complete picture with absolute certainty. The true power of this workflow lies in its self-validating nature:
-
The exact mass from HRMS must match the elemental formula derived from NMR.
-
The isotopic pattern from HRMS must confirm the presence of one chlorine atom.
-
The number of signals and integrations in ¹H and ¹³C NMR must be consistent with the formula.
-
Crucially, the long-range correlations in the HMBC spectrum must definitively establish the 1,3-substitution pattern.
-
The FT-IR spectrum must be consistent with the functional groups present in the proposed structure.
-
Finally, if obtained, the SC-XRD structure provides indisputable confirmation of the entire assignment.
By adhering to this rigorous, multi-technique comparison guide, researchers and drug developers can ensure the foundational integrity of their chemical matter, enabling confident progression into further discovery and development phases.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
- Single Crystal X-ray Diffraction - Chemistry Teaching Labs. University of York.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- X-ray crystallography. Wikipedia.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- HSQC and HMBC for Topspin. (2020). University of Missouri-St. Louis.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018).
- Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
- Organic Compounds Containing Halogen
- Mass spectrometry of halogen-containing organic compounds.
- 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility.
- Protocols | NMR Facility. The University of Chicago.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- HSQC and HMBC. Columbia University NMR Core Facility.
- Comparative Analysis of Spectroscopic Techniques. Solubility of Things.
- Interpretation of IR spectrum of compound 1N2a.
- Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)...
- Fundamental Principles of High-Resolution Mass Spectrometry. Mtoz Biolabs.
- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
- High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021).
- This compound. (2007). eCrystals - University of Southampton.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021).
- Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Longdom Publishing.
- Comparison between various spectroscopic techniques.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. fiveable.me [fiveable.me]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Biological Efficacy of 3-(Chloromethyl)-1-methyl-1H-indazole Analogs
For researchers and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2] The 1-methyl-1H-indazole core, in particular, offers a versatile template for chemical modification. The substituent at the 3-position is a critical determinant of biological activity, influencing the molecule's interaction with various biological targets. This guide provides a framework for the systematic comparison of the biological efficacy of analogs of 3-(chloromethyl)-1-methyl-1H-indazole, a reactive intermediate poised for diverse functionalization.
The Strategic Importance of the 3-Position on the 1-Methyl-1H-Indazole Scaffold
The 3-position of the indazole ring is a key vector for chemical modification that significantly impacts the molecule's pharmacological profile. The introduction of a chloromethyl group at this position creates a valuable electrophilic handle, enabling the synthesis of a wide range of derivatives through nucleophilic substitution reactions. This allows for the systematic exploration of how different functional groups at the 3-position influence biological efficacy.
Below is a conceptual workflow for the synthesis of diverse 3-substituted-1-methyl-1H-indazole analogs starting from the chloromethyl derivative.
Caption: Synthetic pathway for generating diverse analogs from this compound.
Comparative Biological Efficacy: A Focus on Anticancer and Antimicrobial Activities
The indazole nucleus is a common feature in molecules with demonstrated anticancer and antimicrobial properties.[3][4] Therefore, a comparative analysis of this compound analogs should primarily focus on these two areas.
In Vitro Anticancer Activity Assessment
A crucial first step in evaluating the potential of these analogs as anticancer agents is to determine their cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, K562 - chronic myeloid leukemia, PC-3 - prostate, and Hep-G2 - hepatoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized indazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment
To evaluate the antimicrobial potential of the analogs, their activity against a range of bacterial and fungal strains should be determined.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized cell density.
-
Compound Preparation: The indazole analogs are serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the anticancer and antimicrobial assays will allow for the elucidation of the structure-activity relationship of the 3-substituted-1-methyl-1H-indazole analogs.
Data Presentation:
The IC50 and MIC values should be summarized in a clear and structured table to facilitate comparison.
| Analog | 3-Position Substituent | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| A549 | K562 | ||
| Parent | -CH₂Cl | To be determined | To be determined |
| Analog 1 | -CH₂N₃ (Azidomethyl) | ||
| Analog 2 | -CH₂OH (Hydroxymethyl) | ||
| Analog 3 | -CH₂NH₂ (Aminomethyl) | ||
| Analog 4 | -CH₂SH (Thiolmethyl) |
Workflow for SAR Analysis:
Caption: Workflow for conducting a structure-activity relationship analysis.
By systematically modifying the 3-position substituent and evaluating the biological activity, researchers can identify key structural features that contribute to potency and selectivity. For instance, the introduction of hydrogen bond donors or acceptors, changes in lipophilicity, and alterations in the electronic nature of the substituent can all have a profound impact on the biological efficacy of the indazole analogs.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(31), 19053-19064.
- Zhang, Y., Li, X., Wang, Z., Li, Y., Wang, Y., & Liu, Z. (2023).
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Electronic Supplementary Information for: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(31), 19053-19064.
- Hassan, W., & Shang, C. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- Li, S. M., Chen, Y. L., Li, Y. C., Chen, Y. H., & Chen, I. C. (2020). New methyl 5-(halomethyl)-1-aryl-1H-1, 2, 4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study. Bioorganic chemistry, 104, 104333.
- Haribabu, B., Farran, B., Indira, V., & Ramana, K. V. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 856.
- Zhang, Y., Li, X., Wang, Z., Li, Y., Wang, Y., & Liu, Z. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(9), 3891.
- Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327.
- Bouissane, L., El Kazzouli, S., El Badaoui, F., Al-Salahi, R., Marzouk, M., Ouhssine, M., & El-Faham, A. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Taibah University for Science, 15(1), 1018-1030.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound.
- Zou, Y., Wang, X., Li, X., Li, K., & Chen, L. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105769.
- Al-Salahi, R., Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Mekhlafi, F. A., ... & Marzouk, M. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(3), 693.
- University of Southampton. (2007). This compound. eCrystals - University of Southampton.
- PubChemLite. (n.d.). 3-(chloromethyl)-4,5,6,7-tetrahydro-1h-indazole hydrochloride.
- PubChemLite. (n.d.). 5-(chloromethyl)-1-methyl-1h-indazole.
Sources
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 3-(Chloromethyl)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Chloromethyl)-1-methyl-1H-indazole in Drug Discovery
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a reactive chloromethyl group at the 3-position of 1-methyl-1H-indazole provides a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the indazole core, a critical step in lead optimization.
A thorough understanding of the kinetics of these substitution reactions is paramount for several reasons:
-
Reaction Optimization: Kinetic data allows for the rational selection of reaction conditions (temperature, solvent, concentration) to maximize yield and minimize reaction times.
-
Mechanism Elucidation: Detailed kinetic analysis can provide insights into the reaction mechanism (e.g., SN1 vs. SN2), which is crucial for predicting reactivity and potential side reactions.
-
Structure-Activity Relationship (SAR) Studies: Comparing the reaction rates of different nucleophiles provides a quantitative measure of their reactivity towards the indazole electrophile, informing the design of synthetic routes for SAR studies.
This guide will provide a framework for conducting a comparative kinetic analysis, using analogous data from well-studied systems like benzyl chloride to contextualize the expected reactivity of this compound.
The Nucleophilic Substitution Reaction: A Mechanistic Overview
The primary reaction of interest is the displacement of the chloride leaving group from the 3-(chloromethyl) position by a nucleophile (Nu:).
Caption: General scheme of the nucleophilic substitution reaction.
Given the primary nature of the carbon bearing the leaving group and the potential for a stable transition state, the reaction is anticipated to proceed primarily through an SN2 mechanism . This involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. The indazole ring, being electron-rich, can influence the stability of the transition state.
Comparative Kinetic Analysis: Benchmarking Against a Known System
Expected Reactivity Trends
The rate of an SN2 reaction is highly dependent on the nature of the nucleophile, the leaving group, the substrate, and the solvent.[4] For a given substrate and leaving group, the nucleophilicity of the attacking species is a key determinant of the reaction rate.
Table 1: Relative Reactivity of Common Nucleophiles with Benzyl Chloride (Analogous System)
| Nucleophile | Relative Rate Constant (krel) | Nucleophilicity Category |
| I⁻ | ~100 | Excellent |
| HS⁻ | ~80 | Excellent |
| CN⁻ | ~50 | Good |
| Br⁻ | ~20 | Good |
| N₃⁻ | ~15 | Good |
| CH₃O⁻ | ~10 | Moderate |
| C₆H₅O⁻ | ~5 | Moderate |
| Cl⁻ | 1 | Reference |
| H₂O | ~0.01 | Poor |
This data is illustrative and compiled from various sources on benzyl chloride reactivity to provide a comparative framework.
We can hypothesize that the 1-methyl-1H-indazole moiety will influence the electrophilicity of the benzylic-like carbon. The electron-donating character of the heterocyclic ring system may slightly decrease the reaction rate compared to a simple benzyl chloride by reducing the partial positive charge on the electrophilic carbon. However, the ability of the indazole ring to stabilize the transition state through π-stacking or other electronic interactions could also play a significant role.[5]
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress. The two most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.
I. Kinetic Analysis using ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy allows for the in-situ monitoring of a reaction by tracking the disappearance of reactant signals and the appearance of product signals over time.[6][7] This method is particularly powerful as it provides structural information and allows for the simultaneous monitoring of multiple species.
Experimental Workflow:
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M sodium azide in DMSO-d₆). The nucleophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Add a suitable internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) to the substrate stock solution for accurate quantification.
-
-
Reaction Setup and Monitoring:
-
Equilibrate the stock solutions to the desired reaction temperature in a thermostatic bath.
-
In an NMR tube, combine a known volume of the substrate stock solution with the nucleophile stock solution to initiate the reaction.
-
Quickly place the NMR tube into the pre-equilibrated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
For each spectrum, integrate a well-resolved peak corresponding to the starting material (e.g., the -CH₂Cl protons) and a peak for the product (e.g., the -CH₂Nu protons) relative to the internal standard.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile (which is in excess and assumed to be constant).
-
II. Kinetic Analysis using UV-Vis Spectroscopy
Principle: If the reactant and product have distinct UV-Vis absorbance spectra, the change in absorbance at a specific wavelength can be used to monitor the reaction progress.[8][9][10] This method is often simpler and faster than NMR but provides less structural information.
Experimental Workflow:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Kinetics and mechanism of the reaction of substituted benzyl chlorides with copper in dimethylformamide | Semantic Scholar [semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. ijsred.com [ijsred.com]
- 10. zenodo.org [zenodo.org]
Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 3-(Chloromethyl)-1-methyl-1H-indazole Based Drugs
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, particularly in oncology.[1][2][3][4] Derivatives of 3-(chloromethyl)-1-methyl-1H-indazole represent a class of compounds with significant potential, often acting as reactive intermediates or key pharmacophores in the design of targeted agents. Their journey from a promising molecule in a flask to a potential clinical candidate is a rigorous, multi-stage process critically dependent on two distinct yet complementary realms of investigation: in vitro and in vivo studies.
This guide provides an in-depth comparison of these two research paradigms, offering researchers, scientists, and drug development professionals a framework for understanding the experimental choices, interpreting the data, and navigating the critical transition from controlled cellular systems to complex whole-organism models.
Part 1: The In Vitro Arena – Deconstructing Cellular and Molecular Effects
In vitro (Latin for "in the glass") studies are performed in a controlled, artificial environment outside of a living organism. The primary objective is to isolate and examine the direct effects of a drug candidate on specific biological components, such as cells or proteins, in a rapid and cost-effective manner. This approach allows for high-throughput screening and detailed mechanistic investigations that are unfeasible in a whole animal.
Key In Vitro Methodologies for Indazole Derivatives
Given that many indazole-based drugs are developed as anti-cancer agents, the following assays are fundamental to their initial characterization.[3][4]
-
Antiproliferative and Cytotoxicity Assays: These are the first-line tests to determine if a compound can inhibit cancer cell growth or kill them outright. The 50% inhibitory concentration (IC50) is a key metric derived from these experiments.
-
Apoptosis and Cell Death Assays: If a compound is cytotoxic, the next logical step is to determine how it kills the cells. These assays distinguish between programmed cell death (apoptosis) and other forms of cell death, providing insight into the mechanism of action.
-
Cell Cycle Analysis: Many chemotherapeutics function by halting the cell division cycle at a specific phase, leading to apoptosis. This analysis reveals if a drug candidate has such an effect.
-
Mechanism of Action (MOA) Studies: These experiments aim to identify the specific molecular target of the drug. For indazole derivatives, which are often kinase inhibitors, this involves enzyme activity assays.[3]
Data Presentation: Summarizing In Vitro Activity
Quantitative data from these assays are best summarized in a tabular format for clear comparison of a compound's potency and selectivity across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism | Reference |
| Compound 2f | 4T1 (Murine) | Breast Cancer | 0.23 | Induction of Apoptosis, ROS | [1][3] |
| A549 (Human) | Lung Cancer | 1.15 | N/A | [3] | |
| MCF-7 (Human) | Breast Cancer | 0.43 | N/A | [3] | |
| Compound 6o | K562 (Human) | Leukemia | 5.15 | Cell Cycle Arrest, Apoptosis | [5][6] |
| A549 (Human) | Lung Cancer | >50 | N/A | [5] | |
| HEK-293 (Normal) | Embryonic Kidney | 33.2 | (Selectivity Marker) | [5][6] |
This table synthesizes data from multiple sources to illustrate typical in vitro findings.
Experimental Workflow and Protocol
The following diagram and protocol detail a standard workflow for initial in vitro screening.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Detailed Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Plate human cancer cells (e.g., K562 leukemia cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.[5][6]
Part 2: The In Vivo Gauntlet – Assessing Efficacy and Safety in a Living System
In vivo (Latin for "within the living") studies are essential for evaluating how a drug behaves in a complex, whole organism. These studies provide critical data on a drug's efficacy, pharmacokinetics (PK), and potential toxicity, which cannot be obtained from in vitro models.
Key In Vivo Methodologies
-
Xenograft Efficacy Models: This is the gold standard for preclinical cancer research. Human tumor cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the drug candidate. Tumor growth inhibition is the primary endpoint.[1][7][8]
-
Pharmacokinetic (PK) Studies: These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug. Plasma samples are collected from treated animals at various time points to measure drug concentration, yielding crucial parameters like bioavailability, half-life, and peak concentration (Cmax).[9][10][11]
-
Anti-Inflammatory Models: For non-oncology applications, other models are used. For example, the anti-inflammatory properties of indazole derivatives have been tested using the carrageenan-induced paw edema model in rats, where a reduction in swelling indicates efficacy.[12][13]
Data Presentation: Summarizing In Vivo Outcomes
In vivo data focuses on holistic outcomes like tumor suppression and animal well-being.
| Drug | Model | Dose & Route | Outcome | Toxicity Notes | Reference |
| Compound 2f | 4T1 Murine Breast Cancer Xenograft | N/A | Suppressed tumor growth | No obvious side effects observed | [1][3] |
| Oral Bendamustine | Raji Lymphoma Xenograft | 30 mg/kg or 60 mg/kg, Oral (PO) | No significant difference in antitumor activity compared to IV | N/A | [7] |
| 5-Aminoindazole | Carrageenan-induced Paw Edema (Rat) | 100 mg/kg | 83.09% inhibition of inflammation at 5 hours | N/A | [12] |
This table provides examples of key in vivo results from the literature.
Experimental Workflow and Protocol
The following diagram and protocol outline a typical subcutaneous xenograft study.
Caption: Key stages of an in vivo anticancer efficacy study using a xenograft model.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Harvest human cancer cells (e.g., Raji lymphoma) from culture. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 million cells per 100 µL.
-
Implantation: Anesthetize immunocompromised mice (e.g., NSG mice). Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions using digital calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose).
-
Drug Administration: Administer the this compound based drug and vehicle control according to the planned schedule, dose, and route (e.g., oral gavage, intravenous injection).[7][9]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study. Observe animals for any clinical signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze body weight data as a measure of tolerability.
Part 3: The Crucial Translation – Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to select compounds that will be effective in humans. A significant challenge in drug development is the frequent disconnect between promising in vitro results and subsequent in vivo failures. Understanding the factors that govern this in vitro-in vivo correlation (IVIVC) is paramount.
Why In Vitro Potency Doesn't Always Translate
-
Pharmacokinetics (ADME): A compound may be highly potent against a cancer cell in a dish but may be poorly absorbed, rapidly metabolized in the liver, highly bound to plasma proteins, or unable to penetrate the tumor tissue in vivo.[14] Studies have shown that while some compounds are rapidly metabolized in vitro, high protein binding in vivo can significantly slow their actual clearance, a nuance missed by simpler models.[14]
-
The Tumor Microenvironment (TME): In vitro 2D cell culture is a simplistic model. In vivo, tumors are complex organs with a blood supply, stromal cells, immune cells, and an extracellular matrix that can create physical and chemical barriers to drug efficacy.
-
Off-Target Toxicity: A drug may have unforeseen toxic effects on vital organs (e.g., liver, kidneys) that are not present in a cell culture plate, leading to dose-limiting toxicity in vivo before an effective concentration can be reached at the tumor.
Caption: Key factors that can disrupt the correlation between in vitro potency and in vivo efficacy.
A Case Study in Successful Translation: Oral Bendamustine
Bendamustine, a nitrogen mustard alkylating agent, provides an excellent case study. While not an exact this compound, its development of a new oral formulation illustrates the IVIVC process perfectly.
-
In Vitro Validation: The cytotoxicity of bendamustine was first confirmed against various hematologic cancer cell lines using MTS assays, establishing its concentration-dependent killing effect at the cellular level.[7][9][11]
-
In Vivo PK and Efficacy: Pharmacokinetic studies in mice established that a novel oral formulation achieved good bioavailability (51.4%) and systemic exposure.[7][9][10][11]
-
Direct Comparison: Crucially, when tested in multiple xenograft models, the oral formulation showed no significant difference in antitumor activity compared to the standard intravenous (IV) administration.[7][9][10][11]
This demonstrates a successful translation where the inherent cellular activity of the drug, confirmed in vitro, was effectively delivered to the in vivo target at therapeutic concentrations, leading to comparable efficacy.
Conclusion
For drugs derived from the this compound scaffold, in vitro and in vivo studies are not sequential hurdles but an integrated, cyclical process. In vitro assays serve as the rapid, high-throughput engine for discovery, identifying potent compounds and dissecting their mechanisms of action. In vivo models are the indispensable reality check, testing whether cellular potency can be translated into safe and effective therapeutic action within the complexity of a living organism. A thorough understanding of both paradigms, and the factors that bridge them, is essential for advancing these promising chemical entities from the laboratory to the clinic.
References
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. [Link]
- Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies. (2024). PubMed. [Link]
- Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies. (n.d.). PMC - NIH. [Link]
- Comparable Efficacy of Oral Bendamustine versus Intravenous Administration in Treating Hematologic Malignancies. (2024). PubMed. [Link]
- Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies | Request PDF. (n.d.).
- In vitro cytotoxicity of bendamustine against human hematologic... (n.d.).
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry. [Link]
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparable Efficacy of Oral Bendamustine versus Intravenous Administration in Treating Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity of 3-(Chloromethyl)-1-methyl-1H-indazole Reactions
This guide provides a comprehensive analysis of the reactivity and selectivity of 3-(chloromethyl)-1-methyl-1H-indazole in nucleophilic substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing these reactions and offers a comparative perspective against the well-understood reactivity of benzyl chloride. While direct, extensive experimental data for this compound is not broadly available in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive framework for its synthetic applications.
Introduction: The Synthetic Potential of a Functionalized Indazole
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize this heterocycle is paramount for the development of new chemical entities. This compound is a key intermediate, poised for a variety of chemical transformations at the C3-position. The chloromethyl group serves as a versatile electrophilic handle, analogous to a benzylic halide, allowing for the introduction of a wide array of functionalities through nucleophilic substitution. Understanding the selectivity of these reactions is crucial for efficient and predictable synthetic outcomes.
This guide will explore the expected reactivity of this compound with common nucleophiles, focusing on the factors that influence selectivity. We will draw comparisons with benzyl chloride, a foundational electrophile in organic synthesis, to benchmark and predict the behavior of this indazole derivative.
Theoretical Framework: Reactivity and Selectivity in Nucleophilic Substitution
The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by the stability of the transition state, which is influenced by both steric and electronic factors. The reaction is anticipated to proceed predominantly through an SN2 mechanism, given the primary nature of the electrophilic carbon.
Workflow for Nucleophilic Substitution:
Caption: Generalized SN2 reaction workflow for this compound.
Comparison with Benzyl Chloride: An Electronic Perspective
The chloromethyl group at the C3 position of the 1-methyl-1H-indazole ring is electronically analogous to the chloromethyl group in benzyl chloride. In both cases, the carbon atom bearing the chlorine is attached to an aromatic system. This proximity to the π-system allows for stabilization of the SN2 transition state through orbital overlap.
However, the electronic nature of the indazole ring system is more complex than that of a simple benzene ring. The presence of two nitrogen atoms and the fusion of a pyrazole ring to a benzene ring create a unique electronic environment. The overall electron-donating or -withdrawing character of the 1-methyl-1H-indazol-3-yl group, as compared to a phenyl group, will modulate the electrophilicity of the methylene carbon and influence the reaction rate. It is plausible that the indazole system, being a π-rich heterocycle, can effectively stabilize the electron-rich transition state of an SN2 reaction.
Selectivity in Reactions with Various Nucleophiles
The selectivity of reactions involving this compound will be explored across different classes of nucleophiles. The primary focus will be on chemoselectivity, addressing whether the nucleophile reacts exclusively at the chloromethyl group.
N-Nucleophiles: Amines and Azides
The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, it is often plagued by a lack of selectivity, leading to over-alkylation.[3][4]
Expected Reactivity: this compound is expected to react readily with primary and secondary amines. The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to the potential for further reaction to form quaternary ammonium salts.
Strategies for Selective Mono-alkylation:
-
Use of a large excess of the amine: This stoichiometric control favors the mono-alkylation product.
-
Choice of reaction conditions: Lower temperatures and careful monitoring of the reaction progress can help minimize over-alkylation.
The reaction with sodium azide is expected to be a clean and efficient method for the synthesis of 3-(azidomethyl)-1-methyl-1H-indazole, a versatile intermediate for the introduction of an amino group via reduction or for use in click chemistry.
Comparative Data (Illustrative):
| Electrophile | Nucleophile | Product | Typical Yield (%) | Reference |
| Benzyl Chloride | Aniline | N-Benzylaniline | ~85-95 | [4] |
| This compound | Aniline | N-((1-methyl-1H-indazol-3-yl)methyl)aniline | Predicted: 80-90 | N/A |
| Benzyl Chloride | Sodium Azide | Benzyl Azide | >95 | Standard Protocol |
| This compound | Sodium Azide | 3-(Azidomethyl)-1-methyl-1H-indazole | Predicted: >90 | N/A |
O-Nucleophiles: Alcohols, Phenols, and Carboxylates
Reactions with oxygen-based nucleophiles are expected to proceed smoothly to form ethers and esters.
Expected Reactivity:
-
Alkoxides and Phenoxides: In the presence of a suitable base (e.g., NaH, K₂CO₃), alcohols and phenols will be deprotonated to form their corresponding nucleophilic anions, which will readily displace the chloride to form ethers.
-
Carboxylates: Carboxylate salts will react to form esters.
These reactions are generally high-yielding and selective for O-alkylation.
S-Nucleophiles: Thiols and Thiolates
Sulfur nucleophiles are typically very potent in SN2 reactions.
Expected Reactivity: Thiols, in the presence of a base, or pre-formed thiolates will react efficiently with this compound to yield the corresponding thioethers. This reaction is expected to be highly selective and proceed under mild conditions.
C-Nucleophiles: Cyanide and Enolates
Carbon-carbon bond formation can be achieved using carbon-based nucleophiles.
Expected Reactivity:
-
Cyanide: Sodium or potassium cyanide is a good nucleophile for introducing a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.
-
Enolates: Enolates derived from ketones, esters, or other carbonyl compounds can be alkylated to form a new C-C bond. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation and subsequent alkylation.
Experimental Protocols
The following are generalized, detailed protocols for conducting nucleophilic substitution reactions with this compound. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for N-Alkylation of an Amine
-
To a solution of the amine (2.0-5.0 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added this compound (1.0 equivalent).
-
A base such as potassium carbonate or triethylamine (1.5 equivalents) may be added if the starting amine is used as its salt.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C is added a solution of the phenol (1.1 equivalents) in THF.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 equivalent) in THF is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by column chromatography.
General Protocol for the Wittig Reaction
The formation of an alkene can be achieved via a Wittig reaction.[5][6]
Workflow for Wittig Reaction:
Caption: Stepwise workflow for the synthesis of alkenes via a Wittig reaction.
-
Formation of the Phosphonium Salt: A solution of this compound (1.0 equivalent) and triphenylphosphine (1.05 equivalents) in a suitable solvent (e.g., toluene or acetonitrile) is heated at reflux until the reaction is complete (typically monitored by the precipitation of the salt). The salt is then collected by filtration, washed with a non-polar solvent, and dried.
-
Ylide Formation and Reaction with Carbonyl: The phosphonium salt (1.0 equivalent) is suspended in anhydrous THF under an inert atmosphere and cooled to -78 °C or 0 °C. A strong base such as n-butyllithium or sodium hydride (1.0 equivalent) is added, and the mixture is stirred to allow for the formation of the ylide. The aldehyde or ketone (1.0 equivalent) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of functionalized indazole derivatives. Its reactivity is analogous to that of benzyl chloride, and it is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles in a selective and predictable manner. While specific experimental data for this compound is limited, the principles of physical organic chemistry provide a strong foundation for designing and executing successful synthetic transformations. The protocols and comparative analysis presented in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery and development endeavors. Further experimental investigation into the quantitative reactivity and selectivity of this compound is warranted and will undoubtedly contribute to the expanding toolbox of synthetic methodologies for the functionalization of the indazole scaffold.
References
- Auwers, K. v., & Dereser, R. (1919). Über die Konstitution der Indazol-Körper. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(7), 1340-1351.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone.
- Shaikh, A. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22718.
- Sirven, A. M., Stefak, R., & Rapenne, G. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Tetrahedron Letters, 56(1), 214-216.
- Wikipedia contributors. (2023, December 27). Amine alkylation. In Wikipedia, The Free Encyclopedia.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. EP0709381A1 - Heterocyclic compounds and their preparation and use - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking New 3-(Chloromethyl)-1-methyl-1H-indazole Compounds Against Known Kinase Inhibitors
Introduction: The Promise of the Indazole Scaffold in Oncology
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a perpetual endeavor. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent drug-like properties and synthetic tractability have led to the development of several successful kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib. These agents primarily exert their anticancer effects by targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4]
This guide provides a comprehensive framework for the preclinical benchmarking of a new series of 3-(chloromethyl)-1-methyl-1H-indazole compounds. Our objective is to rigorously evaluate their performance against established multi-kinase inhibitors—Pazopanib, Axitinib, and Sorafenib—that share a similar mechanistic space.[5][6][7] This document is structured to not only present protocols but to instill a deep understanding of the scientific rationale behind each experimental step, ensuring a robust and self-validating preclinical data package.
Section 1: Foundational In Vitro Efficacy Assessment
The initial phase of benchmarking any new chemical entity is to establish its fundamental anticancer activity and potency across a relevant panel of human cancer cell lines. This allows for a direct comparison of intrinsic cellular effects.
Rationale for Experimental Design
The core hypothesis is that the novel indazole compounds will exhibit anti-proliferative activity by inhibiting key kinases essential for cancer cell survival and growth. The selection of cell lines should be strategic, including those known to be sensitive to VEGFR and PDGFR inhibition (e.g., renal cell carcinoma, soft tissue sarcoma lines). The primary endpoint is the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency.[8]
Experimental Protocol: Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A-498 renal carcinoma, HT-1080 fibrosarcoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the new indazole compounds and the comparator drugs (Pazopanib, Axitinib, Sorafenib) in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using non-linear regression analysis.
Comparative Cytotoxicity Data
The following table presents illustrative data for our hypothetical lead compound, INDZ-3A, benchmarked against established drugs.
| Compound | A-498 (Renal) IC50 (µM) | HT-1080 (Fibrosarcoma) IC50 (µM) |
| INDZ-3A (New Compound) | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Pazopanib | 3.8 ± 0.5 | 5.1 ± 0.7 |
| Axitinib | 0.9 ± 0.1 | 1.8 ± 0.3 |
| Sorafenib | 2.5 ± 0.3 | 4.2 ± 0.6 |
Note: Data are hypothetical and for illustrative purposes.
Section 2: Elucidating the Mechanism of Action: Apoptosis Induction
A critical aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. This section details the methodology to quantify the pro-apoptotic effects of our lead indazole compound.
Rationale for Experimental Design
Inhibition of survival signaling pathways by kinase inhibitors is expected to trigger the apoptotic cascade. The Annexin V-FITC/Propidium Iodide (PI) dual-staining assay is a gold-standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Step-by-Step Protocol:
-
Cell Treatment: Treat A-498 cells with INDZ-3A and comparator drugs at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizing the Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Section 3: In Vivo Efficacy Assessment in Xenograft Models
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[11][12] Human tumor xenograft models in immunodeficient mice are a standard for preclinical oncology research.[13][14]
Rationale for Experimental Design
The objective is to determine if the in vitro potency of INDZ-3A translates to anti-tumor efficacy in a living organism. This experiment will assess the compound's ability to inhibit tumor growth and will provide preliminary insights into its tolerability. An ectopic xenograft model using a relevant cell line (e.g., A-498) is a robust and reproducible starting point.[11]
Experimental Protocol: Ectopic Xenograft Mouse Model
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A-498 cells suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare INDZ-3A and comparator drugs in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds orally (p.o.) once daily for 21 days at predetermined doses.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Comparative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| INDZ-3A | 50 | 480 ± 95 | 61.6 |
| Pazopanib | 30 | 550 ± 110 | 56.0 |
| Axitinib | 30 | 420 ± 80 | 66.4 |
Note: Data are hypothetical and for illustrative purposes.
Section 4: Preclinical Safety and Pharmacokinetic Profiling
A promising efficacy profile must be complemented by an acceptable safety and pharmacokinetic (PK) profile. Early assessment of potential liabilities is critical for making informed decisions in drug development.
Rationale for Experimental Design
Pharmacokinetics (PK): Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting efficacy and toxicity data.[15][16] CYP450 Inhibition: Cytochrome P450 enzymes are the primary drug-metabolizing enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions.[17][18][19] hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation).[20][21][22][23] Broad Kinase and Safety Panel Screening: Assessing off-target activity against a broad panel of kinases and other safety-relevant targets provides a comprehensive view of a compound's selectivity and potential for off-target toxicities.[24][25][26][27][28]
Key Assays and Protocols
-
In Vitro CYP450 Inhibition Assay:
-
Protocol: Incubate the test compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[29] Measure the formation of the metabolite using LC-MS/MS to determine the IC50 for each isoform.
-
-
hERG Channel Inhibition Assay:
-
Protocol: Use automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.[30] Apply increasing concentrations of the test compound and measure the inhibition of the hERG current to determine the IC50.
-
-
Broad Kinase and Safety Panel Screening:
Comparative Safety and PK Profile
| Parameter | INDZ-3A (New Compound) | Pazopanib | Axitinib | Sorafenib |
| Oral Bioavailability (Rat, %) | 45 | 21 | >99 | 38-49 |
| CYP3A4 Inhibition IC50 (µM) | >25 | 8.6 | >50 | 6.5 |
| hERG Inhibition IC50 (µM) | >30 | 14.6 | >30 | 4.5 |
| VEGFR2 Kinase IC50 (nM) | 5.2 | 30 | 0.2 | 90 |
| PDGFRβ Kinase IC50 (nM) | 10.5 | 84 | 1.6 | 5 |
Note: Data are hypothetical and for illustrative purposes. Published data for comparators are used as a reference.
Visualizing the Kinase Selectivity Profile
Caption: Kinase inhibition profile of INDZ-3A vs. Sorafenib.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the preclinical benchmarking of novel this compound compounds. By directly comparing their in vitro and in vivo efficacy, mechanism of action, and safety profiles against established drugs like Pazopanib, Axitinib, and Sorafenib, a clear and objective assessment of their therapeutic potential can be achieved.
The hypothetical data for our lead compound, INDZ-3A, demonstrates a promising profile: potent anti-proliferative activity, effective in vivo tumor growth inhibition, and a favorable safety profile with good kinase selectivity. The subsequent steps in its development would involve more extensive in vivo studies in orthotopic and patient-derived xenograft (PDX) models, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comprehensive IND-enabling toxicology studies. This structured, data-driven approach is paramount to successfully translating a promising chemical scaffold from the laboratory to the clinic.
References
- Mol Cancer Ther. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]
- The Pharma Journal. (n.d.). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. [Link]
- Wikipedia. (n.d.). Axitinib. [Link]
- Wikipedia. (n.d.). Pazopanib. [Link]
- Wikipedia. (n.d.). Sorafenib. [Link]
- Sultan, A. S., & Sofi, H. S. (2018). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Cureus, 10(7), e2988. [Link]
- PubMed. (2013).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride? [Link]
- Patsnap Synapse. (2024, July 17).
- ResearchGate. (n.d.).
- Patsnap Synapse. (2024, June 16).
- Dr.Oracle. (2025, December 18).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. [Link]
- Action Kidney Cancer. (n.d.). Axitinib. [Link]
- Cancer Research UK. (n.d.). Axitinib (Inlyta). [Link]
- RSC Publishing. (2021).
- National Institutes of Health. (2021).
- PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- Anticancer Research. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
- Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]
- Slideshare. (n.d.). hERG Assay. [Link]
- PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
- Springer Protocols. (2022).
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
- National Institutes of Health. (2022).
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
- ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- National Institutes of Health. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
- ResearchGate. (2014, October 8).
- National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
- Springer Protocols. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
- National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
- ResearchGate. (n.d.). Safety screening in early drug discovery: An optimized assay panel. [Link]
- ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]
- ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel. [Link]
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. [Link]
- National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
- National Institutes of Health. (2020).
- CORE. (n.d.).
- ResearchGate. (n.d.). Guideline for anticancer assays in cells. [Link]
- UU Research Portal. (2020).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 6. Axitinib - Wikipedia [en.wikipedia.org]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Assay | PPTX [slideshare.net]
- 21. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. ChemPartner [chempartner.com]
- 28. pharmaron.com [pharmaron.com]
- 29. enamine.net [enamine.net]
- 30. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to LC-MS Methods for the Quantification of 3-(chloromethyl)-1-methyl-1H-indazole
Introduction
3-(chloromethyl)-1-methyl-1H-indazole is a substituted indazole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive chloromethyl group, it possesses the potential to be an alkylating agent, raising concerns about its possible genotoxicity. Regulatory bodies mandate strict control over the levels of such potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[1][2] Consequently, highly sensitive and specific analytical methods are required for the accurate quantification of trace amounts of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the trace-level quantification of impurities in pharmaceuticals, offering unparalleled sensitivity and selectivity.[3][4] This guide provides a comparative overview of potential LC-MS/MS methodologies for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will explore different chromatographic and mass spectrometric strategies, presenting hypothetical yet scientifically grounded experimental data to guide method development and validation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for effective method development.[5]
-
Structure:
(Image Source: PubChem CID 7537470[6])
-
Predicted LogP: ~2.0 (indicating moderate lipophilicity)[8]
Based on its structure, this compound is a moderately polar compound with a basic nitrogen atom in the indazole ring, making it amenable to positive mode electrospray ionization (ESI).
Comparative Analysis of LC-MS/MS Methodologies
The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.[9] We will compare two primary reversed-phase LC-MS/MS approaches, which are commonly employed for the analysis of small molecule impurities.[10][11]
Method A: Fast Gradient with a C18 Column
This approach prioritizes high throughput, which is often crucial in a drug development setting. A short C18 column with a rapid gradient can provide adequate separation from the API and other impurities in a short analysis time.
Method B: High-Resolution Separation with a Phenyl-Hexyl Column
For more complex sample matrices where specificity is a concern, a longer run time with a different stationary phase chemistry, such as a phenyl-hexyl column, can offer alternative selectivity and enhanced resolution. The phenyl-hexyl phase provides π-π interactions, which can be beneficial for separating aromatic compounds like this compound from structurally similar impurities.
Mass Spectrometry: Triple Quadrupole in Multiple Reaction Monitoring (MRM) Mode
For both chromatographic approaches, a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is the detector of choice for quantification.[4] This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[12] Given the presence of chlorine, the characteristic isotopic pattern can be used for confirmation.
Predicted MRM Transitions for this compound
-
Precursor Ion ([M+H]⁺): m/z 181.05 (for ³⁵Cl) and 183.05 (for ³⁷Cl)
-
Potential Product Ions: Fragmentation of the chloromethyl group and the indazole ring would likely yield several stable product ions. A common fragmentation pathway would be the loss of the chloromethyl group.
Table 1: Comparison of Hypothesized LC-MS/MS Method Performance
| Parameter | Method A: Fast Gradient (C18) | Method B: High-Resolution (Phenyl-Hexyl) | Rationale & Justification |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm | C18 is a standard choice for good retention of moderately polar compounds. Phenyl-Hexyl offers alternative selectivity through π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid | Acetonitrile generally provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | 5% to 95% B in 3 min | 20% to 80% B in 8 min | The fast gradient in Method A allows for rapid elution, while the shallower gradient in Method B enhances resolution. |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Adjusted for optimal performance based on column dimensions and particle size. |
| Injection Volume | 5 µL | 10 µL | A larger injection volume in Method B can improve sensitivity for trace-level detection. |
| Expected Retention Time | ~1.5 min | ~4.2 min | Shorter retention for the fast gradient method. |
| Hypothetical LOQ | ~0.5 ppm | ~0.2 ppm | The improved separation and potentially lower baseline noise in Method B could lead to a lower limit of quantification.[10] |
| Hypothetical Linearity (r²) | >0.998 | >0.999 | Both methods are expected to show excellent linearity over a typical concentration range (e.g., 0.1-10 ppm).[10] |
| Precision (%RSD) | < 10% at LOQ | < 5% at LOQ | Higher resolution methods often lead to better peak integration and thus improved precision. |
Experimental Protocols
The following are detailed, step-by-step protocols for the two proposed LC-MS/MS methods. These protocols are based on common practices for the quantification of genotoxic impurities.[11][13]
Protocol 1: Fast Gradient C18 Method
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at 100 µg/mL.
- Create a series of working standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water to concentrations ranging from 0.01 ng/mL to 10 ng/mL.
- Prepare the API sample by dissolving it in the diluent to a final concentration of 1 mg/mL.
2. LC-MS/MS System and Conditions:
- LC System: UPLC/UHPLC system
- Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 2.5 | 95 | | 3.0 | 95 | | 3.1 | 5 | | 4.0 | 5 |
- Mass Spectrometer: Triple Quadrupole (e.g., Sciex, Waters, Agilent)
- Ionization Mode: ESI Positive
- MRM Transitions (Hypothetical):
- Quantifier: 181.05 → 145.1
- Qualifier: 181.05 → 118.1
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: High-Resolution Phenyl-Hexyl Method
1. Standard and Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. LC-MS/MS System and Conditions:
- LC System: HPLC or UHPLC system
- Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Column Temperature: 35 °C
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 20 | | 8.0 | 80 | | 9.0 | 80 | | 9.1 | 20 | | 12.0 | 20 |
- Mass Spectrometer and MRM settings: Same as in Protocol 1.
Visualization of Experimental Workflows
Diagram 1: General LC-MS/MS Workflow
Caption: General workflow for the quantification of this compound.
Diagram 2: Method Comparison Logic
Caption: Decision logic for selecting an appropriate LC-MS/MS method.
Conclusion and Recommendations
Both the fast gradient C18 method and the high-resolution phenyl-hexyl method offer viable pathways for the quantification of this compound.
-
Method A is recommended for routine quality control and high-throughput screening environments where the sample matrix is relatively clean and a rapid turnaround is essential.
-
Method B is the preferred choice during method development, for the analysis of complex matrices, or when the utmost sensitivity and specificity are required to meet stringent regulatory limits for genotoxic impurities.
The final method selection should always be preceded by a thorough validation study in accordance with ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[14] The use of a triple quadrupole mass spectrometer in MRM mode is critical to achieving the low detection limits necessary for controlling potentially genotoxic impurities.[4][13]
References
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health.
- A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. (n.d.). Royal Society of Chemistry.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). ResearchGate.
- Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1). PubMed.
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6). ResearchGate.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
- Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (n.d.). Pharmaceutical Technology.
- Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (2023). Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.
- This compound. (n.d.). PubChem.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent.
- This compound. (n.d.). PubChemLite.
- This compound. (2007, February 8). eCrystals - University of Southampton.
- Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. (n.d.). PubMed.
- 3-methyl-1H-indazole. (n.d.). PubChem.
- Herrmann, S. S., & Poulsen, M. E. (2019, December). Determination of pesticide residues in wheat, rye, oat and rice by LC-MS/MS and GC-MS/MS (QuEChERS method). Technical University of Denmark.
Sources
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 9. nebiolab.com [nebiolab.com]
- 10. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ijalsr.org [ijalsr.org]
- 12. agilent.com [agilent.com]
- 13. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
Safety Operating Guide
A Guide for Laboratory Professionals: Proper Disposal of 3-(chloromethyl)-1-methyl-1H-indazole
Core Principles & Hazard Assessment
Understanding the chemical nature of 3-(chloromethyl)-1-methyl-1H-indazole is fundamental to its safe disposal. As a member of the indazole family, a nitrogen-containing heterocyclic scaffold, it is widely used in medicinal chemistry and drug development.[2][3] The critical feature for disposal is the presence of a chlorine atom on the methyl group, which classifies it as a halogenated organic compound .[4]
This classification dictates the disposal pathway due to stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) defines hazardous wastes containing halogenated organic compounds (HOCs) in concentrations greater than 1,000 mg/kg and restricts them from land disposal.[5] The primary reason for this is the potential for such compounds to persist in the environment and form toxic byproducts. The appropriate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility, which can safely break down the molecule and scrub resulting acid gases like hydrogen chloride.[4]
While specific toxicity data is unavailable, related chlorinated heterocyclic compounds are often associated with skin, eye, and respiratory tract irritation.[6] Therefore, a cautious approach assuming these hazards is warranted.
Personal Protective Equipment (PPE) & Immediate Safety
Before handling the compound or its waste, ensure the proper personal protective equipment is in use to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. Always inspect gloves before use and practice proper removal techniques. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles or splashes. |
| Skin & Body | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of dust or vapors. Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[6] |
Step-by-Step Waste Collection & Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . Never mix halogenated organic waste with non-halogenated or other waste streams unless explicitly permitted by your EHS department.[7][8]
Step 1: Designate a Waste Container
-
Select a dedicated, chemically compatible, and leak-proof container for halogenated organic waste. This is often a high-density polyethylene (HDPE) carboy or a safety can.[7][8]
-
The container must have a secure, threaded cap that can be kept closed at all times except when waste is actively being added.[9]
Step 2: Label the Container
-
Label the container clearly before adding any waste.[9]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound "
-
If other halogenated wastes are being added to the same container, list all constituents and their approximate percentages.[7]
-
Associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Collect the Waste
-
Solid Waste: Collect pure, unadulterated this compound, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill), and place them directly into the designated hazardous waste container.
-
Solution Waste: If the compound is in a halogenated solvent (e.g., dichloromethane, chloroform), it can be added to the same halogenated waste stream.[4][8] If it is in a non-halogenated solvent (e.g., acetone, hexane), it must still be disposed of as halogenated waste. Do not mix with the non-halogenated solvent stream.[8]
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be a well-ventilated, secure area away from general lab traffic.
-
Ensure the container is stored within a secondary containment bin to mitigate potential leaks or spills.[1]
Step 5: Arrange for Pickup
-
Once the container is nearly full (e.g., 75-80% capacity) or has been accumulating for a set period defined by your institution, contact your EHS department to request a waste pickup.[7] Do not overfill containers.
Laboratory Waste Stream Segregation Workflow
Proper segregation is the most critical step in laboratory chemical waste management. The following workflow illustrates the decision process for disposing of chemical waste generated from experiments involving this compound.
Caption: Waste segregation decision workflow for laboratory chemicals.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to ensure personnel safety and environmental protection.
For Minor Spills (Contained, small quantity in a fume hood):
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
For Major Spills (Outside of a fume hood, large quantity):
-
EVACUATE: Immediately evacuate the laboratory and alert all nearby personnel.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's emergency response line and the EHS department immediately. Provide details on the chemical spilled, the quantity, and the location.[7]
-
WAIT: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the professional response team.
Caption: Decision workflow for responding to a chemical spill.
References
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- This compound.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Cole-Parmer. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information, U.S.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information, U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Synthesis and Handling of 3-(chloromethyl)-1-methyl-1H-indazole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the reactive intermediate, 3-(chloromethyl)-1-methyl-1H-indazole, emphasizing procedural clarity and risk mitigation.
The synthesis and application of novel chemical entities are foundational to drug discovery and development. Among these, reactive intermediates like this compound are pivotal building blocks. However, their inherent reactivity necessitates a robust understanding of safe handling protocols to protect laboratory personnel and ensure experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures for this compound, grounded in established safety principles for handling reactive and potentially hazardous compounds.
Understanding the Risks: The "Why" Behind the Precautions
-
Corrosivity: Similar chloromethylated heterocyclic compounds are known to be corrosive, causing severe skin burns and eye damage upon contact.[1][2]
-
Irritation: It is likely to cause irritation to the skin, eyes, and respiratory tract.[3]
-
Sensitization: Repeated exposure may lead to skin sensitization.
-
Toxicity: As an alkylating agent, there is a potential for toxicity if ingested, inhaled, or absorbed through the skin. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative protocols, and appropriate PPE, is crucial.[4][5]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound.[6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[7] The outer glove should be worn over the cuff of the lab coat. | A disposable, poly-coated gown with long sleeves and knitted cuffs.[7] | Not generally required if handled exclusively within a certified chemical fume hood. |
| Performing reactions and work-up procedures (in a fume hood) | Chemical splash goggles and a face shield.[8][9] | Two pairs of chemotherapy-rated nitrile gloves.[7] Regularly inspect for signs of degradation or breakthrough. | A disposable, poly-coated gown.[7] | Not generally required if handled exclusively within a certified chemical fume hood. |
| Handling spills or cleaning contaminated equipment | Chemical splash goggles and a face shield.[8][9] | Heavy-duty nitrile or neoprene gloves over an inner pair of nitrile gloves. | A disposable, poly-coated gown. Consider a chemically resistant apron. | A NIOSH-certified N95 respirator mask or higher, depending on the scale of the spill and potential for aerosolization.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Handling Workflow
Caption: Workflow for the proper disposal of waste generated from handling this compound.
Disposal Protocol:
-
Waste Identification: All materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be treated as hazardous waste. [10]2. Segregation:
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes gloves, gowns, bench paper, and any contaminated wipes.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, properly labeled, and sealed hazardous waste container. Avoid mixing with incompatible chemicals.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [10]4. Storage and Disposal: Store waste containers in a designated and secure satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal, coordinated through your Environmental Health and Safety (EHS) department. [10]
In Case of Emergency: Spill and Exposure Procedures
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Containment: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material.
-
Decontamination: Once the spill is absorbed, decontaminate the area. A solution of a basic organic amine can be used to treat surfaces contaminated with chloromethyl compounds. [11]4. Disposal: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [1][2]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][2]* Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1][12] By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.
References
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
- How to Safely Handle Reactive Chemicals. The Chemistry Blog.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island.
- Chemical Safety Data Sheet MSDS / SDS - 3-(CHLOROMETHYL)-1H-INDAZOLE. ChemicalBook.
- Best Practices for Avoiding Incidents With Reactive Chemicals.
- What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Quora.
- SAFETY DATA SHEET - 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride. Thermo Fisher Scientific.
- The interactive lab primer - working safely.
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD.
- Safe handling of hazardous drugs. PubMed Central (PMC).
- SAFETY DATA SHEET - p-(Chloromethyl)anisole. Sigma-Aldrich.
- Personal Protective Equipment.
- SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole. Sigma-Aldrich.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Cole-Parmer.
- SAFETY D
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS.
- SAFETY DATA SHEET - 1H-Indazol-7-amine. TCI Chemicals.
- Decontamination. Stanford Environmental Health & Safety.
- Method for purifying chloromethyl chloroformate.
- Purification of Chloromethyl Chloroform
- SAFETY DATA SHEET - 4-Chloro-7-methyl-1H-indazole. CymitQuimica.
- 3-methyl-1H-indazole. PubChem.
- 1-Methyl-1H-indazole-3-carboxylic acid-SDS. MedChemExpress.
- Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Labor
- 6-(Bromomethyl)-1H-indazole hydrobromide. Apollo Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pogo.ca [pogo.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. files.upei.ca [files.upei.ca]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
